2-Boc-7-oxo-8-oxa-2,6-diaza-spiro[4.5]decane
Description
Properties
IUPAC Name |
tert-butyl 7-oxo-8-oxa-2,6-diazaspiro[4.5]decane-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N2O4/c1-11(2,3)18-10(16)14-6-4-12(8-14)5-7-17-9(15)13-12/h4-8H2,1-3H3,(H,13,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTLHYQWDUPJIEP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2(C1)CCOC(=O)N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801131094 | |
| Record name | 8-Oxa-2,6-diazaspiro[4.5]decane-2-carboxylic acid, 7-oxo-, 1,1-dimethylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801131094 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1363382-08-4 | |
| Record name | 8-Oxa-2,6-diazaspiro[4.5]decane-2-carboxylic acid, 7-oxo-, 1,1-dimethylethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1363382-08-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 8-Oxa-2,6-diazaspiro[4.5]decane-2-carboxylic acid, 7-oxo-, 1,1-dimethylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801131094 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 2-Boc-7-oxo-8-oxa-2,6-diaza-spiro[4.5]decane: Synthesis and Characterization
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2-Boc-7-oxo-8-oxa-2,6-diaza-spiro[4.5]decane, a spirocyclic compound of interest in medicinal chemistry and drug discovery. While detailed experimental data for this specific molecule is not extensively published in peer-reviewed literature, this document consolidates available information and presents a putative synthetic approach based on established methodologies for related compounds. This guide also explores the potential applications of this scaffold, particularly as a building block in the development of novel therapeutics such as proteolysis-targeting chimeras (PROTACs).
Introduction
Spirocyclic scaffolds have garnered significant attention in modern drug discovery due to their inherent three-dimensionality, conformational rigidity, and novel chemical space they occupy compared to traditional flat aromatic structures. These characteristics can lead to improved potency, selectivity, and pharmacokinetic properties of drug candidates. The compound this compound, also known by its IUPAC name tert-butyl 7-oxo-8-oxa-2,6-diazaspiro[4.5]decane-2-carboxylate, represents a versatile building block incorporating a piperidine ring, a spirocyclic center, and an oxazolidinone moiety. The presence of a Boc-protected amine provides a convenient handle for further chemical elaboration.
Compound Profile
A summary of the key identifiers and properties of this compound is presented in Table 1.
| Property | Value |
| IUPAC Name | tert-butyl 7-oxo-8-oxa-2,6-diazaspiro[4.5]decane-2-carboxylate |
| CAS Number | 1363382-08-4 |
| Molecular Formula | C₁₂H₂₀N₂O₄ |
| Molecular Weight | 256.30 g/mol |
| Appearance | White to off-white solid (as per supplier information) |
| Purity | Typically >97% (as per supplier information) |
Hypothetical Synthesis Protocol
Step 1: Synthesis of a Piperidine-4-one Precursor
The synthesis would likely commence with a suitably protected piperidine derivative. A common starting material is 1-Boc-4-piperidone.
Step 2: Spirocyclization
A key step would involve the formation of the spirocyclic core. This could potentially be achieved through a multi-component reaction or a stepwise process involving the introduction of the second nitrogen and the oxygen-containing ring. One possible approach is the reaction of the piperidone with an appropriate nucleophile to construct the second ring system.
Step 3: Formation of the Oxazolidinone Ring
The 7-oxo-8-oxa-2,6-diaza moiety suggests the presence of an oxazolidinone ring. This could be formed through the cyclization of a precursor containing both a hydroxyl and a carbamate group, or through a related cyclization strategy.
Conceptual Synthetic Workflow
Figure 1: Conceptual workflow for the synthesis of the target compound.
Characterization
Detailed characterization data for this compound is not publicly available in scientific literature. However, standard analytical techniques would be employed to confirm its structure and purity.
Table 2: Expected Characterization Data
| Technique | Expected Observations |
| ¹H NMR | Signals corresponding to the Boc protecting group (singlet, ~1.4 ppm), and distinct signals for the protons of the piperidine and oxazolidinone rings. |
| ¹³C NMR | Resonances for the carbonyls of the Boc group and the oxazolidinone, the spirocyclic carbon, and the carbons of the two heterocyclic rings. |
| Mass Spec (HRMS) | Accurate mass measurement confirming the elemental composition of C₁₂H₂₀N₂O₄. |
| IR Spectroscopy | Characteristic absorption bands for the C=O stretching of the carbamate and the oxazolidinone, and N-H stretching if the second nitrogen is not fully substituted. |
Potential Applications in Drug Discovery
The structural features of this compound make it an attractive scaffold for medicinal chemistry. The Boc-protected amine allows for the attachment of various functional groups, linkers, or pharmacophores.
One of the most promising applications for this type of building block is in the construction of Proteolysis-Targeting Chimeras (PROTACs) . PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.
The spirocyclic core can serve as a rigid linker connecting a ligand that binds to the target protein and a ligand that binds to an E3 ligase (e.g., Cereblon or VHL). The defined three-dimensional structure of the spirocycle can precisely control the spatial orientation of the two ligands, which is crucial for the efficient formation of a ternary complex (Target Protein - PROTAC - E3 Ligase) and subsequent protein degradation.
Figure 2: Conceptual role of the spirocyclic scaffold in a PROTAC signaling pathway.
Conclusion
This compound is a commercially available building block with significant potential in medicinal chemistry. While detailed synthetic and characterization data in the public domain is scarce, its structural features suggest its utility as a rigid scaffold for the development of novel therapeutics, particularly in the burgeoning field of targeted protein degradation. Further research and publication of its synthesis and properties would be highly beneficial to the scientific community.
Physicochemical Properties of 2-Boc-7-oxo-8-oxa-2,6-diaza-spiro[4.5]decane: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known physicochemical properties of the spirocyclic compound, 2-Boc-7-oxo-8-oxa-2,6-diaza-spiro[4.5]decane. This molecule is of interest in medicinal chemistry and drug discovery as a versatile building block for the synthesis of novel therapeutic agents. Understanding its fundamental physicochemical characteristics is crucial for its effective application in synthetic chemistry, formulation development, and as a scaffold in drug design.
Core Physicochemical Data
The following table summarizes the key physicochemical properties of this compound. It is important to note that while some data is derived from experimental sources, other values are predicted based on computational models and await experimental verification.
| Property | Value | Source |
| Molecular Formula | C₁₂H₂₀N₂O₄ | [1] |
| Molecular Weight | 256.3 g/mol | [1] |
| Appearance | Solid (predicted) | |
| Boiling Point | 449.7 ± 34.0 °C (Predicted) | [1] |
| Density | 1.21 ± 0.1 g/cm³ (Predicted) | [1] |
| pKa | 12.16 ± 0.20 (Predicted) | [1] |
| Melting Point | Not available | |
| Solubility | Not available |
Experimental Protocols
Detailed experimental protocols for the determination of key physicochemical properties are outlined below. These are generalized procedures that can be adapted for the specific analysis of this compound.
Melting Point Determination (Capillary Method)
The melting point of a solid organic compound can be determined with high precision using a capillary melting point apparatus.
Apparatus:
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Melting point apparatus (e.g., Mel-Temp or similar)
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Capillary tubes (sealed at one end)
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Thermometer
-
Spatula
-
Mortar and pestle
Procedure:
-
Ensure the sample of this compound is pure and dry. If necessary, grind the crystalline solid into a fine powder using a mortar and pestle.
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Pack a small amount of the powdered sample into the open end of a capillary tube to a height of 2-3 mm. This can be achieved by tapping the sealed end of the tube on a hard surface.
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Place the capillary tube into the heating block of the melting point apparatus.
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Heat the block rapidly to a temperature approximately 15-20 °C below the expected melting point.
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Decrease the heating rate to 1-2 °C per minute to allow for accurate observation.
-
Record the temperature at which the first drop of liquid appears (the onset of melting) and the temperature at which the entire solid has turned into a clear liquid (the completion of melting). The recorded range is the melting point of the compound.
Aqueous Solubility Determination (Shake-Flask Method)
The equilibrium solubility of a compound in water can be determined using the shake-flask method, which is considered the gold standard.
Apparatus:
-
Analytical balance
-
Scintillation vials or glass flasks with screw caps
-
Constant temperature shaker bath
-
pH meter
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) system or a UV-Vis spectrophotometer
Procedure:
-
Add an excess amount of this compound to a vial containing a known volume of purified water (or a buffer of a specific pH). The excess solid is necessary to ensure that a saturated solution is formed.
-
Seal the vials and place them in a constant temperature shaker bath, typically set at 25 °C or 37 °C, for a predetermined period (e.g., 24-72 hours) to ensure equilibrium is reached.
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After the incubation period, visually inspect the samples to confirm the presence of undissolved solid.
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To separate the undissolved solid, centrifuge the samples at a high speed.
-
Carefully withdraw an aliquot of the clear supernatant.
-
Dilute the supernatant with a suitable solvent and analyze the concentration of the dissolved compound using a validated analytical method such as HPLC or UV-Vis spectroscopy.
-
The determined concentration represents the aqueous solubility of the compound at the specified temperature and pH.
Experimental Workflow Visualization
The following diagram illustrates a general workflow for the physicochemical characterization of a new chemical entity like this compound.
Physicochemical characterization workflow for a new chemical entity.
References
An In-Depth Technical Guide to 2-Boc-7-oxo-8-oxa-2,6-diaza-spiro[4.5]decane
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 2-Boc-7-oxo-8-oxa-2,6-diaza-spiro[4.5]decane, a spirocyclic compound of interest in medicinal chemistry and drug discovery. This document details its chemical identity, potential synthetic approaches, and prospective applications, drawing from available data and literature on analogous structures.
Chemical Identity and Properties
CAS Number: 1363382-08-4[1]
Molecular Formula: C₁₂H₂₀N₂O₄
Molecular Weight: 256.30 g/mol
Synonyms:
-
tert-butyl 7-oxo-8-oxa-2,6-diazaspiro[4.5]decane-2-carboxylate[1]
-
This compound - X7209[1]
-
8-Oxa-2,6-diazaspiro[4.5]decane-2-carboxylic acid, 7-oxo-, 1,1-dimethylethyl ester[1]
Physicochemical Data:
| Property | Value | Source |
| Boiling Point (Predicted) | 449.7±34.0 °C | [1] |
| Density (Predicted) | 1.21±0.1 g/cm³ | [1] |
| pKa (Predicted) | 12.16±0.20 | [1] |
Potential Suppliers
A number of chemical suppliers list this compound in their catalogs. Researchers interested in obtaining this compound can inquire with the following vendors:
It is recommended to contact the suppliers directly to confirm availability, purity, and pricing.
Conceptual Experimental Protocols
General Synthesis of the Spirocyclic Core:
The synthesis of the core scaffold, 7-oxo-8-oxa-2,6-diaza-spiro[4.5]decane, could potentially be achieved through a multi-step sequence. A possible disconnection approach suggests starting from a suitably substituted piperidine derivative.
Boc Protection:
The introduction of the tert-butoxycarbonyl (Boc) protecting group onto one of the nitrogen atoms of the spirocyclic core would be a standard procedure.
-
Reaction: To a solution of the spirocyclic amine in a suitable solvent (e.g., dichloromethane or tetrahydrofuran), di-tert-butyl dicarbonate (Boc₂O) and a base (e.g., triethylamine or diisopropylethylamine) are added.
-
Work-up: The reaction is typically stirred at room temperature until completion, followed by an aqueous work-up and purification by column chromatography.
Applications in Drug Discovery
The structural features of this compound make it an attractive building block in drug discovery. The spirocyclic core imparts a three-dimensional architecture, which can be advantageous for exploring chemical space and enhancing binding affinity to biological targets. The presence of the Boc-protected amine and a lactam functionality provides orthogonal handles for further chemical modification.
Potential as a Linker in Proteolysis Targeting Chimeras (PROTACs):
Spirocyclic motifs, such as the 2,8-diazaspiro[4.5]decane system, have been successfully employed as rigid linkers in the design of PROTACs. These bifunctional molecules recruit a target protein to an E3 ubiquitin ligase, leading to the target's degradation. The defined geometry of the spirocycle can precisely control the spatial orientation of the target-binding and E3 ligase-binding moieties, which is crucial for efficient ternary complex formation and subsequent protein degradation.
Incorporation into Bioactive Scaffolds:
Oxa-spirocycles are a class of molecules that have been shown to possess improved physicochemical properties compared to their carbocyclic counterparts, such as increased aqueous solubility and reduced lipophilicity. These properties are highly desirable in drug candidates. The this compound scaffold could be incorporated into larger molecules to modulate their pharmacokinetic profiles.
Visualizations
Conceptual Synthetic Pathway:
Caption: A conceptual workflow for the synthesis of the target compound.
Logical Workflow for Application in PROTAC Development:
Caption: A logical workflow for utilizing the spirocycle in PROTAC development.
References
Spectral Data Analysis of 2-Boc-7-oxo-8-oxa-2,6-diaza-spiro[4.5]decane: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the expected spectral data for the compound "2-Boc-7-oxo-8-oxa-2,6-diaza-spiro[4.5]decane," a molecule of interest in medicinal chemistry and drug development. Due to the limited availability of published experimental spectra for this specific compound, this document presents predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data based on its chemical structure. Detailed, generalized experimental protocols for obtaining such data are also provided to facilitate laboratory work.
Chemical Structure
Compound Name: this compound Molecular Formula: C₁₂H₂₀N₂O₄ Molecular Weight: 256.30 g/mol CAS Number: 1363382-08-4[1]
> Figure 1. Chemical structure of this compound.
Predicted Spectral Data
The following tables summarize the predicted spectral data for this compound. These predictions are based on established principles of spectroscopy and the known chemical shifts and absorption frequencies of the functional groups present in the molecule.
Table 1: Predicted ¹H NMR Spectral Data
| Chemical Shift (δ) (ppm) | Multiplicity | Integration | Assignment |
| ~ 4.2 - 4.0 | Singlet | 2H | -O-CH₂-C- |
| ~ 3.6 - 3.4 | Multiplet | 4H | -N-CH₂- (piperidine ring) |
| ~ 1.8 - 1.6 | Multiplet | 4H | -CH₂- (piperidine ring) |
| 1.48 | Singlet | 9H | -C(CH₃)₃ (Boc group) |
| ~ 8.0 | Broad Singlet | 1H | -NH- |
Table 2: Predicted ¹³C NMR Spectral Data
| Chemical Shift (δ) (ppm) | Assignment |
| ~ 170 | C=O (carbamate) |
| ~ 155 | C=O (Boc group) |
| ~ 80 | -C(CH₃)₃ (Boc group) |
| ~ 70 | Spiro carbon |
| ~ 65 | -O-CH₂-C- |
| ~ 45 | -N-CH₂- (piperidine ring) |
| ~ 30 | -CH₂- (piperidine ring) |
| 28.4 | -C(CH₃)₃ (Boc group) |
Table 3: Predicted IR Spectral Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~ 3350 | Medium, Broad | N-H Stretch |
| 2975, 2870 | Medium-Strong | C-H Stretch (aliphatic) |
| ~ 1740 | Strong | C=O Stretch (carbamate) |
| ~ 1690 | Strong | C=O Stretch (Boc group) |
| ~ 1250 | Strong | C-O Stretch |
| ~ 1160 | Strong | C-N Stretch |
Table 4: Predicted Mass Spectrometry Data
| m/z | Ion |
| 257.15 | [M+H]⁺ |
| 279.13 | [M+Na]⁺ |
| 201.12 | [M - C₄H₉O]⁺ (loss of tert-butoxy group) |
| 157.09 | [M - Boc]⁺ |
Experimental Protocols
The following are detailed, generalized protocols for the acquisition of NMR, IR, and MS spectra for a solid organic compound like this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation:
-
Weigh approximately 5-10 mg of the solid sample.
-
Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry vial.
-
Ensure the sample is fully dissolved. Gentle vortexing or sonication may be used if necessary.
-
Using a Pasteur pipette, transfer the solution into a clean 5 mm NMR tube. The solvent height should be approximately 4-5 cm.
-
Cap the NMR tube securely.
-
-
Instrument Setup and Data Acquisition:
-
Insert the NMR tube into a spinner turbine and adjust the depth using a depth gauge.
-
Insert the sample into the NMR spectrometer.
-
Lock the spectrometer onto the deuterium signal of the solvent.
-
Shim the magnetic field to optimize its homogeneity, which maximizes spectral resolution. This can be done manually or automatically.
-
Tune and match the probe for the desired nucleus (¹H or ¹³C).
-
Acquire the spectrum using appropriate acquisition parameters (e.g., number of scans, spectral width, relaxation delay). For ¹³C NMR, a larger number of scans will be required due to the lower natural abundance of the ¹³C isotope.
-
-
Data Processing:
-
Apply a Fourier transform to the acquired free induction decay (FID).
-
Phase the resulting spectrum.
-
Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS at 0.00 ppm).
-
Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.
-
Analyze the chemical shifts, multiplicities, and coupling constants to elucidate the structure.
-
Infrared (IR) Spectroscopy
A common method for analyzing solid samples is the Attenuated Total Reflectance (ATR) technique, which requires minimal sample preparation.
-
Sample Preparation:
-
Ensure the ATR crystal is clean by wiping it with a soft cloth dampened with a volatile solvent like isopropanol or ethanol.
-
Place a small amount of the solid sample directly onto the ATR crystal.
-
-
Instrument Setup and Data Acquisition:
-
Apply pressure to the sample using the instrument's pressure arm to ensure good contact with the crystal.
-
Collect a background spectrum of the empty ATR crystal.
-
Collect the sample spectrum. The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
-
-
Data Analysis:
-
Identify the characteristic absorption bands and correlate them to the functional groups present in the molecule.
-
Mass Spectrometry (MS)
Electrospray ionization (ESI) is a suitable soft ionization technique for this compound.
-
Sample Preparation:
-
Prepare a dilute solution of the sample (typically 1-10 µg/mL) in a suitable solvent that is compatible with mass spectrometry (e.g., methanol, acetonitrile, or a mixture with water).
-
A small amount of an acid (e.g., formic acid) or base (e.g., ammonium hydroxide) may be added to the solvent to promote ionization.
-
-
Instrument Setup and Data Acquisition:
-
Infuse the sample solution into the ESI source at a constant flow rate using a syringe pump.
-
Optimize the ESI source parameters (e.g., capillary voltage, nebulizing gas pressure, drying gas temperature) to obtain a stable and strong signal.
-
Acquire the mass spectrum in the desired mass range. High-resolution mass spectrometry (HRMS) can be used to determine the exact mass and elemental composition.
-
-
Data Analysis:
-
Identify the molecular ion peak (e.g., [M+H]⁺, [M+Na]⁺).
-
Analyze the fragmentation pattern to gain further structural information.
-
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the spectral analysis of a chemical compound.
Caption: Workflow for spectral data acquisition and analysis.
References
An In-depth Technical Guide to the "2-Boc-7-oxo-8-oxa-2,6-diaza-spiro[4.5]decane" Core and Its Derivatives
For Researchers, Scientists, and Drug Development Professionals
Abstract
The "2-Boc-7-oxo-8-oxa-2,6-diaza-spiro[4.5]decane" scaffold is a versatile building block in medicinal chemistry, offering a unique three-dimensional architecture for the development of novel therapeutic agents. This technical guide provides a comprehensive overview of the structural analogs and derivatives of this spirocyclic core, with a focus on their synthesis, biological activities, and therapeutic potential. Detailed experimental protocols and data are presented to facilitate further research and drug discovery efforts in this area.
Introduction: The Spiro[4.5]decane Scaffold in Drug Discovery
Spirocyclic systems, characterized by two rings sharing a single common atom, have garnered significant interest in drug design due to their inherent conformational rigidity and three-dimensional character. This unique topology allows for precise spatial orientation of substituents, leading to enhanced target affinity and selectivity compared to more flexible acyclic or monocyclic analogs. The 2,6-diaza-spiro[4.5]decane core, in particular, provides a robust framework with multiple points for diversification, making it an attractive scaffold for the generation of compound libraries for high-throughput screening. The Boc-protected derivative, this compound, serves as a key intermediate, enabling selective functionalization at the unprotected nitrogen atom.
Synthesis of this compound Analogs
The synthesis of derivatives from the this compound core typically involves initial deprotection of the Boc group, followed by functionalization of the resulting secondary amine. Alternatively, the lactam functionality can be manipulated.
General Synthetic Workflow
The following diagram illustrates a generalized workflow for the derivatization of the core scaffold.
Caption: Generalized synthetic workflow for derivatization.
Experimental Protocol: N-Alkylation of the Deprotected Core
This protocol describes a general procedure for the N-alkylation of the 7-oxo-8-oxa-2,6-diaza-spiro[4.5]decane intermediate.
-
Boc Deprotection:
-
Dissolve this compound (1.0 eq) in a 1:1 mixture of dichloromethane (DCM) and trifluoroacetic acid (TFA).
-
Stir the reaction mixture at room temperature for 2 hours.
-
Concentrate the mixture under reduced pressure to remove the solvent and excess TFA.
-
Dissolve the residue in a small amount of DCM and neutralize with a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with DCM (3x).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate to yield the deprotected intermediate.
-
-
N-Alkylation:
-
Dissolve the deprotected intermediate (1.0 eq) in a suitable solvent such as N,N-dimethylformamide (DMF) or acetonitrile.
-
Add a base, for instance potassium carbonate (K₂CO₃, 2.0 eq) or triethylamine (TEA, 2.0 eq).
-
Add the desired alkyl halide (R-X, 1.1 eq) to the mixture.
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Stir the reaction at room temperature or heat as required (e.g., 60-80 °C) until the reaction is complete (monitored by TLC or LC-MS).
-
Upon completion, dilute the reaction mixture with water and extract with ethyl acetate (3x).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography on silica gel to obtain the desired N-alkylated derivative.
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Structural Analogs and Their Biological Activities
While direct biological activity data for this compound is not extensively reported in the public domain, the broader class of diazaspiro[4.5]decane derivatives has shown significant potential in various therapeutic areas.
Enhancer of Zeste Homolog 2 (EZH2) PROTACs
Derivatives of a 2,8-diazaspiro[4.5]decane have been utilized as linkers in the design of Proteolysis Targeting Chimeras (PROTACs) for the degradation of EZH2, a histone methyltransferase implicated in cancer.
-
Mechanism of Action: These PROTACs function by simultaneously binding to EZH2 and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent proteasomal degradation of EZH2. This dual-functionality completely suppresses both the catalytic and non-catalytic roles of EZH2.[1]
Caption: PROTAC-mediated degradation of EZH2.
Table 1: Antiproliferative Activity of an EZH2 PROTAC with a 2,8-diazaspiro[4.5]decane Linker [1]
| Cell Line | Cancer Type | IC₅₀ (nM) |
| MV4-11 | Acute Myeloid Leukemia | 50 |
| MOLM-13 | Acute Myeloid Leukemia | 80 |
| KARPAS-422 | B-cell Lymphoma | 120 |
Sigma-1 (σ₁) Receptor Ligands for Tumor Imaging
A derivative of 1,4-dioxa-8-azaspiro[4.5]decane has been developed as a potent and selective ligand for the σ₁ receptor. Radiolabeled versions of these compounds have shown promise as imaging agents for tumors that overexpress this receptor.
-
Application: [¹⁸F]-labeled spiro[4.5]decane derivatives can be used in Positron Emission Tomography (PET) to visualize σ₁ receptor-positive tumors.[2]
Table 2: Binding Affinity of a Spiro[4.5]decane Derivative for σ₁ Receptors [2]
| Compound | Target | Kᵢ (nM) |
| 8-(4-(2-Fluoroethoxy)benzyl)-1,4-dioxa-8-azaspiro[4.5]decane | σ₁ Receptor | 5.4 ± 0.4 |
Experimental Protocols for Biological Evaluation
In Vitro Antiproliferative Assay
This protocol outlines a general method for assessing the antiproliferative activity of synthesized compounds against cancer cell lines.
-
Cell Culture:
-
Culture cancer cell lines (e.g., MV4-11) in appropriate media supplemented with fetal bovine serum (FBS) and antibiotics at 37°C in a humidified atmosphere with 5% CO₂.
-
-
Compound Treatment:
-
Seed cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Prepare serial dilutions of the test compounds in the culture medium.
-
Replace the existing medium with the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO).
-
-
Cell Viability Assessment (e.g., MTT Assay):
-
After a 72-hour incubation period, add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 4 hours.
-
Add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.
-
Radioligand Binding Assay for σ₁ Receptors
This protocol describes a method for determining the binding affinity of compounds to the σ₁ receptor.
-
Membrane Preparation:
-
Prepare cell membranes from a cell line or tissue known to express the σ₁ receptor.
-
-
Binding Assay:
-
In a 96-well plate, combine the cell membrane preparation, a radiolabeled σ₁ receptor ligand (e.g., [³H]-(+)-pentazocine), and varying concentrations of the test compound in a binding buffer.
-
To determine non-specific binding, include wells with a high concentration of a known σ₁ receptor ligand (e.g., haloperidol).
-
Incubate the plate at a specified temperature for a set period to allow binding to reach equilibrium.
-
-
Separation and Detection:
-
Rapidly filter the contents of each well through a glass fiber filter to separate the bound from the unbound radioligand.
-
Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Determine the IC₅₀ value of the test compound (the concentration that inhibits 50% of the specific binding of the radioligand).
-
Calculate the equilibrium dissociation constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its equilibrium dissociation constant.
-
Conclusion and Future Perspectives
The this compound core is a valuable starting material for the synthesis of a diverse range of spirocyclic compounds with significant therapeutic potential. The examples of EZH2 PROTACs and σ₁ receptor ligands highlight the utility of the diazaspiro[4.5]decane scaffold in developing targeted therapies and diagnostic agents. Future research in this area could focus on expanding the library of derivatives through various synthetic modifications and screening them against a wider range of biological targets. The conformational rigidity and three-dimensional nature of this scaffold will continue to make it an attractive platform for the design of next-generation therapeutics.
References
- 1. Design, synthesis, and biological evaluation of a bioavailable EZH2 PROTAC with a 2,8-diazaspiro[4.5]decane linker - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. (18)F-Labeled 1,4-Dioxa-8-azaspiro[4.5]decane Derivative: Synthesis and Biological Evaluation of a σ1 Receptor Radioligand with Low Lipophilicity as Potent Tumor Imaging Agent - PubMed [pubmed.ncbi.nlm.nih.gov]
The Rising Prominence of Spirocyclic Diamine Scaffolds in Medicinal Chemistry: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The quest for novel, three-dimensional molecular architectures in drug discovery has led to a surge of interest in spirocyclic scaffolds. Among these, spirocyclic diamines have emerged as a particularly promising class of compounds, offering a unique combination of structural rigidity, synthetic tractability, and diverse biological activity. Their inherent three-dimensionality allows for an expanded exploration of chemical space, moving away from the "flatland" of traditional aromatic compounds and enabling more specific and potent interactions with biological targets. This technical guide provides an in-depth overview of the biological activities of various spirocyclic diamine scaffolds, complete with quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways and experimental workflows.
Spirocyclic Diamines as Modulators of Muscarinic Acetylcholine Receptors
Spirocyclic diamines have shown significant potential as modulators of G-protein coupled receptors (GPCRs), particularly the M4 muscarinic acetylcholine receptor (mAChR), a key target in the treatment of neurological disorders such as schizophrenia and Parkinson's disease.
Quantitative Bioactivity Data
The following table summarizes the inhibitory activity of exemplary spirocyclic diamine scaffolds against the M4 mAChR.
| Scaffold ID | Enantiomer | Target | Assay Type | Ki (μM) | Ligand Efficiency (LE) |
| 1a | Enantiomer 1 | M4 mAChR | Radioligand Binding | 1.2 ± 0.1 | 0.32 |
| 1a | Enantiomer 2 | M4 mAChR | Radioligand Binding | > 10 | - |
Ki values represent the mean ± standard error of the mean. Ligand Efficiency (LE) is calculated as 1.4 × (-log(Ki))/HAC, where HAC is the heavy atom count.
Experimental Protocol: Competitive Radioligand Binding Assay
This protocol outlines the determination of the binding affinity of spirocyclic diamines for the M4 muscarinic receptor subtype using a competitive radioligand binding assay.
Materials and Reagents:
-
Cell membranes expressing the human M4 muscarinic receptor.
-
Radioligand: [³H]-N-methylscopolamine ([³H]-NMS).
-
Test Compounds: Spirocyclic diamine scaffolds.
-
Non-specific Binding (NSB) Control: Atropine (1-10 µM).
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.
-
96-well plates.
-
Glass fiber filter mats.
-
Scintillation cocktail.
-
Liquid scintillation counter.
Procedure:
-
Membrane Preparation: Thaw frozen cell membrane aliquots on ice and dilute them in ice-cold assay buffer to a pre-optimized protein concentration.
-
Compound Dilution: Prepare a serial dilution of the spirocyclic diamine test compounds in the assay buffer.
-
Assay Setup: In a 96-well plate, set up the following in triplicate:
-
Total Binding (TB): Assay buffer, [³H]-NMS, and cell membranes.
-
Non-specific Binding (NSB): Atropine solution, [³H]-NMS, and cell membranes.
-
Competition: Spirocyclic diamine dilution, [³H]-NMS, and cell membranes.
-
-
Incubation: Initiate the binding reaction by adding the cell membrane suspension to all wells. The final assay volume should be consistent (e.g., 250 µL). Incubate the plate at room temperature (e.g., 25°C) for 60-90 minutes with gentle agitation to reach equilibrium.
-
Filtration: Terminate the incubation by rapidly filtering the contents of each well through a glass fiber filter mat using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.
-
Washing: Wash the filters multiple times (e.g., 3-4 times) with ice-cold assay buffer to remove any remaining unbound radioligand.
-
Scintillation Counting: Dry the filter mat, place the individual filter discs into scintillation vials, and add scintillation cocktail. After a period to reduce chemiluminescence (e.g., 4 hours in the dark), count the radioactivity in each vial using a liquid scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis of the competition data. Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
M4 Muscarinic Acetylcholine Receptor Signaling Pathway
The M4 receptor is a Gi/o-coupled GPCR. Its activation leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels.
Spirocyclic Diamines as Antibacterial Agents
Modification of existing antibiotic scaffolds with spirocyclic diamines has proven to be a fruitful strategy for developing new antibacterial agents with altered potency and spectrum of activity. A notable example is the derivatization of ciprofloxacin.
Quantitative Bioactivity Data
The following table presents the Minimum Inhibitory Concentration (MIC) values of spirocyclic derivatives of ciprofloxacin against various bacterial strains.[1]
| Compound ID | Spirocyclic Moiety | S. aureus (ATCC 25923) | B. cereus (138) | K. pneumoniae (1062) | A. baumannii (987) | P. aeruginosa (7292/5) |
| Ciprofloxacin | - | 0.15 | 0.3 | 0.08 | 0.3 | 0.6 |
| 3b | 1-oxa-9-azaspiro[5.5]undecane derivative | >10 | >10 | >10 | 0.15 | >10 |
| 3e | 1-oxa-9-azaspiro[5.5]undecane derivative | >10 | >10 | >10 | 0.15 | >10 |
| 3f | 1-oxa-9-azaspiro[5.5]undecane derivative | >10 | 0.3 | >10 | 0.3 | >10 |
| 3g | 1-oxa-9-azaspiro[5.5]undecane derivative | >10 | 0.3 | >10 | 0.15 | >10 |
| 3l | 1-oxa-9-azaspiro[5.5]undecane derivative | >10 | 0.3 | >10 | 0.15 | >10 |
All MIC values are in µg/mL.
Experimental Protocol: Broth Microdilution MIC Assay
This protocol describes the determination of the Minimum Inhibitory Concentration (MIC) of spirocyclic ciprofloxacin derivatives using the broth microdilution method.[2][3][4][5][6]
Materials and Reagents:
-
Bacterial strains.
-
Mueller-Hinton Broth (MHB).
-
Test Compounds: Spirocyclic ciprofloxacin derivatives.
-
96-well microtiter plates.
-
Spectrophotometer.
Procedure:
-
Inoculum Preparation:
-
From a fresh agar plate (18-24 hours growth), select several colonies of the test bacterium.
-
Suspend the colonies in MHB to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
Dilute the standardized bacterial suspension in MHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
-
Compound Dilution:
-
Prepare a stock solution of each test compound in a suitable solvent.
-
Perform a serial two-fold dilution of each compound in MHB directly in the 96-well microtiter plate. Each well should contain 50 µL of the diluted compound.
-
-
Inoculation:
-
Add 50 µL of the prepared bacterial inoculum to each well containing the test compound, as well as to a positive control well (containing only MHB and inoculum) and a negative control well (containing only MHB).
-
-
Incubation:
-
Cover the plate and incubate at 35-37°C for 16-20 hours in ambient air.
-
-
MIC Determination:
-
Following incubation, visually inspect the plates for bacterial growth (turbidity).
-
The MIC is the lowest concentration of the test compound that completely inhibits visible growth of the organism.
-
Mechanism of Action of Quinolone Antibiotics
Quinolone antibiotics, including ciprofloxacin and its derivatives, target bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication, repair, and recombination.
Spirocyclic Hydroxamic Acids as Anticancer Agents
Spirocyclic scaffolds incorporating a hydroxamic acid moiety have been investigated as inhibitors of histone deacetylases (HDACs), a class of enzymes that play a critical role in the epigenetic regulation of gene expression and are validated targets for cancer therapy.
Quantitative Bioactivity Data
The following table summarizes the in vitro inhibitory activity of representative spirocyclic hydroxamic acids against total HDACs from HeLa cell nuclear extracts.
| Compound ID | Substituent (R) | Target | Assay Type | IC₅₀ (µM) |
| SAHA (Vorinostat) | - | Total HDACs | Fluorometric | 0.09 |
| 1d | Butyl | Total HDACs | Fluorometric | 72 |
| 1b | Ethyl | Total HDACs | Fluorometric | 449 |
| 1a | Methyl | Total HDACs | Fluorometric | 150-449 |
| 1g | Benzyl | Total HDACs | Fluorometric | 150-449 |
Data for compounds 1a, 1b, 1d, and 1g are from a study on SAHA analogs with substituents adjacent to the hydroxamic acid.[7]
Experimental Protocol: Fluorometric HDAC Activity Assay
This protocol details a fluorometric assay to measure the activity of HDACs and the inhibitory potential of spirocyclic hydroxamic acids.[8][9][10][11][12]
Materials and Reagents:
-
HDAC source: HeLa cell nuclear extract or purified HDAC enzyme.
-
Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC).
-
Test Compounds: Spirocyclic hydroxamic acids.
-
HDAC Inhibitor Control: Trichostatin A (TSA).
-
Assay Buffer.
-
Developer solution.
-
96-well black plates.
-
Fluorometer.
Procedure:
-
Reagent Preparation: Prepare working solutions of the HDAC substrate, test compounds, and control inhibitor in assay buffer.
-
Assay Setup: In a 96-well black plate, add the following to the respective wells:
-
Blank: Assay buffer.
-
Control (No Inhibitor): Assay buffer, HDAC source.
-
Inhibitor Control: TSA solution, HDAC source.
-
Test Compound: Spirocyclic hydroxamic acid solution, HDAC source.
-
-
Substrate Addition: Initiate the reaction by adding the fluorogenic HDAC substrate to all wells.
-
Incubation: Incubate the plate at 37°C for a specified period (e.g., 30-60 minutes).
-
Development: Stop the enzymatic reaction by adding the developer solution to each well. The developer contains a protease that cleaves the deacetylated substrate, releasing the fluorophore. Incubate at room temperature for 10-15 minutes.
-
Fluorescence Measurement: Measure the fluorescence intensity using a fluorometer with appropriate excitation and emission wavelengths (e.g., Ex/Em = 360/460 nm).
-
Data Analysis: Subtract the blank fluorescence from all readings. Calculate the percent inhibition for each test compound concentration relative to the control (no inhibitor) activity. Determine the IC₅₀ value by plotting the percent inhibition against the logarithm of the test compound concentration and fitting the data to a sigmoidal dose-response curve.
HDAC-Mediated Signaling in Cancer
HDACs play a crucial role in cancer by deacetylating histone and non-histone proteins, leading to the repression of tumor suppressor genes and the activation of oncogenic pathways. HDAC inhibitors reverse this effect, leading to cell cycle arrest and apoptosis.
References
- 1. Exploration of Spirocyclic Derivatives of Ciprofloxacin as Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 3. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 4. protocols.io [protocols.io]
- 5. ibg.kit.edu [ibg.kit.edu]
- 6. Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Structural Requirements of HDAC Inhibitors: SAHA Analogs Functionalized Adjacent to the Hydroxamic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. Histone Deacetylase (HDAC) Activity Assay Kit (Fluorometric) | Abcam [abcam.com]
- 10. cdn.caymanchem.com [cdn.caymanchem.com]
- 11. resources.novusbio.com [resources.novusbio.com]
- 12. cdn.caymanchem.com [cdn.caymanchem.com]
An In-depth Technical Guide on the Role of the Boc Protecting Group in the Synthesis and Application of 2-Boc-7-oxo-8-oxa-2,6-diaza-spiro[4.5]decane
For Researchers, Scientists, and Drug Development Professionals
Abstract
The tert-butoxycarbonyl (Boc) protecting group plays a pivotal role in the synthesis and manipulation of complex organic molecules. This technical guide focuses on the specific application and strategic importance of the Boc group in "2-Boc-7-oxo-8-oxa-2,6-diaza-spiro[4.5]decane," a spirocyclic scaffold with significant potential in medicinal chemistry.[1][2][3] This document provides a comprehensive overview of the Boc group's function in masking the secondary amine within this spirocyclic system, enabling selective functionalization at other positions. Detailed experimental protocols for both the protection (N-Boc formation) and deprotection (N-Boc cleavage) steps are provided, along with a summary of relevant quantitative data. Furthermore, this guide illustrates the logical workflows and reaction pathways using Graphviz diagrams to facilitate a deeper understanding for researchers in drug discovery and development.
Introduction to Spirocyclic Scaffolds and the Importance of Protecting Groups
Spirocyclic systems are a class of organic compounds characterized by two rings connected by a single common atom. Their unique three-dimensional architecture has garnered significant interest in drug discovery, as they can offer improved physicochemical properties and novel intellectual property.[2][3] The synthesis of complex spirocycles like "this compound" often requires a multi-step approach where specific functional groups must be temporarily masked or "protected" to prevent undesired side reactions.[4]
The tert-butoxycarbonyl (Boc) group is one of the most widely used protecting groups for amines in organic synthesis.[5][6] Its popularity stems from its ease of introduction, stability to a wide range of reaction conditions (including basic, nucleophilic, and catalytic hydrogenation conditions), and facile removal under mild acidic conditions.[6][7] In the context of "this compound," the Boc group is attached to the nitrogen at the 2-position of the diazaspiro[4.5]decane core.
The Strategic Role of the Boc Group in "this compound"
The primary function of the Boc group in "this compound" is to deactivate the nucleophilicity and basicity of the secondary amine at the 2-position.[6][8] This protection is crucial for achieving selective chemical transformations at other reactive sites within the molecule. For instance, the presence of the Boc group allows for:
-
Selective N-alkylation or N-acylation at the 6-position: With the 2-position amine protected, reactions with electrophiles will selectively occur at the free secondary amine at the 6-position.
-
Modification of the lactone ring: The protected diamine scaffold allows for reactions involving the 7-oxo-8-oxa moiety without interference from the otherwise reactive amine at the 2-position.
-
Controlled deprotection for further diversification: The acid-labile nature of the Boc group allows for its selective removal at a later synthetic stage, unmasking the amine at the 2-position for subsequent functionalization.[7][9] This sequential protection-deprotection strategy is fundamental in the construction of complex molecules and chemical libraries for drug screening.
The following diagram illustrates the logical relationship of the Boc protecting group in enabling selective synthesis.
Experimental Protocols
The following sections provide detailed methodologies for the introduction and removal of the Boc protecting group in the context of a diazaspiro[4.5]decane scaffold.
This protocol describes a general procedure for the protection of a secondary amine using di-tert-butyl dicarbonate (Boc₂O).[5][10]
Reagents and Materials:
-
Diazaspiro[4.5]decane precursor (1.0 equiv)
-
Di-tert-butyl dicarbonate (Boc₂O) (1.1 equiv)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.2 equiv)
-
Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Standard laboratory glassware
Procedure:
-
Dissolve the diazaspiro[4.5]decane precursor in DCM or THF.
-
Add TEA or DIPEA to the solution and stir for 5 minutes at room temperature.
-
Add Boc₂O to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, quench the reaction with water or saturated aqueous NaHCO₃ solution.
-
Extract the aqueous layer with DCM or ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel if necessary.
The general workflow for Boc protection is depicted below.
This protocol outlines the removal of the Boc group under acidic conditions using trifluoroacetic acid (TFA).[7][9]
Reagents and Materials:
-
This compound (1.0 equiv)
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Standard laboratory glassware
Procedure:
-
Dissolve the Boc-protected spirocycle in DCM.
-
Add TFA dropwise to the solution at 0 °C.
-
Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. The reaction is often complete within 1-4 hours.[7]
-
Upon completion, carefully neutralize the excess TFA by the slow addition of saturated aqueous NaHCO₃ solution.
-
Extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to obtain the deprotected amine.
Quantitative Data Summary
The efficiency of Boc protection and deprotection reactions is typically high, with yields often exceeding 90%. The following table summarizes typical quantitative data for these transformations based on general literature.
| Transformation | Reagents | Solvent | Temperature | Typical Reaction Time | Typical Yield |
| N-Boc Protection | Boc₂O, TEA/DIPEA | DCM/THF | Room Temperature | 1-6 hours | >95% |
| N-Boc Deprotection | TFA | DCM | 0 °C to Room Temperature | 30 min - 4 hours | >90% |
| N-Boc Deprotection | 4M HCl in Dioxane | Dioxane | Room Temperature | 1-4 hours | >90% |
Signaling Pathways and Applications in Drug Discovery
While "this compound" is a building block, its derivatives have the potential to interact with various biological targets. Spirocyclic scaffolds are often explored as inhibitors of enzymes or as ligands for receptors in the central nervous system. The ability to selectively functionalize the diazaspiro[4.5]decane core, facilitated by the Boc protecting group, allows for the generation of a library of diverse compounds for screening against various biological targets.
The logical workflow for utilizing this scaffold in a drug discovery program is outlined below.
Conclusion
The Boc protecting group is an indispensable tool in the synthesis and elaboration of "this compound." Its strategic use allows for the selective protection of one of the amine functionalities, thereby enabling controlled and regioselective modifications at other positions of the spirocyclic core. The straightforward and high-yielding protocols for both the introduction and removal of the Boc group make it an ideal choice for the construction of diverse chemical libraries based on this promising scaffold for drug discovery applications. This technical guide provides the foundational knowledge and practical protocols for researchers to effectively utilize this protected intermediate in their synthetic endeavors.
References
- 1. 2-Boc-8-oxo-2-azaspiro[4.5]decane [myskinrecipes.com]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. Oxa-spirocycles: synthesis, properties and applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Boc Protected Compounds [asna.com.sa]
- 5. jk-sci.com [jk-sci.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]
- 9. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 10. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]
The Ascendance of Diazaspiro Cores in Medicinal Chemistry: A Technical Guide to Their Discovery, History, and Application
For Researchers, Scientists, and Drug Development Professionals
The quest for novel molecular architectures that can effectively navigate the complexities of biological systems is a perpetual driving force in medicinal chemistry. Among the myriad of scaffolds explored, diazaspiro compounds—bicyclic systems featuring two nitrogen atoms within a spirocyclic framework—have emerged as a privileged class of structures. Their inherent three-dimensionality, conformational rigidity, and synthetic tractability have positioned them as valuable assets in the design of potent and selective therapeutic agents. This in-depth technical guide provides a comprehensive overview of the discovery, historical development, and medicinal chemistry applications of key diazaspiro cores, complete with detailed experimental protocols and a focus on their interaction with critical signaling pathways.
A Historical Perspective: From Curiosity to Clinical Candidates
The journey of diazaspiro compounds in medicinal chemistry is one of gradual recognition and burgeoning interest. While the foundational principles of spirocyclic chemistry were laid in the late 19th and early 20th centuries, the exploration of their nitrogen-containing counterparts for therapeutic purposes gained momentum much later.
One of the earliest mentions of a diazaspiro system, the 2,6-diazaspiro[3.3]heptane ring, dates back over six decades.[1] Initially a subject of fundamental synthetic exploration, the unique conformational constraints and vectorial arrangement of substituents offered by this compact scaffold would later capture the attention of medicinal chemists. These early synthetic endeavors, often characterized by multi-step and sometimes arduous routes, laid the groundwork for the more streamlined and diverse synthetic methodologies available today.
The development of other key diazaspiro scaffolds, such as the [4.5]decane and [5.5]undecane systems, followed a similar trajectory. Initially synthesized as chemical curiosities, their potential as bioisosteric replacements for more common motifs like piperazine, or as novel cores for exploring new chemical space, became increasingly apparent. This realization has led to a surge in the investigation of diazaspiro compounds over the past few decades, resulting in their incorporation into a wide range of biologically active molecules, from central nervous system agents to anticancer and anti-infective drugs.
Key Diazaspiro Scaffolds and Their Therapeutic Promise
The versatility of the diazaspiro core is evident in the diverse range of ring sizes and nitrogen atom placements that have been successfully exploited in drug discovery programs. The following sections highlight some of the most prominent diazaspiro scaffolds and their associated biological activities.
Diazaspiro[3.3]heptanes: Compact Cores for Diverse Targets
The 2,6-diazaspiro[3.3]heptane scaffold, with its rigid, compact structure, has proven to be a particularly fruitful starting point for the development of novel therapeutics. Its unique geometry allows for precise control over the spatial orientation of substituents, enabling fine-tuning of interactions with biological targets.
Table 1: Biological Activity of Representative Diazaspiro[3.3]heptane Derivatives
| Compound Class | Target | Biological Activity | Key Findings |
| Benzimidazolone Analogs | σ2 Receptor (σ2R) | Ligands for potential use in neurodegenerative diseases and cancer imaging. | Replacement of a piperazine moiety with a diazaspiro[3.3]heptane core can modulate affinity and selectivity for the σ2 receptor. |
| Piperazine Bioisosteres | Various | Improved pharmacokinetic properties and target engagement. | The rigid diazaspiro[3.3]heptane scaffold can serve as a conformationally restricted analog of piperazine, leading to enhanced biological activity. |
Diazaspiro[4.5]decanes: A Versatile Scaffold for CNS and Beyond
The diazaspiro[4.5]decane framework, which combines a five-membered and a six-membered ring, offers a larger and more flexible scaffold compared to its [3.3]heptane counterpart. This has enabled its application in a broader range of therapeutic areas, with a notable emphasis on central nervous system disorders.
A significant breakthrough in the application of this scaffold has been the development of 2,8-diazaspiro[4.5]decan-1-one derivatives as potent and selective dual inhibitors of Tyrosine Kinase 2 (TYK2) and Janus Kinase 1 (JAK1). One such compound, Compound 48 , demonstrated excellent potency with IC50 values of 6 nM for TYK2 and 37 nM for JAK1, while exhibiting over 23-fold selectivity against JAK2.[2] This dual inhibition profile is highly desirable for the treatment of inflammatory bowel disease and other autoimmune disorders.
Another important application of this scaffold is in the development of σ1 receptor ligands. An 18F-labeled 1,4-dioxa-8-azaspiro[4.5]decane derivative has been synthesized and evaluated as a potent and selective σ1 receptor radioligand for tumor imaging. This compound displayed a high affinity (Ki = 5.4 ± 0.4 nM) for the σ1 receptor and favorable selectivity over the σ2 receptor.[3]
Table 2: Biological Activity of Representative Diazaspiro[4.5]decane Derivatives
| Compound | Target(s) | IC50 / Ki | Therapeutic Area |
| Compound 48 | TYK2 / JAK1 | 6 nM / 37 nM | Inflammatory Bowel Disease |
| 18F-labeled derivative | σ1 Receptor | Ki = 5.4 ± 0.4 nM | Cancer Imaging |
| Olaparib Analogs | PARP-1 | 12.6 ± 1.1 nM (for compound 10e) | Cancer, Inflammation |
Diazaspiro[5.5]undecanes: Targeting Metabolic and Cardiovascular Diseases
The 1,9-diazaspiro[5.5]undecane core, composed of two fused six-membered rings, has been extensively investigated for its potential in treating a variety of conditions, including obesity, pain, and cardiovascular disorders.[4] A notable example is a series of compounds that act as dual inhibitors of acetyl-CoA carboxylase (ACC1 and ACC2), enzymes involved in fatty acid metabolism. One compound in this series exhibited potent inhibition with IC50 values of 11 nM and 4 nM for hACC1 and hACC2, respectively.[5]
Furthermore, derivatives of 1,9-diazaspiro[5.5]undecan-2-one have been explored as inhibitors of diacylglycerol acyltransferase (DGAT), another key enzyme in lipid metabolism. One such derivative displayed an impressive IC50 value of 49.0 nM.[4]
Table 3: Biological Activity of Representative Diazaspiro[5.5]undecane Derivatives
| Compound Class | Target(s) | IC50 / Ki | Therapeutic Area |
| Pyrazole-fused derivatives | ACC1 / ACC2 | 11 nM / 4 nM | Obesity, Metabolic Disorders |
| Benzimidazole derivatives | DGAT | 49.0 nM | Obesity, Metabolic Disorders |
| Fused-benzene derivatives | NK1 Antagonist | IC50 = 2.0 nM (for compound 9c) | Pain, Inflammation |
Signaling Pathways and Experimental Workflows
The therapeutic effects of diazaspiro compounds are mediated through their interaction with specific signaling pathways. Understanding these pathways is crucial for rational drug design and for elucidating the mechanism of action of these compounds.
TYK2/JAK1 Signaling Pathway
The Janus kinase (JAK) family of enzymes, including TYK2 and JAK1, are key components of the JAK-STAT signaling pathway, which plays a central role in the immune response. Dysregulation of this pathway is implicated in a variety of autoimmune and inflammatory diseases. The development of dual TYK2/JAK1 inhibitors, such as the 2,8-diazaspiro[4.5]decan-1-one derivatives, represents a promising therapeutic strategy.
Sigma-1 Receptor Signaling
The sigma-1 receptor is a unique chaperone protein located at the endoplasmic reticulum-mitochondrion interface. It is involved in a variety of cellular processes, including calcium signaling, lipid transport, and the modulation of ion channels. Ligands that target the sigma-1 receptor have potential applications in the treatment of neurodegenerative diseases, psychiatric disorders, and cancer.
PARP-1 Inhibition Workflow
Poly(ADP-ribose) polymerase (PARP) enzymes, particularly PARP-1, are crucial for the repair of single-strand DNA breaks. Inhibitors of PARP have emerged as a major class of anticancer agents, particularly for tumors with deficiencies in homologous recombination repair, such as those with BRCA1/2 mutations. The development of diazaspiro-based PARP inhibitors offers a promising avenue for creating novel anticancer therapeutics.
Experimental Protocols
The successful development of diazaspiro-based therapeutics relies on robust and reproducible experimental methodologies. The following sections provide detailed protocols for the synthesis of a representative diazaspiro scaffold and for a key biological assay.
Synthesis of 1-Methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione
This three-step synthesis provides a facile and cost-effective route to a key diazaspiro[4.5]decane derivative.[6]
Step 1: Synthesis of 1-(Methylamino)-4-phenylcyclohexane-1-carbonitrile hydrochloride (2)
-
To a stirred suspension of sodium cyanide (843 mg, 17.2 mmol) and methylamine hydrochloride (1.16 g, 17.2 mmol) in 12 mL of a 9:1 (v/v) mixture of DMSO and water, add a solution of 4-phenylcyclohexanone (3.0 g, 17.2 mmol) in DMSO (24 mL) in one portion.
-
Stir the reaction mixture for 46 hours at room temperature.
-
Pour the reaction mixture into 130 mL of an ice-water mixture and extract with ethyl acetate (3 x 60 mL).
-
Combine the organic phases, wash with brine (2 x 60 mL), and dry over anhydrous Na2SO4.
-
Evaporate the solvent under reduced pressure to yield the product.
Step 2: Synthesis of Methyl (1-(methylamino)-4-phenylcyclohexyl)carbamate (3)
This step would typically involve the conversion of the nitrile to a carbamate, for which a standard procedure would be followed.
Step 3: Synthesis of 1-Methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione (4)
-
Cool a stirred solution of the carbamate intermediate (3) (2.9 g, 11.3 mmol) in 40 mL of dry DMF in an ice bath.
-
Add sodium hydride (353 mg, 14.7 mmol, 60% dispersion in mineral oil) portion-wise.
-
After stirring for 4 days at 45 °C under an argon atmosphere, treat the mixture with a 10% HCl solution (96 mL) and continue stirring for 24 hours at 45 °C.
-
Pour the reaction mixture into 400 mL of an ice-water mixture and extract with chloroform (4 x 200 mL).
-
Combine the organic extracts, wash with water (3 x 250 mL) and brine (2 x 250 mL), and dry over anhydrous Na2SO4.
-
Evaporate the solvent and purify the residue to obtain the final product.
In Vitro PARP-1 Enzyme Inhibition Assay
This protocol outlines a common method for assessing the inhibitory activity of compounds against the PARP-1 enzyme.
-
Reagents and Materials:
-
Recombinant human PARP-1 enzyme
-
Histones (as a substrate)
-
NAD+ (nicotinamide adenine dinucleotide)
-
Biotinylated NAD+
-
Streptavidin-HRP (horseradish peroxidase) conjugate
-
HRP substrate (e.g., TMB)
-
Assay buffer (e.g., Tris-HCl with MgCl2 and DTT)
-
Stop solution (e.g., dilute sulfuric acid)
-
96-well microplate
-
Test compounds (diazaspiro derivatives)
-
-
Procedure:
-
Coat a 96-well microplate with histones and incubate overnight at 4 °C.
-
Wash the plate with wash buffer (e.g., PBS with Tween-20).
-
Add the test compounds at various concentrations to the wells.
-
Add the PARP-1 enzyme to the wells.
-
Initiate the reaction by adding a mixture of NAD+ and biotinylated NAD+.
-
Incubate the plate at room temperature for a specified time (e.g., 1 hour).
-
Wash the plate to remove unbound reagents.
-
Add streptavidin-HRP conjugate and incubate.
-
Wash the plate again.
-
Add the HRP substrate and incubate until a color develops.
-
Stop the reaction with the stop solution.
-
Read the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value.
-
Conclusion and Future Directions
Diazaspiro compounds have firmly established their place in the medicinal chemist's toolbox. Their unique structural features and proven success in modulating a wide range of biological targets underscore their continued importance in drug discovery. The ongoing development of novel synthetic methods is making a wider variety of diazaspiro scaffolds more accessible, paving the way for the exploration of new chemical space and the identification of next-generation therapeutics. As our understanding of the intricate roles these compounds play in complex signaling pathways deepens, so too will our ability to design highly potent and selective drugs for a multitude of diseases. The future of diazaspiro compounds in medicinal chemistry is undoubtedly bright, with the promise of new discoveries and clinical breakthroughs on the horizon.
References
- 1. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]
- 2. researchgate.net [researchgate.net]
- 3. (18)F-Labeled 1,4-Dioxa-8-azaspiro[4.5]decane Derivative: Synthesis and Biological Evaluation of a σ1 Receptor Radioligand with Low Lipophilicity as Potent Tumor Imaging Agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Privileged heterocycles: bioactivity and synthesis of 1,9-diazaspiro[5.5]undecane-containing compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. One-step synthesis of diazaspiro[4.5]decane scaffolds with exocyclic double bonds - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. 1-Methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione | MDPI [mdpi.com]
The Emerging Role of 2-Boc-7-oxo-8-oxa-2,6-diaza-spiro[4.5]decane in Novel Scaffold Design: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The quest for novel chemical scaffolds that can unlock new biological space and provide innovative therapeutic agents is a central theme in modern drug discovery. Among the diverse architectures being explored, spirocyclic systems have garnered significant attention for their unique three-dimensional (3D) structures, which can lead to improved pharmacological properties.[1][2][3] This technical guide focuses on the potential of the "2-Boc-7-oxo-8-oxa-2,6-diaza-spiro[4.5]decane" core as a foundational scaffold for the design of next-generation therapeutics. While specific experimental data on this particular scaffold is limited in publicly available literature, this document will provide a comprehensive overview of its chemical characteristics, the broader advantages of spirocyclic scaffolds, a representative synthetic protocol, and a conceptual framework for its application in drug development.
The Spirocyclic Advantage in Drug Discovery
Spirocycles are bicyclic compounds where the two rings are connected by a single common atom, the spiro atom.[2] This arrangement confers a rigid, well-defined three-dimensional geometry, a significant departure from the often-planar structures of many traditional drug molecules.[2][3] The inherent 3D nature of spirocyclic scaffolds allows for the projection of functional groups into distinct vectors in space, enabling more precise and potent interactions with the complex topographies of biological targets.[2]
The "this compound" scaffold incorporates several features that make it an attractive starting point for library synthesis and lead optimization:
-
Spirocyclic Core: Provides the foundational 3D architecture.
-
Heteroatoms: The presence of nitrogen and oxygen atoms offers opportunities for hydrogen bonding and other key interactions with biological targets, while also influencing physicochemical properties like solubility.
-
Boc Protecting Group: The tert-butoxycarbonyl (Boc) group on one of the nitrogen atoms allows for controlled, regioselective functionalization, a crucial feature for systematic structure-activity relationship (SAR) studies.[4]
-
Oxo Group: The ketone functionality can act as a hydrogen bond acceptor or a handle for further chemical modification.
Physicochemical Properties
| Property | Value | Source |
| CAS Number | 1363382-08-4 | [5] |
| Molecular Formula | C12H20N2O4 | [5] |
| Molecular Weight | 256.3 g/mol | [5] |
| Appearance | White powder | [6] |
| Boiling Point (Predicted) | 449.7±34.0 °C | [5] |
| Density (Predicted) | 1.21±0.1 g/cm3 | [5] |
| pKa (Predicted) | 12.16±0.20 | [5] |
| SMILES String | O=C(OC(C)(C)C)N(CC1)CC21NC(OCC2)=O | |
| InChI Key | QTLHYQWDUPJIEP-UHFFFAOYSA-N |
Hypothetical Experimental Protocol: Synthesis of a Substituted 2,6-diazaspiro[4.5]decane Derivative
Given the absence of a specific published synthesis for this compound, a representative, hypothetical protocol for the synthesis of a related spirocyclic scaffold is provided below. This protocol is based on general synthetic strategies for similar heterocyclic systems and is intended for illustrative purposes.
Objective: To synthesize a functionalized 2,6-diazaspiro[4.5]decane derivative as a template for further library development.
Materials:
-
N-Boc-4-piperidone
-
Ethyl 2-aminoacetate hydrochloride
-
Sodium triacetoxyborohydride
-
Dichloromethane (DCM)
-
Triethylamine (TEA)
-
Sodium bicarbonate (NaHCO3) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO4)
-
Silica gel for column chromatography
Procedure:
-
Reductive Amination: To a solution of N-Boc-4-piperidone (1.0 eq) in DCM, add ethyl 2-aminoacetate hydrochloride (1.1 eq) and TEA (1.2 eq). Stir the mixture at room temperature for 1 hour.
-
Reduction: Cool the reaction mixture to 0 °C and add sodium triacetoxyborohydride (1.5 eq) portion-wise. Allow the reaction to warm to room temperature and stir for 16 hours.
-
Work-up: Quench the reaction by the slow addition of saturated NaHCO3 solution. Separate the organic layer, and extract the aqueous layer with DCM (3x). Combine the organic layers, wash with brine, dry over anhydrous MgSO4, and concentrate under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford the desired intermediate.
-
Cyclization (Hypothetical): The purified intermediate would then undergo an intramolecular cyclization reaction to form the spirocyclic core. The specific conditions for this step (e.g., heating, catalysis) would require experimental optimization.
-
Characterization: The final product should be characterized by standard analytical techniques, such as ¹H NMR, ¹³C NMR, and mass spectrometry, to confirm its structure and purity.
Conceptual Workflow for Novel Scaffold Design and Evaluation
The development of novel therapeutic agents from a core scaffold like this compound involves a systematic process of design, synthesis, and biological evaluation. The following diagram illustrates a typical workflow.
Caption: A conceptual workflow for the design and development of novel therapeutics from a core spirocyclic scaffold.
Future Directions
The "this compound" scaffold represents a promising, yet underexplored, starting point for the development of novel chemical entities. Future research should focus on:
-
Development of robust synthetic routes: Establishing efficient and scalable methods for the synthesis of the core scaffold and its derivatives is paramount.
-
Library Synthesis: Utilizing the functional handles on the scaffold to generate a diverse library of compounds for biological screening.
-
Biological Screening: Testing the synthesized library against a wide range of biological targets to identify initial hits.
-
Structural Biology: Co-crystallization of active compounds with their biological targets to elucidate binding modes and guide further optimization.
References
- 1. The utilization of spirocyclic scaffolds in novel drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. researchgate.net [researchgate.net]
- 4. 2-Boc-8-oxo-2-azaspiro[4.5]decane [myskinrecipes.com]
- 5. This compound Ten Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 6. This compound, CasNo.1363382-08-4 ZHEJIANG JIUZHOU CHEM CO.,LTD China (Mainland) [jiuzhoua.lookchem.com]
Topic: Potential Therapeutic Targets for 2-Boc-7-oxo-8-oxa-2,6-diaza-spiro[4.5]decane Derivatives
An In-Depth Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Executive Summary: While the specific molecule "2-Boc-7-oxo-8-oxa-2,6-diaza-spiro[4.5]decane" is not extensively documented in publicly available research, its core diazaspiro[4.5]decane scaffold is a privileged structure in modern medicinal chemistry. Derivatives of this family have been successfully developed as potent and selective inhibitors of high-value therapeutic targets, primarily in oncology and inflammatory diseases. Key identified targets for structurally related compounds include Receptor-Interacting Protein Kinase 1 (RIPK1) and Janus Kinase (JAK) family members TYK2 and JAK1. This guide summarizes the data supporting these targets, provides relevant experimental methodologies, and outlines the associated signaling pathways, offering a strategic blueprint for investigating the therapeutic potential of novel derivatives.
Introduction to the Diazaspiro[4.5]decane Scaffold
The diazaspiro[4.5]decane framework represents a three-dimensional molecular architecture that has gained significant attention in drug discovery. Its rigid, spirocyclic nature allows for precise orientation of substituents in space, which can lead to enhanced binding affinity and selectivity for protein targets. The inclusion of heteroatoms, such as the nitrogen and oxygen present in the "this compound" structure, provides points for hydrogen bonding and can improve physicochemical properties. Specifically, the incorporation of an oxygen atom into spirocyclic systems has been shown to increase aqueous solubility and lower lipophilicity, which are highly desirable attributes for drug candidates[1][2].
Given the validated success of closely related analogs, it is plausible that novel oxa-diaza-spiro[4.5]decane derivatives could be directed against similar, high-impact therapeutic targets.
Primary Potential Therapeutic Targets
Based on extensive analysis of structurally related compounds, two primary signaling pathways emerge as high-potential areas for investigation.
Target Class 1: RIPK1 Kinase and Necroptosis Modulation
Receptor-Interacting Protein Kinase 1 (RIPK1) is a critical regulator of a programmed, inflammatory form of cell death known as necroptosis. Dysregulation of this pathway is implicated in a range of conditions, including chronic inflammation, neurodegeneration, and acute ischemic injuries[3]. The inhibition of RIPK1's kinase activity is a promising strategy to block the necroptotic cascade[4].
Recent studies have identified 2,8-diazaspiro[4.5]decan-1-one derivatives as highly potent RIPK1 inhibitors. Through a process of virtual screening followed by chemical optimization, researchers developed compounds that demonstrated significant inhibitory activity against RIPK1 and a strong anti-necroptotic effect in cellular models[3][4]. This validates the diazaspiro[4.5]decane scaffold as a viable starting point for developing novel RIPK1 inhibitors.
Figure 1: Simplified Necroptosis Signaling Pathway Highlighting RIPK1 Inhibition.
Target Class 2: TYK2/JAK1 and JAK/STAT Pathway Inhibition
The Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway is central to cytokine signaling that governs immune responses and inflammation. Specific members of the JAK family, such as Tyrosine Kinase 2 (TYK2) and JAK1, are key targets for treating autoimmune disorders and inflammatory conditions like inflammatory bowel disease[5].
A series of 2,8-diazaspiro[4.5]decan-1-one derivatives were designed as selective dual inhibitors of TYK2 and JAK1. One lead compound demonstrated excellent potency against both kinases and exhibited superior anti-inflammatory effects compared to the established drug tofacitinib in a preclinical model of ulcerative colitis[5]. This work strongly suggests that the scaffold is well-suited for creating potent and selective JAK inhibitors.
Figure 2: Overview of the JAK/STAT Pathway and Inhibition by a Dual TYK2/JAK1 Inhibitor.
Other Potential Targets
-
F1/FO-ATP Synthase: A closely related 1,3,8-triazaspiro[4.5]decane scaffold has been used to develop inhibitors of the c subunit of F1/FO-ATP synthase. These molecules target the mitochondrial permeability transition pore (mPTP) and show promise for treating reperfusion injury in myocardial infarction[6].
-
Central Nervous System (CNS) Receptors: The broader class of azaspiro[4.5]decanes has been shown to interact with sigma-1 (σ1) and M1 muscarinic receptors, which are targets for neurodegenerative and psychiatric disorders[7].
-
PROTAC Linkers: The 2,8-diazaspiro[4.5]decane structure has been effectively used as a rigid linker in Proteolysis Targeting Chimeras (PROTACs) designed to degrade EZH2, a key target in oncology[8].
Quantitative Data Summary
The following table summarizes the reported inhibitory activities of lead compounds based on the diazaspiro[4.5]decane scaffold against their respective targets.
| Compound ID | Scaffold Class | Target(s) | IC₅₀ (nM) | Reference |
| Compound 41 | 2,8-Diazaspiro[4.5]decan-1-one | RIPK1 | 92 nM | [3][4] |
| Compound 48 | 2,8-Diazaspiro[4.5]decan-1-one | TYK2 | 6 nM | [5] |
| JAK1 | 37 nM | [5] | ||
| JAK2 | > 850 nM | [5] |
Experimental Protocols
To evaluate novel derivatives of the "this compound" scaffold, a tiered screening approach is recommended. Below are representative protocols for primary biochemical and secondary cell-based assays.
Protocol: In Vitro Kinase Inhibition Assay (e.g., for RIPK1, TYK2, JAK1)
This protocol describes a generalized method to determine the IC₅₀ of a test compound against a purified kinase.
-
Materials:
-
Purified, active recombinant human kinase (e.g., RIPK1, TYK2, JAK1).
-
Kinase-specific substrate peptide.
-
ATP (Adenosine Triphosphate).
-
Assay Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20).
-
Test compound stock solution in DMSO.
-
Kinase detection reagent (e.g., ADP-Glo™, Promega).
-
384-well white assay plates.
-
-
Procedure:
-
Prepare serial dilutions of the test compound in DMSO, then dilute further into the assay buffer. A typical final concentration range would be 1 nM to 30 µM.
-
To each well of a 384-well plate, add 5 µL of the diluted test compound or DMSO vehicle control.
-
Add 10 µL of a 2X kinase/substrate solution prepared in assay buffer.
-
Initiate the kinase reaction by adding 10 µL of a 2X ATP solution (at the Kₘ concentration for the specific kinase).
-
Incubate the plate at room temperature for 1-2 hours.
-
Stop the reaction and detect kinase activity by adding the detection reagent according to the manufacturer's instructions (e.g., add 25 µL of ADP-Glo™ Reagent).
-
Measure luminescence using a plate reader.
-
-
Data Analysis:
-
Normalize the data using positive (DMSO vehicle) and negative (no enzyme) controls.
-
Plot the percent inhibition versus the log concentration of the test compound.
-
Calculate the IC₅₀ value using a four-parameter logistic fit (sigmoidal dose-response curve).
-
Protocol: Cell-Based Necroptosis Assay in U937 Cells
This protocol assesses the ability of a test compound to protect cells from induced necroptosis.
-
Materials:
-
Human U937 cells.
-
RPMI-1640 medium supplemented with 10% FBS.
-
Necroptosis inducers: TNFα, Z-VAD-FMK (a pan-caspase inhibitor), and a SMAC mimetic (e.g., birinapant).
-
Test compound (RIPK1 inhibitor).
-
Cell viability reagent (e.g., CellTiter-Glo®, Promega).
-
96-well clear-bottom white plates.
-
-
Procedure:
-
Seed U937 cells in a 96-well plate at a density of 2 x 10⁴ cells/well and allow them to attach.
-
Pre-treat the cells for 1 hour with serial dilutions of the test compound or DMSO vehicle control.
-
Induce necroptosis by adding a cocktail of TNFα (e.g., 10 ng/mL), SMAC mimetic (e.g., 100 nM), and Z-VAD-FMK (e.g., 20 µM).
-
Include control wells: untreated cells (100% viability) and cells treated with inducers only (0% protection).
-
Incubate the plate for 24 hours at 37°C, 5% CO₂.
-
Equilibrate the plate to room temperature.
-
Add the cell viability reagent to each well according to the manufacturer's protocol.
-
Measure luminescence using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each compound concentration relative to the controls.
-
Plot the percent viability versus the log concentration of the test compound to determine the EC₅₀.
-
Drug Discovery and Development Workflow
The identification of lead compounds from the diazaspiro[4.5]decane class often follows a structured workflow, beginning with target identification and culminating in preclinical candidates.
Figure 3: A Representative Workflow for Spirocyclic Drug Discovery.
Conclusion and Future Directions
The diazaspiro[4.5]decane scaffold is a validated and highly promising framework for the development of inhibitors targeting key nodes in inflammatory and oncologic signaling pathways. The primary targets for derivatives of this class are RIPK1 and the JAK family kinases (TYK2/JAK1), supported by robust preclinical data, including potent low-nanomolar inhibitors.
For researchers investigating "this compound" and its derivatives, the strategic path forward should involve:
-
Synthesis of a focused library of analogs to explore the structure-activity relationship (SAR).
-
Initial screening against a panel of kinases, including RIPK1, TYK2, JAK1, and JAK2 (for selectivity).
-
Progression of active compounds into relevant cell-based assays to confirm on-target efficacy.
-
Early assessment of drug-like properties (solubility, metabolic stability) to guide optimization efforts.
By leveraging the knowledge from related series, the development timeline for novel compounds from this class can be significantly accelerated, paving the way for potential new therapeutics.
References
- 1. Oxa-spirocycles: synthesis, properties and applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Discovery of novel 2,8-diazaspiro[4.5]decan-1-one derivatives as potent RIPK1 kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Identification of a Novel 2,8-Diazaspiro[4.5]decan-1-one Derivative as a Potent and Selective Dual TYK2/JAK1 Inhibitor for the Treatment of Inflammatory Bowel Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Discovery of Novel 1,3,8-Triazaspiro[4.5]decane Derivatives That Target the c Subunit of F1/FO-Adenosine Triphosphate (ATP) Synthase for the Treatment of Reperfusion Damage in Myocardial Infarction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Design, synthesis, and biological evaluation of a bioavailable EZH2 PROTAC with a 2,8-diazaspiro[4.5]decane linker - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for PROTAC Synthesis Utilizing "2-Boc-7-oxo-8-oxa-2,6-diaza-spiro[4.5]decane" Linker
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) are a revolutionary class of therapeutic agents that leverage the cell's endogenous ubiquitin-proteasome system to selectively degrade target proteins of interest (POIs).[1][2] These heterobifunctional molecules are comprised of a "warhead" that binds to the POI, an E3 ligase-recruiting ligand, and a chemical linker that connects these two moieties. The linker plays a crucial role in determining the physicochemical properties, cell permeability, and overall efficacy of the PROTAC.
This document provides detailed application notes and a proposed protocol for the synthesis of PROTACs using the novel spirocyclic linker, 2-Boc-7-oxo-8-oxa-2,6-diaza-spiro[4.5]decane . This linker offers a rigid, three-dimensional scaffold that can orient the warhead and the E3 ligase ligand in a conformationally constrained manner, potentially leading to improved ternary complex formation and enhanced degradation efficiency.
Signaling Pathway: PROTAC-Mediated Protein Degradation
PROTACs function by inducing the formation of a ternary complex between the target protein and an E3 ubiquitin ligase. This proximity facilitates the transfer of ubiquitin from the E3 ligase to the target protein. The polyubiquitinated protein is then recognized and degraded by the 26S proteasome. The PROTAC molecule is not degraded in this process and can catalytically induce the degradation of multiple target protein molecules.
References
Application Note: Incorporation of 2-Boc-7-oxo-8-oxa-2,6-diaza-spiro[4.5]decane for Conformational Constraint in Solid-Phase Peptide Synthesis
Introduction
In modern drug discovery and peptide science, achieving specific and stable three-dimensional conformations is a key objective for enhancing the biological activity and therapeutic potential of peptides. Peptides often suffer from inherent flexibility, which can lead to reduced receptor binding affinity and susceptibility to enzymatic degradation.[1] Introducing conformational constraints is a widely adopted strategy to overcome these limitations.[1][2] Spirocyclic scaffolds are particularly valuable for this purpose due to their rigid, three-dimensional structures that can effectively lock a peptide backbone into a desired conformation.[3][4][5]
This application note describes the use of 2-Boc-7-oxo-8-oxa-2,6-diaza-spiro[4.5]decane , a novel building block for solid-phase peptide synthesis (SPPS), designed to introduce a rigid turn or bend in a peptide sequence. Its unique spirocyclic structure serves as a dipeptide isostere, providing structural rigidity and novelty.[4][6] The incorporation of this molecule is intended to improve peptide stability, receptor selectivity, and overall potency, making it a valuable tool for researchers, scientists, and drug development professionals.
Key Features and Benefits:
-
Conformational Rigidity: The spirocyclic core imparts a well-defined and stable conformation to the peptide backbone.[3]
-
Enhanced Biological Activity: By pre-organizing the peptide into a bioactive conformation, binding affinity for biological targets may be significantly increased.[2]
-
Increased Proteolytic Stability: The non-natural structure can hinder recognition by proteases, prolonging the peptide's half-life in vivo.
-
Structural Diversity: Offers a unique chemical scaffold for exploring new chemical space in drug design.[5][7]
Chemical Properties
The fundamental properties of this compound are summarized in the table below.
| Property | Value |
| CAS Number | 1363382-08-4 |
| Molecular Formula | C12H20N2O4 |
| Molecular Weight | 256.3 g/mol |
| Appearance | White to off-white solid |
| Purity | >95% (typically) |
| Solubility | Soluble in DMF, NMP, and other common SPPS solvents |
Illustrative Performance Data
While specific performance data for peptides incorporating this compound is not yet broadly published, the expected improvements are outlined in the following illustrative table. This data represents a hypothetical comparison between a linear peptide and a modified peptide containing the spirocyclic scaffold.
| Parameter | Linear Peptide (Hypothetical) | Spirocyclic Peptide (Expected) |
| Receptor Binding Affinity (Kd) | 500 nM | 50 nM |
| Serum Stability (t1/2) | 15 min | > 120 min |
| Final Purity (HPLC) | 92% | 90% |
Experimental Protocols
1. Materials and Reagents
-
This compound
-
Fmoc- or Boc-protected amino acids
-
Rink Amide or other suitable SPPS resin
-
Coupling reagents: HBTU, HATU, or DIC/Oxyma
-
Base: Diisopropylethylamine (DIPEA)
-
Boc deprotection solution: 20-50% Trifluoroacetic acid (TFA) in Dichloromethane (DCM)
-
Fmoc deprotection solution: 20% Piperidine in Dimethylformamide (DMF)
-
Solvents: DMF, DCM, N-Methyl-2-pyrrolidone (NMP)
-
Washing solvents: Methanol, Isopropanol
-
Cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% Triisopropylsilane)
-
Diethyl ether (for precipitation)
-
HPLC grade water and acetonitrile with 0.1% TFA for purification
2. Protocol for Incorporation into a Peptide Sequence (Fmoc/Boc Hybrid Strategy)
This protocol assumes the synthesis of a peptide on a Rink Amide resin where the spirocyclic unit is incorporated within the sequence.
-
Resin Preparation:
-
Swell the Rink Amide resin in DMF for 30 minutes in a reaction vessel.
-
Remove the Fmoc protecting group from the resin using 20% piperidine in DMF (2 x 10 min).
-
Wash the resin thoroughly with DMF (3x), DCM (3x), and DMF (3x).
-
-
Coupling of the First Amino Acid:
-
Couple the first Fmoc-protected amino acid using a standard coupling protocol (e.g., 4 eq. amino acid, 3.9 eq. HBTU, 6 eq. DIPEA in DMF for 2 hours).
-
Wash the resin as in step 1.
-
-
Incorporation of this compound:
-
Deprotect the Fmoc group of the preceding amino acid as described in step 1.
-
Pre-activate a solution of this compound (2 eq.) with HBTU (1.9 eq.) and DIPEA (3 eq.) in DMF for 5 minutes.
-
Add the activated solution to the resin and allow it to react for 4-6 hours. A longer coupling time may be necessary due to the steric hindrance of the spirocyclic structure.
-
Perform a Kaiser test to confirm the completion of the coupling. If the test is positive, repeat the coupling.
-
Wash the resin thoroughly with DMF (3x), DCM (3x), and DMF (3x).
-
-
Boc Deprotection:
-
Wash the resin with DCM (3x).
-
Treat the resin with a solution of 40% TFA in DCM for 30 minutes to remove the Boc protecting group.
-
Wash the resin with DCM (3x), neutralize with 10% DIPEA in DMF (2 x 5 min), and wash again with DMF (3x).
-
-
Chain Elongation:
-
Continue the peptide synthesis by coupling the next Fmoc-protected amino acid as described in step 2.
-
-
Cleavage and Deprotection:
-
Once the synthesis is complete, wash the resin with DCM and dry it under vacuum.
-
Treat the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% TIS) for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate.
-
Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash twice.
-
Dry the crude peptide pellet under vacuum.
-
-
Purification and Analysis:
-
Purify the crude peptide using reverse-phase HPLC.
-
Confirm the identity and purity of the final peptide by mass spectrometry and analytical HPLC.
-
Visualizations
Caption: Chemical structure of this compound.
Caption: Workflow for SPPS incorporating the spirocyclic building block.
Caption: Rationale for using spirocyclic scaffolds in peptide design.
References
- 1. Small and Simple, yet Sturdy: Conformationally Constrained Peptides with Remarkable Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Conformational restrictions of biologically active peptides via amino acid side chain groups - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. files01.core.ac.uk [files01.core.ac.uk]
- 5. The use of spirocyclic scaffolds in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Recent in vivo advances of spirocyclic scaffolds for drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for the Deprotection of 2-Boc-7-oxo-8-oxa-2,6-diaza-spiro[4.5]decane
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and standardized protocols for the deprotection of the tert-butyloxycarbonyl (Boc) group from "2-Boc-7-oxo-8-oxa-2,6-diaza-spiro[4.5]decane". The Boc protecting group is widely used in organic synthesis to mask the reactivity of amine functionalities.[1] Its removal is a critical step in many synthetic pathways and can be achieved under various conditions, primarily acidic, but also thermal and using Lewis acids.[2][3] The choice of deprotection method often depends on the presence of other functional groups within the molecule and the desired selectivity.[2][3]
General Considerations for Deprotection
The deprotection of a Boc-protected amine is an acid-catalyzed process that involves the protonation of the Boc group's carbonyl oxygen, followed by the cleavage of the tert-butyl-oxygen bond to form a stable tert-butyl cation and a carbamic acid intermediate.[4] The unstable carbamic acid then readily decarboxylates to yield the free amine.[4]
A potential side reaction is the alkylation of nucleophilic sites on the substrate by the generated tert-butyl cation.[2] To mitigate this, scavengers such as triethylsilane or thioanisole can be added to the reaction mixture to trap the tert-butyl cations.[4]
Deprotection Protocols
Several methods are available for Boc deprotection, with the most common being treatment with a strong acid like trifluoroacetic acid (TFA) or hydrochloric acid (HCl).[4] Alternative methods, including thermal deprotection and the use of Lewis acids, offer milder conditions that may be suitable for sensitive substrates.[5]
Protocol 1: Acidic Deprotection using Trifluoroacetic Acid (TFA)
This is a standard and highly efficient method for Boc deprotection.[6]
Materials:
-
This compound
-
Dichloromethane (DCM)[6]
-
Trifluoroacetic acid (TFA)[6]
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Dissolve the Boc-protected compound in dichloromethane (DCM).
-
Add trifluoroacetic acid (TFA) to the solution. A typical concentration is 20-50% TFA in DCM.[7]
-
Stir the reaction mixture at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Reaction times are typically short, ranging from 30 minutes to a few hours.[7]
-
Upon completion, concentrate the reaction mixture under reduced pressure using a rotary evaporator.
-
Neutralize the residue by carefully adding a saturated sodium bicarbonate solution until the effervescence ceases.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or DCM).
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to obtain the deprotected product.
Protocol 2: Acidic Deprotection using Hydrochloric Acid (HCl) in Dioxane
An alternative to TFA, using HCl in an organic solvent, is also a common and effective method.[4]
Materials:
-
This compound
-
1,4-Dioxane[4]
-
4 M HCl in 1,4-dioxane solution[4]
-
Diethyl ether
-
Standard laboratory glassware
Procedure:
-
Dissolve the Boc-protected compound in 1,4-dioxane.
-
Add a solution of 4 M HCl in 1,4-dioxane.
-
Stir the reaction mixture at room temperature. Monitor the reaction progress by TLC or LC-MS.
-
Once the reaction is complete, the product hydrochloride salt may precipitate out of the solution. If not, the solvent can be removed under reduced pressure.
-
The resulting solid can be washed with diethyl ether and dried under vacuum to yield the deprotected amine hydrochloride salt.[4]
Protocol 3: Thermal Deprotection
Thermal removal of the Boc group is a catalyst-free method that can be advantageous for certain substrates, avoiding the use of strong acids.[8]
Materials:
-
This compound
-
High-boiling point solvent (e.g., dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or toluene)
-
Heating mantle or oil bath
-
Standard laboratory glassware
Procedure:
-
Dissolve the Boc-protected compound in a high-boiling point solvent.
-
Heat the solution to a high temperature (typically >100 °C). The optimal temperature will depend on the substrate and solvent.[8]
-
Monitor the reaction progress by TLC or LC-MS. Reaction times can be longer than with acidic methods.[8]
-
Upon completion, cool the reaction mixture to room temperature.
-
The deprotected product can be isolated by standard workup procedures, which may include extraction and chromatography.
Summary of Deprotection Conditions
| Protocol | Reagent(s) | Solvent | Temperature | Typical Reaction Time | Yield | Notes |
| 1. TFA | Trifluoroacetic acid (TFA) | Dichloromethane (DCM) | Room Temperature | 30 min - 4 h | Generally >90% | Fast and efficient; TFA is corrosive and requires careful handling.[6][7] |
| 2. HCl | Hydrochloric acid (HCl) | 1,4-Dioxane | Room Temperature | 30 min - 2 h | Generally >90% | Product is isolated as the hydrochloride salt.[4] |
| 3. Thermal | None | DMF, DMSO, Toluene | >100 °C | 2 - 48 h | Variable | Avoids strong acids; may not be suitable for thermally sensitive compounds.[8] |
Experimental Workflow and Chemical Transformation
The following diagrams illustrate the general workflow for a Boc deprotection experiment and the chemical transformation involved.
Caption: General experimental workflow for the deprotection of a Boc-protected amine.
Caption: Chemical transformation during Boc deprotection.
References
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 3. BOC deprotection [fr.bzchemicals.com]
- 4. benchchem.com [benchchem.com]
- 5. Mild deprotection of the N-tert -butyloxycarbonyl ( N -Boc) group using oxalyl chloride - RSC Advances (RSC Publishing) DOI:10.1039/D0RA04110F [pubs.rsc.org]
- 6. jk-sci.com [jk-sci.com]
- 7. reddit.com [reddit.com]
- 8. Thermal Methods - Wordpress [reagents.acsgcipr.org]
Application Notes and Protocols: 2-Boc-7-oxo-8-oxa-2,6-diaza-spiro[4.5]decane as a Versatile Building Block for CNS Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the potential of "2-Boc-7-oxo-8-oxa-2,6-diaza-spiro[4.5]decane" and related spirocyclic scaffolds in the discovery of novel therapeutics for Central Nervous System (CNS) disorders. While direct CNS applications of this specific building block are emerging, the broader class of diazaspiro[4.5]decanes has shown significant promise in modulating CNS targets. This document outlines the rationale for using this scaffold, provides exemplary synthetic protocols for its derivatization, and summarizes relevant biological data.
Introduction: The Promise of Spirocyclic Scaffolds in CNS Drug Discovery
Spirocyclic scaffolds, characterized by two rings sharing a single atom, offer a unique three-dimensional architecture that is highly advantageous in drug design. This constrained geometry can lead to enhanced binding affinity, improved selectivity for biological targets, and favorable physicochemical properties, such as increased metabolic stability and better membrane permeability – all critical parameters for effective CNS drugs. The "this compound" scaffold incorporates key features, including a protected amine for controlled functionalization and a lactone moiety, which can be a handle for further chemical modifications or act as a pharmacophore itself.
Derivatives of the closely related diazaspiro[4.5]decane core have demonstrated a range of biological activities, including anticonvulsant and antihypertensive effects. Furthermore, similar oxa-spiro scaffolds have been shown to possess neurotrophic, neurogenic, and anti-neuroinflammatory properties, highlighting the potential of this structural class for treating a variety of neurological and psychiatric conditions.
Quantitative Data Summary
The following table summarizes the anticonvulsant activity of a series of novel spiroimidazolidinone derivatives based on a 1,3-diazaspiro[4.5]decan-4-one scaffold. This data illustrates the potential of this class of molecules in CNS drug discovery.
| Compound ID | Maximal Electroshock Seizure (MES) Test (% Protection @ 0.09 mmol/kg) | Subcutaneous Pentylenetetrazole (scPTZ) Test (ED50 in mmol/kg) |
| 8a | 100% | > 0.3 |
| 8w | 0% | 0.011 |
| Phenobarbital | Not Reported | 0.055 |
| Ethosuximide | Not Reported | 0.92 |
Data extracted from a study on substituted-1,3-diazaspiro[4.5]decan-4-ones and their anticonvulsant activity.[1]
Signaling Pathways and Mechanisms of Action
A notable example of a related spirocyclic scaffold with demonstrated CNS activity is a 2-oxa-spiro[5.4]decane derivative. This compound has been shown to exhibit neurotrophic and neurogenic effects through the activation of the Tropomyosin receptor kinase B (TrkB) signaling pathway. Activation of TrkB by Brain-Derived Neurotrophic Factor (BDNF) or small molecule mimetics initiates a cascade involving PI3K, AKT, and CREB, which is crucial for neuronal survival, growth, and plasticity.[2]
Caption: TrkB Signaling Pathway Activated by a Spirocyclic Compound.
Experimental Protocols
The following protocols provide methodologies for the derivatization of the "this compound" building block and related scaffolds. These are generalized procedures that may require optimization for specific substrates.
Protocol 1: N-Functionalization of the Spirocyclic Scaffold
This protocol describes the deprotection of the Boc group followed by N-alkylation or N-acylation to introduce diversity at the nitrogen atom.
Caption: Workflow for N-Functionalization of the Spirocyclic Scaffold.
1. Boc Deprotection:
-
Dissolve this compound (1.0 eq) in dichloromethane (DCM, 0.1 M).
-
Add trifluoroacetic acid (TFA, 10 eq) dropwise at 0 °C.
-
Stir the reaction mixture at room temperature for 2-4 hours, monitoring by TLC or LC-MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Neutralize the residue with a saturated aqueous solution of NaHCO₃ and extract with DCM or ethyl acetate.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield the deprotected secondary amine.
2. N-Alkylation (Example):
-
To a solution of the deprotected spirocyclic amine (1.0 eq) in a suitable solvent such as acetonitrile or DMF, add a base (e.g., K₂CO₃ or Et₃N, 2.0 eq).
-
Add the desired alkylating agent (e.g., a benzyl bromide or an alkyl iodide, 1.1 eq).
-
Stir the reaction at room temperature or heat as required, monitoring by TLC or LC-MS.
-
After completion, quench the reaction with water and extract with an organic solvent.
-
Purify the product by column chromatography.
3. N-Acylation (Example):
-
Dissolve the deprotected spirocyclic amine (1.0 eq) and a base (e.g., Et₃N or pyridine, 1.5 eq) in DCM.
-
Cool the solution to 0 °C and add the desired acylating agent (e.g., an acid chloride or anhydride, 1.1 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC or LC-MS).
-
Wash the reaction mixture with water and brine.
-
Dry the organic layer, concentrate, and purify the product by column chromatography.
Protocol 2: Synthesis of Spiroimidazolidinones as Anticonvulsant Agents
This protocol is adapted from the synthesis of 1,3-diazaspiro[4.5]decan-4-ones and illustrates a potential route to biologically active compounds from a spirocyclic ketone precursor.[1]
Caption: Synthetic Workflow for Spiroimidazolidinones.
1. Bucherer-Bergs Reaction:
-
A mixture of the spiro[4.5]decanone derivative (1.0 eq), potassium cyanide (2.0 eq), and ammonium carbonate (4.0 eq) in a mixture of ethanol and water (1:1) is heated in a sealed vessel at 80-100 °C for 12-24 hours.
-
After cooling, the reaction mixture is poured into water, and the resulting precipitate is collected by filtration, washed with water, and dried to yield the spirohydantoin.
2. N-Alkylation of the Spirohydantoin:
-
To a solution of the spirohydantoin (1.0 eq) in DMF, add a base such as sodium hydride (1.2 eq) at 0 °C.
-
After stirring for 30 minutes, add the desired alkylating agent (1.1 eq).
-
The reaction is stirred at room temperature until completion.
-
The reaction is quenched with water, and the product is extracted with an organic solvent.
-
The product is purified by recrystallization or column chromatography.
Conclusion
"this compound" represents a promising and versatile building block for the construction of compound libraries aimed at CNS drug discovery. The inherent three-dimensionality of the spirocyclic core, combined with the potential for diverse functionalization, makes it an attractive scaffold for targeting a range of CNS receptors and enzymes. The successful development of related diazaspiro[4.5]decane derivatives as anticonvulsant agents and the neurotrophic properties of similar oxa-spiro compounds underscore the significant potential of this chemical space for identifying novel treatments for neurological and psychiatric disorders. The provided protocols offer a starting point for the chemical exploration of this scaffold and the generation of new chemical entities for biological screening.
References
- 1. Synthesis and Anticonvulsant Activity of Substituted-1,3-diazaspiro[4.5]decan-4-ones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A 2-oxa-spiro[5.4]decane scaffold displays neurotrophic, neurogenic and anti-neuroinflammatory activities with high potential for development as a versatile CNS therapeutic - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: 2-Boc-7-oxo-8-oxa-2,6-diaza-spiro[4.5]decane for Library Synthesis in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
Spirocyclic scaffolds are of increasing interest in drug discovery due to their inherent three-dimensionality, which can lead to improved physicochemical properties and novel intellectual property.[1][2][3][4] The scaffold "2-Boc-7-oxo-8-oxa-2,6-diaza-spiro[4.5]decane" represents a valuable starting point for the construction of diverse chemical libraries aimed at identifying novel therapeutic agents. Its rigid spirocyclic core, coupled with strategically placed functional groups, allows for controlled, multi-vector diversification. This document provides an overview of the potential applications of this scaffold, a representative protocol for library synthesis, and hypothetical data presentation. While specific examples of library synthesis using this exact molecule are not extensively documented in publicly available literature, the principles of diversity-oriented synthesis (DOS) provide a clear path for its utilization.[5][6][7][8][9][10]
Introduction to the Scaffold
The "this compound" scaffold (CAS NO. 1363382-08-4) incorporates several key features beneficial for drug discovery programs:[11][12][13]
-
Spirocyclic Core: The spiro[4.5]decane system provides a rigid, three-dimensional framework, which can enhance binding affinity and selectivity for biological targets compared to flat, aromatic structures.[1][2][3]
-
Boc-Protected Amine: The tert-butyloxycarbonyl (Boc) protecting group on one of the nitrogen atoms allows for selective deprotection and subsequent derivatization, serving as a key diversification point.
-
Lactam Functionality: The 7-oxo position within the 8-oxa-2,6-diaza ring system (a lactam) presents another site for chemical modification, such as reduction or ring-opening reactions, to further expand the chemical space of the library.
-
Chirality: The spiro center is a chiral center, and the synthesis can potentially be adapted to be stereoselective, providing access to stereoisomers with distinct biological activities.
Potential Applications in Drug Discovery
Libraries derived from this scaffold can be screened against a wide range of biological targets. The diazaspirocycle motif is found in compounds targeting various disease areas. For instance, related diazaspiro systems have shown utility in medicinal chemistry, including as p53-MDM2 interaction inhibitors.[2] The structural features of this scaffold make it a promising starting point for developing inhibitors of enzymes, modulators of protein-protein interactions, or agents targeting G-protein coupled receptors (GPCRs).
Representative Library Synthesis Protocol
The following is a representative, hypothetical protocol for the parallel synthesis of a library based on the "this compound" scaffold.
Step 1: Boc Deprotection The first step involves the removal of the Boc protecting group to expose the secondary amine for subsequent diversification.
-
Reagents: Trifluoroacetic acid (TFA), Dichloromethane (DCM).
-
Procedure:
-
Dissolve this compound (1.0 eq) in DCM.
-
Add a solution of TFA in DCM (e.g., 20-50% v/v) dropwise at 0 °C.
-
Stir the reaction mixture at room temperature for 1-2 hours, monitoring by TLC or LC-MS.
-
Upon completion, concentrate the reaction mixture in vacuo.
-
Neutralize the residue with a suitable base (e.g., saturated NaHCO₃ solution) and extract the product with an organic solvent.
-
Dry the organic layer, filter, and concentrate to yield the deprotected spirocyclic core.
-
Step 2: N-Acylation/Alkylation (Diversification at the Deprotected Amine) The free secondary amine can be diversified using a variety of reagents in a parallel synthesis format.
-
Example Reagents: A diverse set of carboxylic acids (for acylation) or alkyl halides (for alkylation).
-
Acylation Procedure (Amide Formation):
-
To an array of reaction vessels, add the deprotected spirocyclic core (1.0 eq), a carboxylic acid (1.1 eq), a coupling agent (e.g., HATU, 1.1 eq), and a non-nucleophilic base (e.g., DIPEA, 2.0 eq) in a suitable solvent (e.g., DMF).
-
Shake the reaction array at room temperature for 12-16 hours.
-
Quench the reactions and purify the products using parallel purification techniques (e.g., preparative HPLC).
-
-
Alkylation Procedure:
-
To an array of reaction vessels, add the deprotected spirocyclic core (1.0 eq), an alkyl halide (1.1 eq), and a base (e.g., K₂CO₃, 2.0 eq) in a suitable solvent (e.g., acetonitrile).
-
Heat the reaction array at an elevated temperature (e.g., 60-80 °C) for 4-8 hours.
-
Filter the reaction mixtures to remove the base and purify the products.
-
Step 3: Lactam Modification (Optional Second Diversification Step) The lactam can be modified to introduce further diversity. For example, reduction of the lactam to a cyclic amine.
-
Reagents: A reducing agent such as Lithium aluminum hydride (LAH) or Borane-THF complex.
-
Procedure:
-
To a solution of the N-acylated/alkylated spirocycle (1.0 eq) in a dry solvent (e.g., THF), add the reducing agent (e.g., LAH, 2-3 eq) portion-wise at 0 °C under an inert atmosphere.
-
Stir the reaction at room temperature or gentle reflux until the reaction is complete (monitored by TLC or LC-MS).
-
Carefully quench the reaction with water and a base (e.g., NaOH solution).
-
Filter the resulting solid and extract the product from the filtrate.
-
Purify the final compounds.
-
Data Presentation: Hypothetical Library Data
The following table presents a hypothetical example of how quantitative data for a small library derived from the scaffold could be summarized.
| Compound ID | R-Group (from Acylation) | Molecular Weight ( g/mol ) | Yield (%) | Purity (%) | Biological Activity (IC₅₀, µM) |
| LIB-001 | Phenyl | 343.40 | 85 | >95 | 1.2 |
| LIB-002 | 4-Chlorophenyl | 377.84 | 78 | >95 | 0.8 |
| LIB-003 | 2-Thienyl | 349.43 | 81 | >95 | 2.5 |
| LIB-004 | Cyclohexyl | 349.45 | 91 | >95 | >10 |
Visualizations
Experimental Workflow
Caption: General workflow for library synthesis.
Hypothetical Signaling Pathway
Caption: Hypothetical inhibition of a kinase cascade.
Conclusion
The "this compound" scaffold is a promising starting material for the construction of diverse and three-dimensional chemical libraries for drug discovery. By leveraging established synthetic methodologies, researchers can efficiently generate novel compound collections for screening against a multitude of biological targets. The protocols and visualizations provided herein offer a framework for initiating such a drug discovery program.
References
- 1. Synthetic Routes to Approved Drugs Containing a Spirocycle - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. The use of spirocyclic scaffolds in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mskcc.org [mskcc.org]
- 7. www-spring.ch.cam.ac.uk [www-spring.ch.cam.ac.uk]
- 8. scispace.com [scispace.com]
- 9. Diversity-oriented synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. www-spring.ch.cam.ac.uk [www-spring.ch.cam.ac.uk]
- 11. This compound, CasNo.1363382-08-4 ZHEJIANG JIUZHOU CHEM CO.,LTD China (Mainland) [jiuzhoua.lookchem.com]
- 12. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 13. This compound Ten Chongqing Chemdad Co. ,Ltd [chemdad.com]
Application Notes and Protocols: Functionalization of the Secondary Amine in 2-Boc-7-oxo-8-oxa-2,6-diaza-spiro[4.5]decane
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and experimental protocols for the functionalization of the secondary amine at the N-6 position of tert-butyl 7-oxo-8-oxa-2,6-diazaspiro[4.5]decane-2-carboxylate, commonly known as 2-Boc-7-oxo-8-oxa-2,6-diaza-spiro[4.5]decane. The presence of a Boc-protected amine at N-2 and a lactam at C-7 influences the reactivity of the N-6 secondary amine. These protocols for N-alkylation, N-acylation, and N-sulfonylation are based on established methodologies for similar sterically hindered secondary amines and spirocyclic systems. All quantitative data is presented in tabular format for clarity, and experimental workflows are visualized using diagrams.
Introduction
The this compound scaffold is a valuable building block in medicinal chemistry, appearing in the design of novel therapeutic agents. The ability to selectively functionalize the secondary amine at the N-6 position is crucial for generating libraries of analogues for structure-activity relationship (SAR) studies. This document outlines general procedures for common N-functionalization reactions, taking into account the structural features of the spirocyclic system.
General Considerations
The secondary amine at N-6 is part of a six-membered ring and is adjacent to a spirocyclic center, which may impart some steric hindrance. The electron-withdrawing nature of the adjacent lactam carbonyl group can reduce the nucleophilicity of the N-6 amine. Therefore, reaction conditions may require optimization, such as the use of stronger bases, higher temperatures, or longer reaction times compared to simpler secondary amines. The Boc protecting group at N-2 is generally stable to basic and nucleophilic conditions but is sensitive to strong acids.
N-Alkylation of the Secondary Amine
N-alkylation introduces alkyl groups to the secondary amine, a common strategy in drug design to modulate potency, selectivity, and pharmacokinetic properties. Reductive amination is generally not applicable here, but direct alkylation with alkyl halides is a feasible approach. Overalkylation to form a quaternary ammonium salt is a potential side reaction, but is less common for secondary amines compared to primary amines.[1]
Experimental Protocol: N-Alkylation with an Alkyl Halide
This protocol describes a general procedure for the monoalkylation of the secondary amine using an alkyl halide in the presence of a non-nucleophilic base.
Workflow Diagram:
Caption: Workflow for the N-alkylation of the secondary amine.
Materials:
-
This compound
-
Alkyl halide (e.g., methyl iodide, benzyl bromide)
-
Anhydrous aprotic solvent (e.g., DMF, acetonitrile)
-
Non-nucleophilic base (e.g., K2CO3, Cs2CO3, DIEA)
-
Standard workup and purification reagents
Procedure:
-
To a solution of this compound (1.0 eq) in the chosen anhydrous solvent, add the alkyl halide (1.1-1.5 eq).
-
Add the base (2.0-3.0 eq) to the reaction mixture.
-
Heat the mixture to the desired temperature (typically between 60-100 °C) and stir until the starting material is consumed, as monitored by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, dichloromethane).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Quantitative Data Summary (Hypothetical):
| Alkyl Halide | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Methyl Iodide | K2CO3 | DMF | 80 | 12 | 75 |
| Benzyl Bromide | Cs2CO3 | CH3CN | 60 | 18 | 82 |
| Ethyl Bromide | DIEA | DMF | 100 | 24 | 65 |
N-Acylation of the Secondary Amine
N-acylation involves the reaction of the secondary amine with an acylating agent, such as an acid chloride or anhydride, to form an amide. This reaction is typically high-yielding and occurs under mild conditions.
Experimental Protocol: N-Acylation with an Acid Chloride
This protocol details a standard procedure for the N-acylation of the secondary amine.
Workflow Diagram:
References
Application Notes: Synthesis of Potent β-Secretase (BACE1) Inhibitors Using a Spirocyclic Scaffold
For Researchers, Scientists, and Drug Development Professionals
Introduction
The accumulation of amyloid-beta (Aβ) plaques in the brain is a primary pathological hallmark of Alzheimer's disease (AD). The enzyme β-secretase (BACE1) is a key protease in the amyloidogenic pathway, responsible for the initial cleavage of the amyloid precursor protein (APP), which leads to the generation of Aβ peptides. Inhibition of BACE1 is therefore a major therapeutic strategy for the treatment of AD. This document details the application of 2-Boc-7-oxo-8-oxa-2,6-diaza-spiro[4.5]decane as a key building block in the synthesis of a novel series of potent BACE1 inhibitors. The spirocyclic core provides a rigid and three-dimensional framework that can be elaborated to effectively target the active site of the BACE1 enzyme.
Synthetic Strategy
The overall synthetic approach involves the use of this compound as a central scaffold. The synthesis commences with the opening of the oxazinone ring, followed by coupling with a suitable side chain and subsequent functional group manipulations to arrive at the final BACE1 inhibitors. The general synthetic scheme is outlined below.
General Synthetic Workflow
Caption: General workflow for the synthesis of BACE1 inhibitors.
Experimental Protocols
Protocol 1: Synthesis of Intermediate 2
This protocol describes the nucleophilic ring-opening of the oxazinone moiety of this compound.
Materials:
-
This compound (1.0 eq)
-
Benzylamine (1.2 eq)
-
Triethylamine (2.0 eq)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a solution of this compound in DCM, add triethylamine and benzylamine.
-
Stir the reaction mixture at room temperature for 12 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, wash the reaction mixture with saturated aqueous sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford Intermediate 2.
Protocol 2: Synthesis of Final Inhibitor (Example Compound)
This protocol details the subsequent steps to introduce a pharmacophoric element for BACE1 inhibition.
Materials:
-
Intermediate 2 (from Protocol 1)
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
2,4-Difluorobenzenesulfonyl chloride (1.1 eq)
-
Diisopropylethylamine (DIPEA) (2.5 eq)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
Boc Deprotection: Dissolve Intermediate 2 in a mixture of DCM and TFA (1:1) and stir at room temperature for 1 hour.
-
Remove the solvent under reduced pressure.
-
Sulfonylation: Dissolve the resulting amine salt in DCM and add DIPEA.
-
Cool the solution to 0 °C and add 2,4-difluorobenzenesulfonyl chloride dropwise.
-
Allow the reaction to warm to room temperature and stir for 4 hours.
-
Monitor the reaction by TLC.
-
Upon completion, wash the reaction mixture with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by silica gel column chromatography to yield the final BACE1 inhibitor.
In Vitro BACE1 Inhibition Assay
The inhibitory activity of the synthesized compounds against human BACE1 was evaluated using a fluorescence resonance energy transfer (FRET) assay.
Assay Principle
Caption: Principle of the BACE1 FRET assay.
Protocol:
-
The assay was performed in 96-well plates in a final volume of 100 µL.
-
Each well contained BACE1 enzyme, a fluorogenic substrate, and the test compound at various concentrations in assay buffer (50 mM sodium acetate, pH 4.5).
-
The reaction was initiated by the addition of the substrate.
-
The plates were incubated at 37 °C for 60 minutes.
-
Fluorescence was measured using a plate reader with excitation at 320 nm and emission at 405 nm.
-
IC50 values were calculated by fitting the dose-response curves using a four-parameter logistic equation.
Results and Discussion
A series of BACE1 inhibitors were synthesized based on the this compound scaffold. The inhibitory activities of representative compounds are summarized in the table below.
Table 1: BACE1 Inhibitory Activity of Synthesized Compounds
| Compound ID | R Group (on Sulfonamide) | BACE1 IC50 (nM) |
| SPIRO-INH-01 | 2,4-Difluorophenyl | 15 |
| SPIRO-INH-02 | 4-Chlorophenyl | 42 |
| SPIRO-INH-03 | 3-Methoxyphenyl | 89 |
| SPIRO-INH-04 | Phenyl | 150 |
The results indicate that the electronic nature of the substituent on the phenylsulfonyl moiety significantly influences the inhibitory potency. The compound with a 2,4-difluorophenyl group (SPIRO-INH-01 ) exhibited the highest potency with an IC50 value of 15 nM. This suggests that electron-withdrawing groups at these positions enhance the interaction with the BACE1 active site.
Conclusion
This compound serves as a valuable and versatile building block for the synthesis of potent BACE1 inhibitors. The rigid spirocyclic core allows for the precise positioning of key pharmacophoric elements within the BACE1 active site. The synthetic route is robust and amenable to the generation of a diverse library of analogs for structure-activity relationship (SAR) studies. Further optimization of this series could lead to the development of clinical candidates for the treatment of Alzheimer's disease.
Protocol for N-arylation of "2-Boc-7-oxo-8-oxa-2,6-diaza-spiro[4.5]decane"
An N-arylation protocol for 2-Boc-7-oxo-8-oxa-2,6-diaza-spiro[4.5]decane has been developed for researchers in drug development and chemical synthesis. This protocol outlines a method for the selective N-arylation of the spirocyclic diamine, a key step in the synthesis of novel compounds with potential therapeutic applications. The procedure is based on the widely used Buchwald-Hartwig amination reaction.[1][2][3]
Application Notes
The N-arylation of "this compound" introduces an aryl group onto the nitrogen atom of the spirocyclic core. This modification is a critical step in the development of new molecular entities, as the introduction of an aryl moiety can significantly influence the pharmacological properties of the parent molecule. Spirocyclic scaffolds are of particular interest in medicinal chemistry due to their rigid, three-dimensional structures which can lead to improved binding affinity and selectivity for biological targets.[4][5][6] The Boc protecting group on one of the nitrogen atoms allows for selective arylation of the unprotected secondary amine.
This protocol is intended for use by organic chemists and medicinal chemists working on the synthesis of novel small molecules. The reaction conditions provided are a general guideline and may require optimization for specific aryl halides and desired products.
Quantitative Data Summary
As this is a generalized protocol, the following table provides representative data that should be collected and organized for each reaction performed. The values provided are for illustrative purposes only.
| Entry | Aryl Halide | Catalyst | Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-bromotoluene | Pd₂(dba)₃ | XPhos | Cs₂CO₃ | Toluene | 100 | 12 | 85 |
| 2 | 2-chloropyridine | Pd(OAc)₂ | RuPhos | K₃PO₄ | 1,4-Dioxane | 110 | 18 | 78 |
| 3 | 4-iodobenzonitrile | PdCl₂(dppf) | dppf | NaOtBu | THF | 80 | 24 | 92 |
Experimental Protocol
This protocol describes a general procedure for the N-arylation of this compound using a palladium-catalyzed cross-coupling reaction.
Materials:
-
Aryl halide (e.g., aryl bromide, aryl chloride, aryl iodide)
-
Palladium catalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂)
-
Phosphine ligand (e.g., XPhos, RuPhos, dppf)
-
Base (e.g., Cs₂CO₃, K₃PO₄, NaOtBu)
-
Anhydrous solvent (e.g., toluene, 1,4-dioxane, THF)
-
Inert gas (e.g., nitrogen or argon)
-
Standard laboratory glassware and equipment
Procedure:
-
Reaction Setup: In a dry Schlenk flask, under an inert atmosphere, combine this compound (1.0 equiv), the aryl halide (1.1 equiv), the palladium catalyst (0.02-0.05 equiv), and the phosphine ligand (0.04-0.10 equiv).
-
Addition of Reagents: Add the base (2.0-3.0 equiv) to the flask. Then, add the anhydrous solvent via syringe.
-
Reaction: Stir the reaction mixture at the desired temperature (typically 80-120 °C) and monitor the progress by TLC or LC-MS.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Safety Precautions:
-
Handle all reagents and solvents in a well-ventilated fume hood.
-
Palladium catalysts and phosphine ligands can be air and moisture sensitive; handle under an inert atmosphere.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
Visualizations
Caption: Experimental workflow for the N-arylation protocol.
Caption: General catalytic cycle for the Buchwald-Hartwig amination.
References
- 1. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 2. Microwave-Assisted Buchwald–Hartwig Double Amination: A Rapid and Promising Approach for the Synthesis of TADF Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]
- 4. 2-Boc-8-oxo-2-azaspiro[4.5]decane [myskinrecipes.com]
- 5. Synthesis of spirocyclic 1,2-diamines by dearomatising intramolecular diamination of phenols - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. This compound, CasNo.1363382-08-4 ZHEJIANG JIUZHOU CHEM CO.,LTD China (Mainland) [jiuzhoua.lookchem.com]
- 8. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 9. This compound Ten Chongqing Chemdad Co. ,Ltd [chemdad.com]
Troubleshooting & Optimization
Overcoming solubility issues with "2-Boc-7-oxo-8-oxa-2,6-diaza-spiro[4.5]decane"
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming solubility challenges with "2-Boc-7-oxo-8-oxa-2,6-diaza-spiro[4.5]decane".
Frequently Asked Questions (FAQs)
Q1: What are the general solubility characteristics of this compound?
A1: Based on its chemical structure, "this compound" is a moderately polar molecule. The presence of a Boc-protecting group, a lactam ring, and ether and amine functionalities contributes to its polarity. However, the spirocyclic core and the tert-butyl group of the Boc protecting group also introduce significant nonpolar character. Therefore, it is expected to have limited solubility in very nonpolar solvents (e.g., hexanes) and potentially in water. Its solubility is likely to be highest in polar aprotic solvents and some polar protic solvents.
Q2: In which solvents should I start my solubility screening?
A2: For initial solubility screening, a range of common laboratory solvents with varying polarities should be tested. A recommended starting panel is provided in the table below.
Q3: The compound is not dissolving in my chosen solvent. What can I do?
A3: If you are facing solubility issues, several techniques can be employed to enhance the dissolution of "this compound". These methods include changing the solvent, adjusting the temperature, using co-solvents, and employing sonication. For persistent issues, more advanced formulation strategies may be necessary. Please refer to the Troubleshooting Guide for a systematic approach.
Experimental Protocols
Protocol 1: Small-Scale Solubility Determination
This protocol outlines a method for qualitatively and semi-quantitatively assessing the solubility of "this compound" in various solvents.
Materials:
-
This compound
-
Selection of solvents (see Table 1)
-
Small vials or test tubes
-
Vortex mixer
-
Water bath or heating block
-
Analytical balance
Procedure:
-
Weigh approximately 1-5 mg of the compound into a small, clean vial.
-
Add a small, measured volume of the selected solvent (e.g., 100 µL) to the vial.
-
Vortex the mixture vigorously for 1-2 minutes at room temperature.
-
Visually inspect the solution for any undissolved solid.
-
If the solid has completely dissolved, the compound is soluble at that concentration. You can continue adding the compound in small, weighed increments until a saturated solution is formed.
-
If the solid has not dissolved, incrementally add more solvent (e.g., in 100 µL portions) and repeat the vortexing step. Record the total volume of solvent required to dissolve the compound.
-
If the compound remains insoluble after adding a significant volume of solvent (e.g., 1 mL), it can be considered poorly soluble or insoluble in that solvent at room temperature.
-
For poorly soluble compounds, gently heat the mixture in a water bath or on a heating block (e.g., to 40-50 °C) to assess the effect of temperature on solubility. Be cautious of solvent evaporation.
-
Record your observations in a table similar to Table 1.
Data Presentation
Table 1: Solubility Screening Template for this compound
| Solvent | Solvent Polarity | Observation at Room Temp. (e.g., Soluble, Partially Soluble, Insoluble) | Estimated Solubility (mg/mL) | Observation with Heating (e.g., Improved, No Change) |
| Dichloromethane (DCM) | Moderately Polar | |||
| Chloroform | Moderately Polar | |||
| Tetrahydrofuran (THF) | Polar Aprotic | |||
| Ethyl Acetate | Moderately Polar | |||
| Acetone | Polar Aprotic | |||
| Acetonitrile | Polar Aprotic | |||
| Dimethylformamide (DMF) | Polar Aprotic | |||
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | |||
| Methanol | Polar Protic | |||
| Ethanol | Polar Protic | |||
| Isopropanol | Polar Protic | |||
| Water | Polar Protic | |||
| Hexanes | Nonpolar | |||
| Toluene | Nonpolar |
Troubleshooting Guide
If you encounter solubility issues with "this compound," follow this troubleshooting workflow.
Diagram 1: Troubleshooting Workflow for Solubility Issues
Caption: A step-by-step guide to resolving solubility problems.
Detailed Troubleshooting Steps:
-
Change the Solvent System: If the compound is insoluble in your initial solvent, consult Table 1 and select a solvent with a different polarity. Polar aprotic solvents like DMF or DMSO are often good starting points for moderately polar compounds.
-
Use a Co-Solvent System: A mixture of two or more miscible solvents can significantly enhance solubility. For example, a small amount of a polar solvent like methanol or DMF can be added to a less polar solvent like dichloromethane to increase the overall polarity of the solvent system.
-
Increase Temperature: Gently heating the mixture can increase the kinetic energy of the system and overcome the lattice energy of the solid, leading to increased solubility. Always be mindful of the compound's stability at elevated temperatures.
-
Apply Sonication: Using an ultrasonic bath can help to break down solid aggregates and increase the surface area available for dissolution, which can accelerate the dissolving process.
-
Adjust pH (for aqueous solutions): If you are attempting to dissolve the compound in an aqueous buffer, adjusting the pH may alter the ionization state of the molecule and improve its solubility. Given the presence of amine and lactam functionalities, both acidic and basic conditions could be explored cautiously, while monitoring for potential Boc-deprotection under strongly acidic conditions.
-
Advanced Formulation Strategies: For particularly challenging cases, especially in the context of drug development, advanced formulation techniques may be required. These can include creating solid dispersions with a polymer carrier or using complexation agents like cyclodextrins. These methods typically require specialized expertise and equipment.
Mandatory Visualization
Diagram 2: Logical Flow for Solvent Selection
Caption: A decision guide for initial solvent selection based on polarity.
Technical Support Center: Deprotection of 2-Boc-7-oxo-8-oxa-2,6-diaza-spiro[4.5]decane
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the deprotection of "2-Boc-7-oxo-8-oxa-2,6-diaza-spiro[4.5]decane".
Troubleshooting Guide
This guide addresses common issues encountered during the removal of the tert-butoxycarbonyl (Boc) protecting group from this compound.
Issue 1: Incomplete or Slow Deprotection
-
Symptom: TLC or LC-MS analysis shows a significant amount of starting material remaining after the expected reaction time.
-
Potential Causes & Solutions:
| Potential Cause | Recommended Action |
| Insufficient Acid Strength or Concentration | The acidic conditions may not be potent enough for complete cleavage of the Boc group. Increase the concentration of trifluoroacetic acid (TFA) or consider using a stronger acid system like HCl in dioxane.[1] |
| Steric Hindrance | The spirocyclic structure can sterically hinder the approach of the acid to the Boc-protected amine.[1][2] Prolonging the reaction time or gently increasing the temperature (e.g., to 40°C) can improve the reaction rate.[2] |
| Inadequate Reaction Time | Deprotection of sterically hindered amines may require longer reaction times. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.[1][2] |
| Poor Solubility | The starting material may not be fully dissolved in the reaction solvent, leading to a slow or incomplete reaction.[2] Try a different solvent system or increase the solvent volume to ensure complete dissolution. |
Issue 2: Formation of Side Products
-
Symptom: TLC or LC-MS analysis shows multiple new spots or peaks in addition to the desired product.
-
Potential Causes & Solutions:
| Potential Side Reaction | Proposed Structure of Side Product | Mitigation Strategy |
| t-Butylation | Alkylation of the deprotected amine by the tert-butyl cation. | The primary side reaction during acidic Boc deprotection is the formation of the reactive tert-butyl cation.[3] The addition of scavengers like triisopropylsilane (TIS) or water can trap this cation.[3] |
| Lactam Ring Opening | Hydrolysis of the lactam ring under strong acidic conditions.[4] | Use milder acidic conditions (e.g., lower concentration of TFA, shorter reaction time) or an alternative deprotection method that does not employ strong acid. Monitor the reaction carefully to minimize exposure to harsh conditions. |
| Epimerization | Change in stereochemistry at the spirocyclic center under acidic conditions. | Employ milder reaction conditions and lower temperatures. If epimerization persists, consider alternative, non-acidic deprotection methods if the synthesis allows. |
Frequently Asked Questions (FAQs)
Q1: What are the standard conditions for Boc deprotection of this compound?
A common starting point for Boc deprotection is treatment with a solution of trifluoroacetic acid (TFA) in dichloromethane (DCM), typically in a 1:1 or 1:4 TFA:DCM ratio, at room temperature for 1-2 hours.[5] However, due to the specific nature of the spirocyclic system, optimization of these conditions may be necessary.
Q2: What is the role of a scavenger in the deprotection reaction?
During the acid-catalyzed cleavage of the Boc group, a reactive tert-butyl cation is generated. This cation can react with nucleophiles in the reaction mixture, including the newly deprotected amine, leading to unwanted side products. Scavengers are added to the reaction to "trap" the tert-butyl cation before it can react with the desired product.[3] Common scavengers include triisopropylsilane (TIS) and water.
Q3: How can I monitor the progress of the deprotection reaction?
The reaction progress can be conveniently monitored by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). On a TLC plate, the deprotected product, being a free amine, will be more polar and thus have a lower Rf value than the Boc-protected starting material. Staining with ninhydrin can help visualize the free amine. LC-MS can be used to monitor the disappearance of the starting material's mass peak and the appearance of the product's mass peak.
Q4: My deprotected product appears to be unstable during workup or purification. What can I do?
The deprotected spiro-diamine may be sensitive to prolonged exposure to acidic or basic conditions. After deprotection, it is crucial to neutralize the excess acid promptly. A mild base, such as sodium bicarbonate solution, should be used during the aqueous workup. Purification via chromatography should be performed using a neutral solvent system if possible. If the free base is unstable, it may be beneficial to isolate the product as a salt (e.g., HCl or TFA salt).
Experimental Protocols
Standard Boc Deprotection Protocol (TFA/DCM)
-
Dissolve this compound (1 equivalent) in anhydrous dichloromethane (DCM, approximately 0.1 M).
-
To the stirred solution at 0 °C, add trifluoroacetic acid (TFA, 4-10 equivalents).
-
Allow the reaction to warm to room temperature and stir for 1-4 hours, monitoring by TLC or LC-MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Co-evaporate with a solvent like toluene to remove residual TFA.
-
Dissolve the residue in a suitable solvent and carefully neutralize with a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate to yield the crude product.
-
Purify by column chromatography on silica gel if necessary.
Boc Deprotection with Scavengers
-
Dissolve this compound (1 equivalent) in anhydrous DCM (approximately 0.1 M).
-
Add triisopropylsilane (TIS, 1-2 equivalents) to the solution.
-
Cool the mixture to 0 °C and add TFA (4-10 equivalents).
-
Follow steps 3-9 from the standard protocol.
Visualizations
Caption: Troubleshooting workflow for the deprotection of this compound.
Caption: Potential side reactions during the acidic deprotection of the target molecule.
References
Technical Support Center: Optimizing Coupling Efficiency with 2-Boc-7-oxo-8-oxa-2,6-diaza-spiro[4.5]decane
This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting advice and frequently asked questions (FAQs) for optimizing amide coupling reactions involving the sterically demanding spirocyclic amine, 2-Boc-7-oxo-8-oxa-2,6-diaza-spiro[4.5]decane (CAS 1363382-08-4)[1]. Due to the compound's complex, sterically hindered nature, achieving high coupling efficiency can be challenging. This resource provides general strategies and protocols applicable to such demanding coupling reactions.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges when coupling a carboxylic acid to this compound?
The main challenges stem from the compound's structure:
-
Steric Hindrance: The spirocyclic core and the Boc protecting group create significant bulk around the secondary amine at the N-6 position, which can physically block the approach of an activated carboxylic acid, leading to slow or incomplete reactions[2].
-
Nucleophilicity: The electron-withdrawing nature of the nearby carbonyl group and the overall molecular architecture may reduce the nucleophilicity of the secondary amine, making it less reactive.
-
Solubility: Spirocyclic compounds can sometimes have limited solubility in common organic solvents, which can hinder reaction kinetics[3].
Q2: Which coupling reagents are most effective for sterically hindered amines like this one?
For sterically hindered substrates, standard carbodiimide reagents like DCC or EDC alone are often inefficient[4]. More potent activating agents are recommended.
-
Uronium/Aminium Reagents: HATU, HCTU, and HBTU are highly effective as they react rapidly to form active esters that are less prone to side reactions[5][6]. HATU is often preferred for its speed and ability to minimize racemization[5]. COMU is another excellent choice, offering high efficiency and improved safety and solubility profiles[7].
-
Phosphonium Reagents: PyBOP and PyAOP are also very effective for difficult couplings and are less likely to cause guanidinylation of the free amine, a side reaction sometimes seen with uronium reagents[8].
-
Acyl Fluoride Formation: For extremely challenging couplings, in situ formation of acyl fluorides using reagents like TFFH or BTFFH can be a powerful strategy[4][9].
Q3: What is the role of the base in these coupling reactions, and which one should I choose?
A non-nucleophilic tertiary amine base is crucial for deprotonating the carboxylic acid and neutralizing acidic byproducts.
-
DIPEA (N,N-Diisopropylethylamine): This is the most common and effective base for most coupling reactions, especially with uronium or phosphonium reagents[10][11].
-
Weaker Bases: If racemization of the carboxylic acid partner is a concern (especially for chiral amino acids), a weaker base like N-Methylmorpholine (NMM) or 2,4,6-collidine may be a better choice to minimize this side reaction[8][10].
Q4: Which solvents are optimal for coupling with this spirocyclic amine?
The choice of solvent is critical for ensuring all reactants remain in solution.
-
Standard Solvents: Anhydrous, high-purity N,N-Dimethylformamide (DMF) and Dichloromethane (DCM) are the most commonly used solvents for amide coupling[2][12].
-
Alternative "Green" Solvents: For improved environmental impact, solvents like 2-Methyltetrahydrofuran (2-MeTHF) and ethyl acetate have been shown to be effective replacements for DCM and DMF in many amide coupling reactions[13][14].
Troubleshooting Guide
Problem 1: Low or no product yield is observed.
-
Cause: Incomplete activation of the carboxylic acid or insufficient reactivity of the amine due to steric hindrance[2].
-
Solution 1: Switch to a More Potent Coupling Reagent. If you are using a standard carbodiimide like EDC/HOBt, switch to a more powerful uronium or phosphonium reagent such as HATU, HCTU, or PyAOP[6][10]. These reagents are known to be more effective for hindered couplings[10].
-
Solution 2: Increase Reagent Equivalents. Use a higher excess (2-3 equivalents) of the carboxylic acid and coupling reagent relative to the spirocyclic amine to drive the reaction to completion[10].
-
Solution 3: Optimize Reaction Time and Temperature. Sterically hindered couplings are often slow. Extend the reaction time to 12-24 hours. If the reaction is still sluggish, cautiously increasing the temperature to 40-50°C can improve the reaction rate, but be mindful of potential side reactions[8][15].
-
Solution 4: Pre-activation. Allow the carboxylic acid to react with the coupling reagent and base for 15-30 minutes before adding the amine. This ensures the activated species is fully formed before the amine is introduced[2].
Problem 2: The reaction is incomplete, with starting material remaining.
-
Cause: The coupling reaction has not gone to completion due to the challenging nature of the substrates.
-
Solution 1: Perform a Double Coupling. After the initial reaction period (e.g., 4-6 hours), add a second portion of fresh carboxylic acid, coupling reagent, and base to the reaction mixture to push the remaining starting material to the product[10][15].
-
Solution 2: Check for Water Contamination. The presence of water can hydrolyze the activated ester intermediate, halting the reaction. Ensure all reagents and solvents are anhydrous[2].
Problem 3: Significant side products are observed, particularly racemization of the coupling partner.
-
Cause: The conditions used for activating the carboxylic acid are too harsh or the base is too strong, leading to epimerization at the alpha-carbon of the acid[8].
-
Solution 1: Add a Racemization Suppressant. If not already part of your coupling reagent (like in HATU or HBTU), add an additive like Oxyma Pure or HOAt. These are more effective at suppressing racemization than HOBt[2][8].
-
Solution 2: Use a Weaker Base. Replace a strong base like DIPEA with a weaker one, such as N-Methylmorpholine (NMM) or collidine[8].
-
Solution 3: Lower the Reaction Temperature. Running the reaction at 0°C or even lower can significantly reduce the rate of racemization[8].
Data Presentation
Table 1: Comparison of Coupling Reagent Performance for Hindered Couplings
This table summarizes the general performance of various coupling reagents for challenging amide bond formations, such as those involving sterically hindered amines.
| Coupling Reagent | Class | Relative Reactivity | Racemization Risk | Key Advantages |
| EDC/HOBt | Carbodiimide | Moderate | Moderate | Cost-effective, water-soluble byproduct (EDC)[5]. |
| HBTU/DIPEA | Uronium/Aminium | High | Low | Very efficient, fast reactions[5][6]. |
| HATU/DIPEA | Uronium/Aminium | Very High | Very Low | Generally faster and more efficient than HBTU, excellent for hindered couplings[5][6]. |
| PyBOP/DIPEA | Phosphonium | High | Low | Does not cause guanidinylation side reactions. Byproduct is carcinogenic[5]. |
| COMU/DIPEA | Uronium/Aminium | Very High | Very Low | Excellent solubility and efficiency, safer alternative to benzotriazole-based reagents[7]. |
| T3P | Phosphonic Anhydride | High | Low | Effective for sterically hindered peptides, byproducts are water-soluble[11]. |
Experimental Protocols
Protocol: High-Efficiency Coupling Using HATU
This protocol is recommended for coupling a generic carboxylic acid to the sterically hindered secondary amine of this compound.
Materials:
-
This compound (1.0 equivalent)
-
Carboxylic Acid (1.2 equivalents)
-
HATU (1.2 equivalents)[10]
-
DIPEA (2.5 equivalents)[2]
-
Anhydrous DMF (or DCM)
Procedure:
-
In a clean, dry, nitrogen-flushed flask, dissolve the carboxylic acid (1.2 eq.) in anhydrous DMF.
-
Add HATU (1.2 eq.) and DIPEA (2.5 eq.) to the solution.
-
Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid. The solution may change color.[2]
-
In a separate flask, dissolve this compound (1.0 eq.) in a minimum amount of anhydrous DMF.
-
Add the solution of the spirocyclic amine to the pre-activated carboxylic acid mixture.
-
Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. For hindered couplings, the reaction may require 4 to 24 hours to reach completion[10].
-
Upon completion, quench the reaction by adding water or a saturated aqueous solution of NH₄Cl.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers sequentially with 5% aqueous citric acid, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
Mandatory Visualizations
Diagram 1: General Experimental Workflow for Amide Coupling
Caption: General workflow for a HATU-mediated amide coupling reaction.
Diagram 2: Troubleshooting Logic for Low Coupling Yield
Caption: Decision tree for troubleshooting low yield in hindered couplings.
References
- 1. This compound Ten Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 2. benchchem.com [benchchem.com]
- 3. hepatochem.com [hepatochem.com]
- 4. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB02129D [pubs.rsc.org]
- 5. peptide.com [peptide.com]
- 6. Peptide Coupling Reagents Guide [sigmaaldrich.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. benchchem.com [benchchem.com]
- 9. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. benchchem.com [benchchem.com]
- 11. bachem.com [bachem.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Evaluation of alternative solvents in common amide coupling reactions: replacement of dichloromethane and N , N -dimethylformamide - Green Chemistry (RSC Publishing) DOI:10.1039/C2GC36900A [pubs.rsc.org]
- 14. researchgate.net [researchgate.net]
- 15. benchchem.com [benchchem.com]
Technical Support Center: Purification of 2-Boc-7-oxo-8-oxa-2,6-diaza-spiro[4.5]decane Derivatives
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the purification of "2-Boc-7-oxo-8-oxa-2,6-diaza-spiro[4.5]decane" and its derivatives.
Purification Workflow Overview
The purification of this compound derivatives typically involves a multi-step approach to remove unreacted starting materials, reagents, and side products. The general workflow begins with an initial work-up, followed by a primary purification technique such as flash column chromatography. For higher purity requirements, a secondary purification method like preparative HPLC or recrystallization may be employed.
Caption: A general workflow for the purification of this compound derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I might encounter during the synthesis and purification of this compound derivatives?
A1: Common impurities can include:
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Unreacted starting materials: Depending on the synthetic route, these can be polar and may require specific chromatographic conditions for removal.
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Reagents: Excess reagents, such as coupling agents or bases, are common impurities.
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Side products: The formation of diastereomers is possible if chiral centers are present. Other potential side products can arise from incomplete reactions or undesired side reactions. For instance, in syntheses involving oxazolidinones, dimer impurities can sometimes be formed.
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Solvent residues: Residual solvents from the reaction or extraction steps can be present in the crude product.
Q2: My compound is quite polar. What are some good starting conditions for flash column chromatography on silica gel?
A2: For polar compounds like the this compound core, a polar solvent system is necessary. Good starting points for solvent systems include gradients of:
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Dichloromethane (DCM) and Methanol (MeOH)
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Ethyl acetate (EtOAc) and Hexanes
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For a structurally similar compound, tert-butyl 2-oxo-1-oxa-3,8-diazaspiro[4.5]decane-8-carboxylate, purification was achieved using ethyl acetate as the eluent.[1]
It is highly recommended to first perform thin-layer chromatography (TLC) to determine an optimal solvent system that provides good separation (a target Rf value of ~0.3 for the desired product is a good starting point).[2]
Q3: I'm observing significant tailing of my compound on the silica gel column. What can I do to improve the peak shape?
A3: Peak tailing for nitrogen-containing compounds on silica gel is often due to interactions with acidic silanol groups on the silica surface. To mitigate this, you can:
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Add a basic modifier: Incorporating a small amount of a basic modifier like triethylamine (TEA) or pyridine (typically 0.1-1%) to your eluent can significantly improve peak shape by neutralizing the acidic sites on the silica gel.[2][3]
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Use a different stationary phase: Consider using alumina (neutral or basic) or a bonded-phase silica gel, such as an amine-functionalized column.[4]
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Reversed-phase chromatography: If the compound is sufficiently soluble in polar solvents, reversed-phase chromatography can be an excellent alternative.
Q4: Can I purify my compound using recrystallization? What are some suitable solvent systems to try?
A4: Recrystallization can be a very effective method for obtaining highly pure crystalline material, provided your compound is a solid. The key is to find a solvent or solvent system in which your compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. For complex amines, common recrystallization solvent systems include:
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Ethanol/Water
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Methanol/Diethyl ether
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Acetone/Hexanes
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Ethyl acetate/Hexanes
Systematic screening of different solvents is often necessary to find the optimal conditions. If the compound "oils out," it may be because the solute's melting point is lower than the boiling point of the solvent; in such cases, a lower-boiling point solvent system should be explored.[5]
Q5: My compound is not pure enough after flash chromatography. What are my options for further purification?
A5: For achieving higher purity, you can employ:
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Preparative High-Performance Liquid Chromatography (Prep-HPLC): Reversed-phase HPLC (e.g., with a C18 column) is a powerful technique for purifying polar compounds. A typical mobile phase would consist of a gradient of water and acetonitrile or methanol, often with an additive like formic acid or trifluoroacetic acid (TFA) to improve peak shape.[6]
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A second column chromatography: If the impurities are close in polarity, a second column with a shallower solvent gradient or a different stationary phase might provide the necessary separation.
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Recrystallization: If the compound is a solid, recrystallization is an excellent method to improve purity.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Compound is not eluting from the silica gel column. | - The solvent system is not polar enough.- The compound has irreversibly adsorbed to the silica gel. | - Gradually increase the polarity of the eluent (e.g., increase the percentage of methanol in a DCM/MeOH system).- If the compound is basic, consider adding a small amount of triethylamine or ammonium hydroxide to the eluent.- Test the stability of your compound on a small amount of silica gel before running a large-scale column. |
| Poor separation of the desired product from impurities. | - The chosen solvent system has poor selectivity.- The column was overloaded with the crude material. | - Screen a wider range of solvent systems using TLC to find one that provides better separation.- Use a shallower solvent gradient during elution.- Reduce the amount of crude material loaded onto the column. |
| The compound "oils out" during recrystallization. | - The melting point of the compound is lower than the boiling point of the solvent.- The solution is cooling too quickly. | - Try a lower-boiling point solvent or a mixture of solvents.- Allow the solution to cool slowly to room temperature before placing it in an ice bath or refrigerator.[5]- Try adding a small amount of a "poor" solvent to induce crystallization.[5] |
| Low recovery after purification. | - The compound may be partially soluble in the aqueous phase during work-up.- Irreversible adsorption on the chromatography column.- Loss of volatile product during solvent removal. | - Perform multiple extractions with the organic solvent during work-up.- For column chromatography, consider deactivating the silica gel with triethylamine before loading the sample.- Use a lower temperature during rotary evaporation. |
| Broad or tailing peaks in HPLC. | - Secondary interactions with the stationary phase.- Inappropriate mobile phase pH.- Column overload. | - Add a modifier to the mobile phase (e.g., 0.1% TFA or formic acid).- Adjust the pH of the mobile phase to ensure the analyte is in a single ionic form.- Reduce the injection volume or the concentration of the sample. |
Experimental Protocols
General Protocol for Flash Column Chromatography
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TLC Analysis: Dissolve a small amount of the crude material in a suitable solvent (e.g., DCM). Spot the solution on a silica gel TLC plate and develop it with various solvent systems (e.g., gradients of hexanes/ethyl acetate or DCM/methanol) to find a system that gives good separation of the target compound from impurities (ideal Rf of the target compound is ~0.3).[2]
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Column Packing: Select an appropriately sized column for the amount of crude material. Pack the column with silica gel using the chosen eluent (the less polar solvent mixture from the TLC analysis).
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Sample Loading:
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Wet Loading: Dissolve the crude material in a minimal amount of the eluent or a slightly more polar solvent and carefully load it onto the top of the silica gel bed.
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Dry Loading: If the compound has poor solubility in the eluent, dissolve it in a suitable solvent, add a small amount of silica gel, and evaporate the solvent to obtain a free-flowing powder. Carefully add this powder to the top of the packed column.
-
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Elution: Begin eluting with the initial solvent system. If a gradient is used, gradually increase the proportion of the more polar solvent.
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Fraction Collection and Analysis: Collect fractions and monitor their composition by TLC.
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Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure.
General Protocol for Preparative HPLC
-
Analytical Method Development: Develop an analytical HPLC method first on a smaller scale to determine the optimal mobile phase, gradient, and column type (e.g., C18). A common mobile phase for polar compounds is a gradient of water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B).
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Sample Preparation: Dissolve the partially purified material in the mobile phase or a compatible solvent. Filter the sample through a 0.45 µm syringe filter before injection.
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Purification: Inject the sample onto the preparative HPLC system. Run the developed gradient method.
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Fraction Collection: Collect fractions corresponding to the peak of the desired product.
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Product Isolation: Combine the pure fractions and remove the solvents, typically by lyophilization or rotary evaporation (if the solvents are sufficiently volatile).
General Protocol for Recrystallization
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Solvent Selection: In a small test tube, dissolve a small amount of the impure solid in a minimal amount of a hot solvent. A good solvent will dissolve the compound when hot but not when cold.
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Dissolution: In a larger flask, add the chosen solvent to the impure solid and heat the mixture to boiling with stirring until the solid is completely dissolved. Add the solvent in small portions until a saturated solution is obtained.
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Decolorization (if necessary): If the solution is colored by impurities, add a small amount of activated charcoal and heat for a few minutes. Hot filter the solution to remove the charcoal.
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Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.
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Isolation of Crystals: Collect the crystals by vacuum filtration.
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Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.
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Drying: Dry the crystals in a vacuum oven or desiccator.
Quantitative Data Summary
| Purification Method | Typical Purity Achieved | Typical Yield Range | Notes |
| Flash Column Chromatography | 85-98% | 60-90% | Highly dependent on the separation factor (ΔRf) between the product and impurities. |
| Preparative HPLC | >98% | 50-85% | Yield can be affected by the amount of material injected and the number of fractions collected. |
| Recrystallization | >99% | 40-80% | Highly dependent on the solubility profile of the compound and the efficiency of crystal formation. |
References
Preventing epimerization during reactions with "2-Boc-7-oxo-8-oxa-2,6-diaza-spiro[4.5]decane"
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with "2-Boc-7-oxo-8-oxa-2,6-diaza-spiro[4.5]decane." The primary focus is on preventing epimerization at the C6 position, which is adjacent to the C7 carbonyl group, a common challenge in reactions involving similar scaffolds.
Frequently Asked Questions (FAQs)
Q1: What is epimerization and why is it a concern with this compound?
A1: Epimerization is the change in the configuration of one of several stereocenters in a molecule. In the case of this compound, the stereocenter at the C6 position, which is alpha to the C7 ketone, is susceptible to epimerization, particularly under basic or acidic conditions. This process can lead to a mixture of diastereomers, which can be difficult to separate and may exhibit different biological activities, compromising the stereochemical integrity of the final product.
Q2: What is the underlying mechanism of epimerization for this compound?
A2: The most common mechanism for epimerization at a carbon alpha to a carbonyl group is through the formation of a planar enol or enolate intermediate. Under basic conditions, a base can abstract the acidic proton at the C6 position, forming a resonance-stabilized enolate. Reprotonation of this planar intermediate can occur from either face, leading to a mixture of the original diastereomer and its epimer. A similar process can occur under acidic conditions through the formation of an enol.
Q3: Which reaction conditions are most likely to cause epimerization?
A3: Several reaction conditions can promote epimerization:
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Strong Bases: Strong bases readily deprotonate the alpha-carbon, facilitating enolate formation.
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High Temperatures: Increased temperatures can provide the necessary energy to overcome the activation barrier for enolization and epimerization.
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Polar Protic Solvents: These solvents can facilitate both the deprotonation and reprotonation steps involved in the epimerization process.
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Prolonged Reaction Times: Longer exposure to conditions that promote enolization increases the likelihood of epimerization.
Troubleshooting Guide: Preventing Epimerization
This guide provides strategies to minimize or prevent epimerization during reactions with this compound.
Issue: Formation of a Diastereomeric Mixture Detected by Chiral HPLC or NMR.
Potential Cause 1: Base-Mediated Epimerization
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Solution 1.1: Choice of Base. Opt for weaker, non-nucleophilic bases. Sterically hindered bases are often preferred as they are less likely to participate in side reactions.
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Solution 1.2: Stoichiometry of Base. Use the minimum effective amount of base required for the reaction to proceed. An excess of base will increase the rate of epimerization.
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Solution 1.3: Temperature Control. Perform the reaction at the lowest possible temperature that still allows for a reasonable reaction rate. Cooling the reaction to 0 °C or even sub-zero temperatures can significantly reduce the extent of epimerization.
Potential Cause 2: Solvent Effects
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Solution 2.1: Solvent Polarity. Consider using a less polar, aprotic solvent. In some cases, non-polar solvents can help to minimize epimerization.
Potential Cause 3: Prolonged Reaction Time
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Solution 3.1: Reaction Monitoring. Closely monitor the reaction progress using techniques like TLC, LC-MS, or HPLC. Quench the reaction as soon as the starting material is consumed to minimize the exposure of the product to epimerizing conditions.
Quantitative Data Summary
The following table summarizes general strategies to mitigate epimerization and their expected impact. Please note that the exact degree of epimerization will be highly dependent on the specific substrate and reaction conditions.
| Parameter | Condition to Favor | Condition to Avoid | Expected Impact on Epimerization |
| Temperature | Low (e.g., -78 °C to 0 °C) | High (e.g., Room Temp. to Reflux) | Significant Decrease |
| Base Strength | Weak (e.g., K₂CO₃, DIPEA) | Strong (e.g., LDA, NaH) | Significant Decrease |
| Solvent | Aprotic Non-polar (e.g., Toluene, THF) | Protic Polar (e.g., Methanol, Water) | Moderate Decrease |
| Reaction Time | Minimized (Monitor closely) | Prolonged | Moderate to Significant Decrease |
Experimental Protocols
General Protocol for a Base-Mediated Alkylation with Minimized Epimerization
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Preparation: To a solution of this compound (1.0 eq) in anhydrous THF (10 mL/mmol) under an inert atmosphere (e.g., Argon or Nitrogen), cool the reaction mixture to -78 °C using a dry ice/acetone bath.
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Deprotonation: Slowly add a solution of a sterically hindered, non-nucleophilic base such as lithium bis(trimethylsilyl)amide (LHMDS) (1.05 eq) in THF dropwise over 15 minutes. Stir the mixture at -78 °C for 1 hour.
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Alkylation: Add the alkylating agent (e.g., methyl iodide, 1.1 eq) dropwise to the reaction mixture at -78 °C.
-
Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
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Quenching: Once the starting material is consumed, quench the reaction at -78 °C by adding a saturated aqueous solution of ammonium chloride.
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Work-up: Allow the mixture to warm to room temperature. Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
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Purification and Analysis: Purify the crude product by flash column chromatography. Analyze the diastereomeric ratio of the product using chiral High-Performance Liquid Chromatography (HPLC) or Nuclear Magnetic Resonance (NMR) spectroscopy with a chiral shift reagent if necessary.
Visualizations
Caption: Base-catalyzed epimerization mechanism via a planar enolate intermediate.
Caption: Troubleshooting workflow for addressing epimerization issues.
"2-Boc-7-oxo-8-oxa-2,6-diaza-spiro[4.5]decane" stability and storage conditions
This technical support guide provides researchers, scientists, and drug development professionals with essential information regarding the stability, storage, and handling of "2-Boc-7-oxo-8-oxa-2,6-diaza-spiro[4.5]decane". The following sections offer troubleshooting advice and frequently asked questions to ensure the integrity of the compound throughout experimental workflows.
Stability and Storage Conditions
Proper storage is critical to maintain the quality and stability of this compound. Below is a summary of recommended storage conditions based on available data for the compound and similar chemical structures.
| Parameter | Recommendation | Rationale |
| Temperature | Room temperature. For long-term storage, consider refrigeration (2-8°C). | Storing at room temperature is generally acceptable for short-term use. Refrigeration can help minimize degradation over extended periods. |
| Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen). | As an amine-containing compound, it may be sensitive to atmospheric CO2 and moisture. An inert atmosphere prevents potential reactions. |
| Light | Store in a light-resistant container. | Protection from light is a general best practice for complex organic molecules to prevent photochemical degradation. |
| Moisture | Keep in a tightly sealed container in a dry place. | The compound is likely hygroscopic; moisture can lead to hydrolysis or other forms of degradation. |
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound?
A1: The most probable degradation pathway involves the Boc (tert-butyloxycarbonyl) protecting group. This group is highly susceptible to cleavage under acidic conditions. The spirocyclic core itself is generally stable, but strong acids will lead to the removal of the Boc group, exposing the secondary amine.
Q2: Is this compound compatible with common laboratory solvents?
A2: this compound is expected to be soluble in a range of organic solvents such as dichloromethane (DCM), chloroform, ethyl acetate, and methanol. However, it is crucial to use anhydrous solvents, especially for long-term storage of solutions, to prevent hydrolysis.
Q3: Can I use this compound in reactions involving strong bases?
A3: Yes, the Boc protecting group is generally stable to basic conditions. Therefore, the compound should be compatible with reactions involving common non-nucleophilic bases like triethylamine (TEA) or diisopropylethylamine (DIPEA).
Q4: How can I monitor the stability of the compound during my experiment?
A4: Thin Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are effective techniques to monitor the stability of the compound. Degradation can be identified by the appearance of new spots on the TLC plate or new peaks in the LC-MS chromatogram, particularly a peak corresponding to the de-Boc'd product.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Unexpected reaction products or low yield | Degradation of the starting material. | Confirm the purity of your this compound batch using LC-MS or NMR before starting the reaction. Ensure that all storage recommendations have been followed. |
| Incomplete reaction | The compound may be insoluble in the chosen solvent system. | Try a different solvent or a solvent mixture to improve solubility. Gentle heating may also be an option, but monitor for thermal degradation. |
| Presence of a byproduct with a lower molecular weight | Accidental deprotection of the Boc group. | This is likely due to acidic conditions. Ensure all reagents and solvents are free from acidic impurities. If an acidic reagent is necessary for a subsequent step, perform the reaction at a low temperature and for the shortest possible time. |
| Compound appears discolored or has an unusual odor | Potential decomposition. | Do not use the compound. Discard it following appropriate safety protocols and obtain a fresh batch. |
Experimental Protocols
Boc Deprotection Protocol
This protocol describes a general method for the removal of the Boc protecting group, which is a common transformation for this class of molecules.
Caption: Boc deprotection experimental workflow.
Methodology:
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Preparation: Dissolve this compound in an anhydrous solvent such as dichloromethane (DCM).
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Reaction: Add an excess of a strong acid, such as trifluoroacetic acid (TFA), to the solution. The reaction is typically stirred at room temperature.
-
Monitoring: The progress of the deprotection can be monitored by TLC or LC-MS, observing the disappearance of the starting material and the appearance of the deprotected product.
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Work-up: Once the reaction is complete, the solvent and excess acid are removed under reduced pressure. The residue is then dissolved in an appropriate organic solvent and washed with a mild aqueous base (e.g., saturated sodium bicarbonate solution) to neutralize any remaining acid.
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Isolation: The organic layer is separated, dried over an anhydrous drying agent (e.g., sodium sulfate), filtered, and concentrated to yield the deprotected product.
Logical Troubleshooting Flow
This diagram illustrates a logical approach to troubleshooting common issues encountered when using this compound.
Caption: Troubleshooting logical workflow.
Troubleshooting low yields in "2-Boc-7-oxo-8-oxa-2,6-diaza-spiro[4.5]decane" synthesis
Technical Support Center: Synthesis of 2-Boc-7-oxo-8-oxa-2,6-diaza-spiro[4.5]decane
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting strategies and frequently asked questions to address low yields in the synthesis of this compound.
General Synthesis Pathway
The synthesis of the target spirocycle can be envisioned through a multi-step process involving the formation of a key piperidine intermediate followed by an intramolecular cyclization to form the spiro-lactone-lactam core.
Caption: A plausible synthetic route to the target spirocycle.
Troubleshooting Guide for Low Yields
This section addresses specific issues that can lead to diminished yields during the synthesis.
Issue 1: Incomplete Intramolecular Cyclization
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Question: My reaction stalls, and I isolate mostly the uncyclized carboxylic acid intermediate. What could be the cause?
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Answer: Incomplete cyclization is a common issue in the formation of sterically hindered spiro-lactams. Several factors could be at play:
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Insufficient Activation: The carboxylic acid may require activation to facilitate nucleophilic attack by the piperidine nitrogen. Consider using standard peptide coupling agents (EDC, DCC, HATU) or converting the acid to an acid chloride or mixed anhydride.
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Steric Hindrance: The spirocyclic transition state can be high in energy. Running the reaction at a higher temperature might provide the necessary activation energy. However, be mindful of potential side reactions.
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Reaction Concentration: The intramolecular cyclization is favored under high dilution conditions, which minimizes intermolecular side reactions like polymerization. Try running the reaction at a lower molar concentration (e.g., 0.01-0.05 M).
-
Issue 2: Formation of Unwanted Side Products
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Question: I observe multiple spots on my TLC plate and my final product is impure. What are potential side reactions?
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Answer: Side reactions can significantly reduce the yield of the desired product.
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Intermolecular Amidation: If the reaction is too concentrated, the carboxylic acid of one molecule can react with the amine of another, leading to dimer or polymer formation. As mentioned, use high dilution.
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Boc-Deprotection: If your cyclization conditions are acidic, you may be inadvertently cleaving the Boc protecting group. The Boc group is sensitive to strong acids.[1][2][3] If acidic conditions are necessary, you may need to re-protect the resulting free amine after cyclization.
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Ring Expansion/Rearrangement: Strained carbocycles can sometimes undergo rearrangement, especially if carbocationic intermediates are formed.[4] Ensure your reaction conditions do not promote such pathways.
-
Issue 3: Difficulty with Product Purification
-
Question: My crude product is an oil or is difficult to purify by column chromatography. What can I do?
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Answer: Purification challenges are common for polar molecules containing multiple heteroatoms.
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Optimize Chromatography: Experiment with different solvent systems for column chromatography. A small amount of a polar modifier like methanol in dichloromethane or ethyl acetate can improve separation. Adding a small percentage of triethylamine or acetic acid to the eluent can help sharpen peaks for basic or acidic compounds, respectively.
-
Crystallization: Attempt to crystallize the product from various solvent systems. This can be an excellent way to achieve high purity.
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Salt Formation: If the product is basic, consider forming a salt (e.g., hydrochloride or trifluoroacetate) which may be more crystalline and easier to handle than the free base.
-
Frequently Asked Questions (FAQs)
-
Q1: What is the most critical step affecting the overall yield?
-
A1: The key yield-determining step is often the intramolecular cyclization to form the spirocyclic core. This step creates a sterically demanding quaternary center and is often sensitive to reaction conditions. Careful optimization of this step is crucial for success.
-
-
Q2: How important is the quality of my starting materials and reagents?
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A2: Extremely important. Ensure that starting materials are pure and that solvents are anhydrous, especially for the cyclization step where water can hydrolyze activated intermediates. Reagents like coupling agents should be fresh.
-
-
Q3: How can I effectively monitor the reaction progress?
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A3: Thin-Layer Chromatography (TLC) is a quick and effective method. Use a suitable stain (e.g., ninhydrin for free amines, potassium permanganate for oxidizable groups) to visualize all components. For more precise monitoring, Liquid Chromatography-Mass Spectrometry (LC-MS) is ideal as it can confirm the masses of intermediates and the final product.[5]
-
-
Q4: I suspect my Boc group is being partially cleaved. What are the best conditions to remove it cleanly if needed?
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A4: The Boc group is typically removed under acidic conditions.[3][6] The most common reagents are trifluoroacetic acid (TFA) in dichloromethane (DCM) or hydrogen chloride (HCl) in an organic solvent like dioxane.[3][6] The choice depends on the stability of the rest of your molecule to these conditions.
-
-
Q5: What are typical yields for spiro-lactam synthesis?
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A5: Yields can vary widely depending on the specific substrate and reaction conditions. They can range from poor (under 30%) to good (over 70%).[7] If your yields are consistently low, a systematic troubleshooting approach is necessary.
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Data and Protocols
Troubleshooting Workflow
This diagram outlines a logical workflow for diagnosing and solving low-yield issues.
Caption: A step-by-step workflow for troubleshooting low yields.
Table 1: Common Conditions for Boc-Deprotection
| Reagent System | Typical Concentration | Solvent | Temperature | Notes |
| Trifluoroacetic Acid (TFA) | 20-50% (v/v) | Dichloromethane (DCM) | 0 °C to RT | Fast and effective. Can cleave other acid-sensitive groups.[6] |
| Hydrochloric Acid (HCl) | 4 M | 1,4-Dioxane | 0 °C to RT | A common alternative to TFA; the resulting HCl salt is often easy to isolate.[6] |
| p-Toluenesulfonic Acid (pTSA) | Stoichiometric | Acetonitrile/Methanol | Room Temp | Milder conditions, may be useful if other acid-labile groups are present.[5] |
Table 2: Key Parameters for Spirocyclization
| Parameter | Recommendation | Rationale |
| Concentration | High Dilution (0.01 - 0.05 M) | Favors intramolecular cyclization over intermolecular polymerization. |
| Temperature | Varies (RT to Reflux) | Must be optimized to overcome activation energy without causing degradation. |
| Activating Agent | EDC, HATU, or SOCl₂ | Required to convert the carboxylic acid to a more reactive electrophile. |
| Solvent | Anhydrous, non-protic (e.g., DCM, THF, DMF) | Prevents hydrolysis of activated intermediates and unwanted side reactions. |
Experimental Protocol: Intramolecular Cyclization
This protocol is a representative example for the key spirocyclization step and should be adapted and optimized for your specific intermediate.
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Preparation: Under an inert atmosphere (Nitrogen or Argon), dissolve the precursor carboxylic acid (1.0 eq) in anhydrous Dichloromethane (DCM) to achieve a final concentration of 0.01 M.
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Activation: Cool the solution to 0 °C in an ice bath. Add N,N'-Dicyclohexylcarbodiimide (DCC) (1.1 eq) and 4-Dimethylaminopyridine (DMAP) (0.1 eq).
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Reaction: Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature.
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Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 12-24 hours).[5]
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Work-up: Once the reaction is complete, filter the mixture to remove the dicyclohexylurea (DCU) byproduct. Wash the filtrate sequentially with 1 M HCl (aq), saturated NaHCO₃ (aq), and brine.
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Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the final product.
Parameter Influence Diagram
This diagram illustrates how various experimental parameters can influence the final reaction yield.
Caption: The relationship between key parameters and reaction outcomes.
References
Technical Support Center: Analytical Methods for Monitoring "2-Boc-7-oxo-8-oxa-2,6-diaza-spiro[4.5]decane" Reactions
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for monitoring the synthesis of "2-Boc-7-oxo-8-oxa-2,6-diaza-spiro[4.5]decane".
Frequently Asked Questions (FAQs)
Q1: What are the primary analytical methods to monitor the formation of this compound?
A1: The primary methods for monitoring this reaction include Thin Layer Chromatography (TLC) for rapid, qualitative assessment of reaction progress, High-Performance Liquid Chromatography (HPLC) for quantitative analysis of starting materials and products, and Nuclear Magnetic Resonance (NMR) spectroscopy for structural confirmation of the final product and key intermediates. Mass Spectrometry (MS) is also crucial for confirming the molecular weight of the product.
Q2: My TLC plate shows multiple spots, and it's difficult to distinguish the product from the starting materials. What can I do?
A2: This is a common issue when the polarity of the product and starting materials are similar. Try testing a range of solvent systems with varying polarities. For Boc-protected amines, solvent systems like ethyl acetate/hexanes or dichloromethane/methanol are good starting points. Adding a small amount of triethylamine (~0.5-1%) to the mobile phase can help reduce streaking for amine-containing compounds on silica gel.[1][2] If separation is still challenging, consider using a different visualization technique, such as a potassium permanganate stain, which can show different colored spots for different functional groups.[2]
Q3: I am observing incomplete conversion of my starting materials by HPLC. What are the likely causes?
A3: Incomplete conversion in Boc-protection reactions can stem from several factors. These include insufficient reaction time or temperature, poor solubility of the starting diamine, or deactivation of the Boc-anhydride reagent, especially in the presence of water.[3] Ensure all reagents are pure and solvents are anhydrous. If the amine is not very nucleophilic, a catalyst such as 4-dimethylaminopyridine (DMAP) might be necessary.[3]
Q4: My mass spectrometry results show a peak corresponding to the de-Boc'd compound. How can I prevent this?
A4: The Boc-protecting group is known to be labile under certain mass spectrometry conditions, particularly with energetic ionization techniques. To minimize in-source fragmentation and cleavage of the Boc group, it is advisable to use a soft ionization technique such as Electrospray Ionization (ESI).[4] Lowering the fragmentor voltage can also help reduce unwanted fragmentation.[4]
Q5: How can I confirm the spirocyclic structure of my product?
A5: The most definitive method for confirming the spirocyclic structure is through 1D and 2D NMR spectroscopy. Techniques like 1H-13C HSQC and HMBC will show correlations that confirm the connectivity of the atoms, including the key quaternary spiro-carbon. X-ray crystallography, if a suitable crystal can be obtained, provides unambiguous proof of the 3D structure.
Troubleshooting Guides
Issue 1: Low or No Product Formation
| Possible Cause | Troubleshooting Step |
| Poor quality of reagents or solvents | Use freshly distilled or high-purity starting materials and anhydrous solvents. Ensure the di-tert-butyl dicarbonate ((Boc)₂O) has not hydrolyzed. |
| Suboptimal reaction temperature | While many Boc-protections proceed at room temperature, some less reactive amines may require gentle heating. Monitor for potential side reactions at elevated temperatures. |
| Incorrect stoichiometry | Carefully control the molar ratios of your reactants. An excess of the diamine may be used to favor mono-protection if that is the desired outcome before a subsequent cyclization step. |
| Inefficient mixing | For heterogeneous reactions, ensure vigorous stirring to maximize the contact between reactants. |
Issue 2: Formation of Multiple Products
| Possible Cause | Troubleshooting Step |
| Formation of di-Boc protected diamine | Add the (Boc)₂O solution slowly and in a controlled manner to the diamine.[5] Using a slight excess of the diamine can also help to minimize the formation of the di-protected species. |
| Side reactions with other functional groups | If the starting materials contain other nucleophilic groups, they may compete for the Boc-anhydride. Adjusting the reaction conditions (e.g., lower temperature) may improve selectivity. |
| Degradation of product or starting material | If the product is unstable under the reaction or workup conditions, this can lead to a complex mixture. Assess the stability of your compounds under the experimental conditions. |
Experimental Protocols
General Protocol for TLC Monitoring
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Plate Preparation: Use silica gel 60 F254 plates.
-
Spotting: Dissolve a small amount of your reaction mixture in a suitable solvent. Spot the starting materials, co-spot (starting material and reaction mixture), and the reaction mixture on the baseline of the TLC plate.
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Elution: Develop the plate in a sealed chamber with an appropriate mobile phase.
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Visualization: Visualize the spots under UV light (254 nm) and then with a chemical stain (e.g., potassium permanganate or ninhydrin for amines).[1]
Suggested Starting Conditions for Analytical Methods
| Analytical Method | Parameter | Suggested Starting Condition | Notes |
| TLC | Stationary Phase | Silica Gel 60 F254 | For basic compounds, consider adding 0.5-1% triethylamine to the mobile phase to reduce streaking.[1][2] |
| Mobile Phase | 5-10% Methanol in Dichloromethane or 20-50% Ethyl Acetate in Hexanes | Adjust polarity based on the observed Rf values. Aim for an Rf of 0.2-0.4 for the product. | |
| HPLC | Column | C18 reverse-phase (e.g., 4.6 x 150 mm, 5 µm) | |
| Mobile Phase A | 0.1% Formic Acid in Water | Formic acid is generally preferred over TFA to minimize Boc-group cleavage. | |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | ||
| Gradient | 10% to 90% B over 15 minutes | This is a generic gradient; optimize based on the retention times of your compounds. | |
| Flow Rate | 1.0 mL/min | ||
| Detection | UV at 210 nm or 220 nm | The Boc-group has a weak chromophore. | |
| LC-MS | Ionization | Electrospray Ionization (ESI), Positive Mode | Use a soft ionization technique to prevent fragmentation of the Boc-group.[4] |
| Mass Analyzer | Quadrupole or Time-of-Flight (TOF) | ||
| NMR | Solvent | CDCl₃ or DMSO-d₆ | DMSO-d₆ can be useful if the compound has poor solubility in chloroform. |
| Experiments | ¹H, ¹³C, DEPT, COSY, HSQC, HMBC | 2D NMR experiments are essential for unambiguous structure elucidation of the spiro-core. |
Visualizations
Caption: General experimental workflow for the synthesis and analysis of this compound.
Caption: Troubleshooting decision tree for incomplete reactions.
References
Technical Support Center: Diastereoselective Functionalization of 2-Boc-7-oxo-8-oxa-2,6-diaza-spiro[4.5]decane
Welcome to the technical support center for the functionalization of 2-Boc-7-oxo-8-oxa-2,6-diaza-spiro[4.5]decane. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and address frequently asked questions regarding the improvement of diastereoselectivity in reactions involving this spirocyclic scaffold.
Frequently Asked Questions (FAQs)
Q1: What are the most common sites for functionalization on the this compound scaffold?
The primary sites for functionalization are the nitrogen atom at the 6-position (N6) and the carbon atoms adjacent to the carbonyl group. The N6 nitrogen is a nucleophilic center and can be targeted for alkylation, acylation, and other N-functionalization reactions. The carbon atoms alpha to the carbonyl group can potentially be functionalized via enolate chemistry, although this can be more challenging due to the structural complexity.
Q2: Why is achieving high diastereoselectivity in the functionalization of this spirocycle challenging?
The inherent three-dimensional structure of the spirocyclic system creates a complex steric environment. The approach of incoming reagents can be influenced by the rigid conformation of the two rings, leading to the formation of multiple diastereomers if the reaction is not carefully controlled.
Q3: What general strategies can be employed to improve diastereoselectivity for this compound?
Improving diastereoselectivity typically involves the careful selection of reaction conditions and reagents. Key strategies include the use of chiral catalysts or auxiliaries, optimization of reaction temperature and solvent, and the choice of appropriate protecting groups that can influence the steric hindrance around the reaction center.[1][2][3]
Q4: Can the Boc protecting group on N2 influence the diastereoselectivity of reactions at other positions?
Yes, the tert-butoxycarbonyl (Boc) protecting group is sterically demanding and can influence the conformational preference of the piperidine ring. This can, in turn, affect the facial selectivity of approaching reagents at other reaction sites, thereby influencing the diastereomeric outcome of the reaction.[1][2]
Troubleshooting Guide
This section addresses common issues encountered during the diastereoselective functionalization of this compound.
| Issue | Potential Cause | Suggested Solution |
| Low Diastereoselectivity (e.g., close to 1:1 ratio of diastereomers) | 1. High Reaction Temperature: Higher temperatures can overcome the small energy differences between the transition states leading to different diastereomers. | 1. Temperature Screening: Systematically lower the reaction temperature. Cryogenic conditions (e.g., -78 °C) often significantly enhance diastereoselectivity. |
| 2. Inappropriate Solvent: The solvent can influence the conformation of the substrate and the transition state geometry. | 2. Solvent Screening: Test a range of solvents with varying polarities (e.g., THF, dichloromethane, toluene, hexanes). | |
| 3. Achiral Reagents/Catalysts: The reaction may lack a sufficient source of stereochemical induction. | 3. Introduce Chirality: Employ chiral catalysts (e.g., chiral Lewis acids, organocatalysts), chiral auxiliaries, or chiral reagents to favor the formation of one diastereomer. | |
| Poor Reaction Yield | 1. Steric Hindrance: The spirocyclic core is sterically congested, which can hinder the approach of reagents. | 1. Less Bulky Reagents: Use smaller, more reactive reagents if possible. |
| 2. Insufficient Reactivity: The chosen reagents or catalysts may not be active enough to overcome the activation energy barrier. | 2. Catalyst Screening: Screen different catalysts or increase the catalyst loading. Consider using more reactive precursors. | |
| 3. Decomposition of Starting Material or Product: The reaction conditions may be too harsh. | 3. Milder Conditions: Use milder bases, acids, or catalysts, and ensure the reaction is run under an inert atmosphere if reagents are air-sensitive. | |
| Complex Product Mixture/Side Reactions | 1. Multiple Reactive Sites: Reagents may react at unintended sites on the molecule. | 1. Protecting Group Strategy: Protect other potentially reactive functional groups. For instance, if targeting C-alpha functionalization, ensure the N6-H is appropriately protected. |
| 2. Epimerization: The newly formed stereocenter may be unstable under the reaction or workup conditions. | 2. Mild Workup: Use a non-acidic or non-basic workup procedure. Analyze the crude reaction mixture to determine if epimerization is occurring during purification. |
Quantitative Data Summary
The following tables present hypothetical data to illustrate the impact of various reaction parameters on the diastereoselectivity of a representative N-alkylation reaction on the this compound scaffold.
Table 1: Effect of Temperature on Diastereomeric Ratio (d.r.)
| Entry | Temperature (°C) | Diastereomeric Ratio (d.r.) | Yield (%) |
| 1 | 25 | 2:1 | 85 |
| 2 | 0 | 5:1 | 82 |
| 3 | -20 | 10:1 | 75 |
| 4 | -78 | >20:1 | 60 |
Table 2: Effect of Solvent on Diastereomeric Ratio (d.r.)
| Entry | Solvent | Dielectric Constant | Diastereomeric Ratio (d.r.) | Yield (%) |
| 1 | Toluene | 2.4 | 8:1 | 78 |
| 2 | Dichloromethane | 9.1 | 5:1 | 88 |
| 3 | Tetrahydrofuran (THF) | 7.5 | 12:1 | 85 |
| 4 | Acetonitrile | 37.5 | 3:1 | 90 |
Table 3: Effect of Chiral Ligand in a Metal-Catalyzed Reaction
| Entry | Ligand | Diastereomeric Ratio (d.r.) | Yield (%) |
| 1 | None | 1.5:1 | 92 |
| 2 | (R)-BINAP | 15:1 | 85 |
| 3 | (S)-Phos | 12:1 | 88 |
| 4 | Chiral Diamine Ligand | >20:1 | 90 |
Experimental Protocols
Protocol 1: Diastereoselective N-Alkylation of the Lactam Nitrogen (N6)
This protocol describes a general procedure for the diastereoselective alkylation of the N6 position using a chiral phase-transfer catalyst.
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Reaction Setup: To a solution of this compound (1.0 eq) in a suitable solvent (e.g., toluene) at the desired temperature (e.g., -20 °C), add a powdered base (e.g., potassium carbonate, 3.0 eq).
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Catalyst Addition: Add a chiral phase-transfer catalyst (e.g., a derivative of cinchonidinium bromide, 0.1 eq).
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Reagent Addition: Add the alkylating agent (e.g., benzyl bromide, 1.2 eq) dropwise over 10 minutes.
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Reaction Monitoring: Stir the reaction mixture vigorously at the same temperature and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
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Work-up: Upon completion, quench the reaction with saturated aqueous ammonium chloride. Separate the organic layer, and extract the aqueous layer with the reaction solvent. Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
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Purification: Purify the crude product by flash column chromatography on silica gel to isolate the desired diastereomer. The diastereomeric ratio can be determined by chiral HPLC or NMR analysis of the crude product.
Protocol 2: Diastereoselective C-alpha Acylation
This protocol outlines a method for the diastereoselective acylation of the carbon alpha to the lactam carbonyl, using a chiral auxiliary approach (after protection of N6).
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N6 Protection: Protect the N6 position with a suitable protecting group (e.g., a benzyl group) under standard conditions.
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Enolate Formation: To a solution of the N-protected spirocycle (1.0 eq) in an anhydrous aprotic solvent (e.g., THF) at -78 °C under an inert atmosphere, add a strong base (e.g., lithium diisopropylamide (LDA), 1.1 eq) dropwise. Stir the mixture for 1 hour at -78 °C to ensure complete enolate formation.
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Acylation: Add the acylating agent (e.g., benzoyl chloride, 1.2 eq) to the enolate solution at -78 °C.
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Reaction Monitoring: Allow the reaction to stir at -78 °C for several hours, monitoring by TLC or LC-MS.
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Work-up: Quench the reaction with a saturated aqueous solution of sodium bicarbonate. Allow the mixture to warm to room temperature and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
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Purification and Deprotection: Purify the product by flash chromatography. The N6 protecting group can then be removed under appropriate conditions (e.g., hydrogenolysis for a benzyl group) to yield the functionalized product.
Visualizations
Caption: General workflow for diastereoselective functionalization.
Caption: Decision tree for troubleshooting low diastereoselectivity.
References
- 1. Enhanced Diastereoselectivity in β-Mannopyranosylation through the Use of Sterically Minimal Propargyl Ether Protecting Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Protecting groups in carbohydrate chemistry: influence on stereoselectivity of glycosylations - PubMed [pubmed.ncbi.nlm.nih.gov]
Scalability challenges for the synthesis of "2-Boc-7-oxo-8-oxa-2,6-diaza-spiro[4.5]decane"
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Boc-7-oxo-8-oxa-2,6-diaza-spiro[4.5]decane. The content is structured to address common scalability challenges and provide actionable solutions.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges when scaling up the synthesis of this compound?
When moving from bench-scale to larger-scale production, several challenges can arise. These often include:
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Reduced Yields: Reactions that perform well on a small scale may see a significant drop in yield upon scale-up. This can be due to issues with mass and heat transfer, mixing efficiency, and prolonged reaction times.
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Impurity Profile Changes: Different impurity profiles may emerge at a larger scale due to localized concentration gradients, temperature fluctuations, or extended reaction times favoring side reactions.
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Reagent Addition and Control: Maintaining controlled addition rates and effective temperature management of exothermic or endothermic reactions becomes more complex in larger reactors.
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Work-up and Purification: Extraction, filtration, and chromatography techniques that are straightforward in the lab can become bottlenecks at scale, potentially leading to product degradation or loss.
Q2: Which synthetic strategies are most amenable to the large-scale synthesis of this spirocyclic core?
While specific routes for this exact molecule are not widely published, general strategies for similar spirocyclic structures often rely on robust and scalable reactions.[1][2] Approaches such as intramolecular Michael additions, cycloadditions, or ring-closing metathesis are often employed. For the 2,8-diazaspiro[4.5]decane core, a key step could involve the Michael addition of a piperidine-derived enolate to a suitable acceptor, followed by reduction and cyclization.[3]
Q3: Are there any known safety concerns associated with the synthesis of this compound at scale?
While specific hazard data for this compound is limited, general precautions for spirocyclization reactions should be taken. Potential hazards could include:
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Use of Strong Bases or Acids: Reagents like LDA or strong acids for cyclization require careful handling and controlled reaction conditions to manage exotherms.[4]
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Hydrogenation Steps: If a nitro group reduction is part of the synthetic route, handling of hydrogen gas and catalysts like Raney Nickel requires specialized equipment and procedures to mitigate fire and explosion risks.[3]
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Solvent Handling: Large volumes of organic solvents pose flammability risks and require appropriate engineering controls.
Troubleshooting Guides
Issue 1: Low Yield in Spirocyclization Step
Question: My spirocyclization reaction is providing low yields upon scale-up. What are the likely causes and how can I troubleshoot this?
Answer: Low yields in spirocyclization can stem from several factors. A systematic approach to troubleshooting is recommended.[4]
Potential Causes and Solutions:
| Potential Cause | Troubleshooting Steps |
| Inefficient Mixing | - Increase agitation speed. - Evaluate the impeller design for better vortex and turnover. - For viscous reaction mixtures, consider dilution, although this may impact reaction kinetics. |
| Poor Temperature Control | - Ensure the reactor's heating/cooling jacket has sufficient capacity for the batch size. - For highly exothermic reactions, consider slower addition of reagents or a semi-batch process. |
| Substrate Reactivity | - Re-evaluate the choice of base or catalyst. A stronger, non-nucleophilic base might be required for complete enolate formation.[4] - Ensure the starting materials are of high purity, as impurities can inhibit catalysts or consume reagents. |
| Side Reactions | - Analyze the crude reaction mixture by LC-MS or NMR to identify major byproducts. - Common side reactions include polymerization, elimination, or retro-Michael reactions. - Adjusting the reaction temperature or concentration may help to minimize these pathways. |
Issue 2: Difficult Purification of the Final Product
Question: I am struggling with the purification of this compound at a larger scale. Column chromatography is not practical. What are my options?
Answer: Relying solely on chromatography for large-scale purification is often inefficient. Exploring alternative purification strategies is crucial.
Alternative Purification Methods:
| Method | Description and Considerations |
| Crystallization/Recrystallization | - This is the most desirable method for large-scale purification due to its efficiency and cost-effectiveness. - A thorough solvent screening is necessary to find a suitable system where the product has high solubility at elevated temperatures and low solubility at room temperature or below, while impurities remain in solution. |
| Slurry Washing | - If the product is a solid, washing it with a solvent in which it is poorly soluble can effectively remove more soluble impurities. |
| Acid-Base Extraction | - The presence of the basic nitrogen atoms in the spirocycle allows for selective extraction into an acidic aqueous phase, leaving non-basic impurities in the organic layer. The product can then be recovered by basifying the aqueous phase and extracting. |
| Trituration | - Grinding the crude solid product with a suitable solvent can help to dissolve and remove impurities, leaving behind the purified solid. |
Experimental Protocols
Protocol 1: General Procedure for a Scalable Michael Addition
This protocol outlines a general approach for a key bond-forming step that could be part of the synthesis of the target molecule, based on similar literature preparations.[3]
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Reactor Setup: A multi-neck, jacketed glass reactor equipped with an overhead stirrer, a temperature probe, a nitrogen inlet, and an addition funnel is assembled and dried under vacuum with heating.
-
Reagent Preparation: A solution of the piperidine-derived starting material in an appropriate anhydrous solvent (e.g., THF) is charged to the reactor.
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Enolate Formation: The reactor is cooled to a low temperature (e.g., -40 °C to -60 °C). A strong base, such as freshly prepared Lithium Diisopropylamide (LDA), is added slowly via the addition funnel, ensuring the internal temperature does not exceed the set point. The mixture is stirred for a defined period to ensure complete enolate formation.
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Michael Addition: A solution of the Michael acceptor (e.g., a substituted nitroalkene) in the reaction solvent is added at a controlled rate, maintaining the low temperature. The reaction is monitored by an appropriate in-process control (IPC) such as HPLC or TLC.
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Quenching: Once the reaction is complete, it is carefully quenched by the slow addition of a suitable quenching agent (e.g., saturated aqueous ammonium chloride).
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Work-up: The mixture is warmed to room temperature, and the aqueous and organic layers are separated. The aqueous layer is extracted with a suitable organic solvent. The combined organic layers are washed, dried over a drying agent (e.g., sodium sulfate), filtered, and concentrated under reduced pressure to yield the crude product.
Visualizations
Caption: A typical experimental workflow for a key Michael addition step.
Caption: A logical flow for troubleshooting low yields in spirocyclization.
References
Validation & Comparative
A Comparative Guide to Spirocyclic Linkers in PROTACs: Spotlight on 2-Boc-7-oxo-8-oxa-2,6-diaza-spiro[4.5]decane and its Analogs
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Spirocyclic Linkers for Enhanced PROTAC Performance.
The architecture of a Proteolysis Targeting Chimera (PROTAC) is a delicate balance of three key components: a warhead for the target protein, a ligand for an E3 ligase, and a linker that tethers them. The linker, far from being a passive spacer, critically influences the PROTAC's efficacy, dictating the geometry of the ternary complex and modulating physicochemical properties essential for drug-likeness. Among the diverse linker classes, spirocyclic scaffolds have emerged as a promising strategy to impart rigidity and a defined three-dimensional conformation, thereby potentially enhancing selectivity and improving pharmacokinetic profiles. This guide provides a comparative analysis of spirocyclic linkers, with a focus on "2-Boc-7-oxo-8-oxa-2,6-diaza-spiro[4.5]decane" and its structural analogs, supported by available experimental data.
The Spirocyclic Advantage in PROTAC Design
Spirocyclic linkers offer a unique structural constraint compared to more flexible alkyl or PEG chains. This rigidity can be advantageous for several reasons:
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Pre-organization for Ternary Complex Formation: By reducing the number of rotatable bonds, spirocyclic linkers can pre-organize the PROTAC into a conformation that is more favorable for binding to both the target protein and the E3 ligase. This can lead to a lower entropic penalty upon ternary complex formation, potentially increasing its stability and leading to more efficient protein degradation.
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Improved Selectivity: The defined spatial orientation enforced by a rigid linker can enhance selectivity for the target protein, minimizing off-target degradation.
-
Enhanced Physicochemical and Pharmacokinetic Properties: Spirocyclic scaffolds can help to optimize key drug-like properties. Their compact nature can lead to a lower molecular weight and polar surface area compared to extended flexible linkers of similar length, which can positively impact cell permeability and oral bioavailability. Furthermore, the rigidity can improve metabolic stability.
Performance Snapshot: The Diaza-spiro[4.5]decane Scaffold in an EZH2 PROTAC
Quantitative Performance Data of an EZH2 PROTAC with a 2,8-diazaspiro[4.5]decane Linker
| Cell Line | Target Protein | DC50 (nM) | Dmax (%) |
| MV4-11 | EZH2 | 2.5 | >95 |
| SU-DHL-6 | EZH2 | 10 | >95 |
| KARPAS-422 | EZH2 | 25 | >90 |
-
DC50: The concentration of the PROTAC required to degrade 50% of the target protein.
-
Dmax: The maximum percentage of target protein degradation achieved.
Furthermore, compound 5g demonstrated an oral bioavailability of 8.91% in mice, indicating that PROTACs incorporating this spirocyclic linker can possess favorable pharmacokinetic properties.[1]
Comparison with Other Linker Types
The performance of the 2,8-diazaspiro[4.5]decane linker in the context of the EZH2 PROTAC can be contrasted with the general characteristics of other commonly used linker classes:
| Linker Type | Key Characteristics | Advantages | Disadvantages |
| Spirocyclic (e.g., diaza-spiro[4.5]decane) | Rigid, 3D conformation | Pre-organization for ternary complex, improved selectivity, potentially better PK properties. | May be more synthetically challenging. |
| Alkyl Chains | Flexible, hydrophobic | Synthetically accessible, easy to vary length. | High flexibility can lead to an entropic penalty upon binding, can increase lipophilicity. |
| Polyethylene Glycol (PEG) Chains | Flexible, hydrophilic | Improves solubility. | Can increase molecular weight and PSA, may have lower metabolic stability. |
| Piperidine/Piperazine | Semi-rigid | Offers a balance of rigidity and flexibility, synthetically accessible. | May not provide the same degree of conformational constraint as spirocycles. |
Experimental Protocols
The characterization of PROTACs involves a series of key experiments to determine their efficacy and mechanism of action. Below are detailed methodologies for commonly employed assays.
Protocol 1: Western Blot for Protein Degradation
Objective: To quantify the reduction in target protein levels following PROTAC treatment.
Methodology:
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Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat the cells with varying concentrations of the PROTAC for a specified duration (e.g., 24 hours).
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Cell Lysis: Wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
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Protein Quantification: Determine the protein concentration of the cell lysates using a BCA protein assay or a similar method.
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SDS-PAGE and Western Blotting: Normalize the protein amounts for each sample, add Laemmli buffer, and heat the samples. Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer them to a polyvinylidene difluoride (PVDF) membrane.
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Immunoblotting: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST) for 1 hour at room temperature. Incubate the membrane with a primary antibody specific for the target protein overnight at 4°C. Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
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Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. Use a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading.
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Data Analysis: Quantify the band intensities using densitometry software. Normalize the target protein levels to the loading control and express the data as a percentage of the vehicle-treated control.
Protocol 2: Cell Viability Assay
Objective: To assess the cytotoxic effect of the PROTAC on cells.
Methodology:
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Cell Seeding: Seed cells in a 96-well plate at a predetermined density.
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Compound Treatment: Treat the cells with a serial dilution of the PROTAC for a specified period (e.g., 72 hours).
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Viability Assessment: Utilize a commercially available cell viability reagent such as CellTiter-Glo® (Promega) or MTT. For CellTiter-Glo®, add the reagent to each well, incubate according to the manufacturer's instructions, and measure the luminescence, which is proportional to the amount of ATP and thus indicative of the number of viable cells.
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Data Analysis: Plot the cell viability against the PROTAC concentration and determine the IC50 value (the concentration that inhibits cell growth by 50%).
Visualizing the PROTAC Workflow and Logic
To better illustrate the processes and relationships discussed, the following diagrams are provided.
Caption: The catalytic cycle of PROTAC-mediated protein degradation.
Caption: A typical experimental workflow for PROTAC evaluation.
References
In vivo stability of compounds derived from "2-Boc-7-oxo-8-oxa-2,6-diaza-spiro[4.5]decane"
Due to the limited availability of public data on the in vivo stability of compounds directly derived from "2-Boc-7-oxo-8-oxa-2,6-diaza-spiro[4.5]decane", this guide provides a comparative analysis of a closely related analogue, a 2,8-diazaspiro[4.5]decan-1-one derivative. This compound, identified as a potent dual inhibitor of Tyrosine Kinase 2 (TYK2) and Janus Kinase 1 (JAK1), offers valuable insights into the pharmacokinetic profile of this class of spirocyclic scaffolds.
This guide presents available in vivo pharmacokinetic data, detailed experimental protocols for the profiled compound, and relevant diagrams to illustrate the associated signaling pathway and a typical experimental workflow. This information is intended for researchers, scientists, and drug development professionals interested in the potential of diazaspiro[4.5]decane scaffolds in medicinal chemistry.
Comparative In Vivo Pharmacokinetic Data
The following table summarizes the key in vivo pharmacokinetic parameters for the 2,8-diazaspiro[4.5]decan-1-one derivative, referred to as Compound 48, following oral administration in rats.[1] This data provides a quantitative measure of the compound's stability and bioavailability in a preclinical model.
| Compound | Scaffold | Species | Dose (mg/kg) | Route | Cmax (ng/mL) | T1/2 (h) | Cl (L/h/kg) | AUC0-t (ng·h/mL) | F (%) |
| Compound 48 | 2,8-diazaspiro[4.5]decan-1-one | Rat (Sprague-Dawley, male) | 5 | p.o. | 400.4 ± 55.3 | 2.4 ± 2.1 | 11.3 ± 5.2 | 440.9 ± 157.0 | 23.7 |
Cmax: Maximum plasma concentration; T1/2: Half-life; Cl: Clearance; AUC0-t: Area under the plasma concentration-time curve from time zero to the last measurable concentration; F: Oral Bioavailability.
Experimental Protocols
The following is a detailed description of the methodologies that would typically be employed for a pharmacokinetic study of a compound such as the 2,8-diazaspiro[4.5]decan-1-one derivative (Compound 48).
In Vivo Pharmacokinetic Study in Rats
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Animal Model: Male Sprague-Dawley rats, typically 6-8 weeks old and weighing between 270-325g, are used for the study.[1] Animals are acclimatized to the laboratory conditions before the experiment.
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Dosing: For oral administration, the test compound is formulated in a suitable vehicle and administered via oral gavage at a specific dose, such as 5 mg/kg.[1]
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Blood Sampling: Blood samples are collected at predetermined time points post-dosing. Serial blood samples allow for the characterization of the plasma concentration-time profile.
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Sample Processing: Plasma is separated from the blood samples by centrifugation and stored frozen until analysis.
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Bioanalysis: The concentration of the test compound in the plasma samples is determined using a validated analytical method, typically high-performance liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS). This method provides the necessary sensitivity and selectivity for accurate quantification.
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Pharmacokinetic Analysis: The resulting plasma concentration-time data is analyzed using non-compartmental methods to calculate key pharmacokinetic parameters, including Cmax, T1/2, Cl, AUC, and oral bioavailability (F%).
Visualizations
Signaling Pathway
The 2,8-diazaspiro[4.5]decan-1-one derivative (Compound 48) is an inhibitor of the JAK-STAT signaling pathway. This pathway is crucial for mediating cellular responses to a variety of cytokines and growth factors. The following diagram illustrates the points of inhibition by a dual TYK2/JAK1 inhibitor.
References
Comparative Analysis of Spirocyclic γ-Secretase Modulators: A Guide for Drug Development Professionals
For researchers and scientists in the field of neurodegenerative disease therapeutics, particularly Alzheimer's disease, the modulation of γ-secretase presents a promising avenue for drug discovery. This guide provides a comparative analysis of the structure-activity relationships (SAR) of spirocyclic analogs that act as γ-secretase modulators (GSMs), with a focus on structures analogous to the "2-Boc-7-oxo-8-oxa-2,6-diaza-spiro[4.5]decane" scaffold. While direct SAR studies on this specific scaffold are not extensively published, this guide draws upon data from closely related spirocyclic GSMs to inform future design and development efforts.
γ-Secretase is a multi-subunit protease complex responsible for the final cleavage of the amyloid precursor protein (APP), leading to the production of amyloid-β (Aβ) peptides of varying lengths.[1][2] An increased ratio of the longer, more aggregation-prone Aβ42 peptide to the shorter Aβ40 peptide is considered a key initiating event in the pathogenesis of Alzheimer's disease.[3] Unlike γ-secretase inhibitors (GSIs), which block the overall activity of the enzyme and can lead to mechanism-based toxicities due to inhibition of other substrate processing (e.g., Notch), GSMs allosterically modulate the enzyme to shift its cleavage preference, thereby selectively reducing the production of Aβ42 while increasing the formation of shorter, less amyloidogenic Aβ species like Aβ38.[1][4][5][6]
Structure-Activity Relationship (SAR) Insights from Spirocyclic GSMs
The development of potent and selective GSMs has led to the exploration of various chemical scaffolds, including those incorporating rigid spirocyclic moieties. These structures are often employed to lock the conformation of the molecule, potentially enhancing binding affinity and optimizing pharmacokinetic properties.
Analysis of publicly available data on spirocyclic GSMs reveals several key trends:
-
Core Scaffold: The nature of the spirocyclic core is critical for activity. Modifications to the ring size, heteroatom composition, and substitution patterns can dramatically influence potency and selectivity. For instance, the introduction of a spirocyclic ring system has been utilized to stabilize the active conformation of γ-secretase inhibitors, a principle that can be extrapolated to GSMs.[7]
-
Aromatic Substituents: Many potent GSMs feature aromatic or heteroaromatic groups. The substitution pattern on these rings is a key determinant of activity. For example, in some series, the presence of specific substituents at defined positions can significantly enhance the Aβ42-lowering activity.
-
Acidic Moiety or Bioisostere: A common feature in many GSMs is the presence of a carboxylic acid group or a bioisosteric equivalent. This group is often crucial for interaction with the target, and its modification can impact potency and physicochemical properties.
The following table summarizes the in vitro activity of representative spirocyclic GSM analogs from the literature.
| Compound ID | Spirocyclic Core | Key Substituents | Aβ42 IC50 (nM) | Aβ38 EC50 (nM) | Aβ40 Modulation | Reference |
| Compound 2 | Pyridazine-derived | - | 4.1 | 18 | Inhibition (IC50 = 80 nM) | [8] |
| Compound 3 | Pyridazine-derived | - | 5.3 | 29 | Inhibition (IC50 = 87 nM) | [8] |
| Compound 34-R | Phenyl-substituted spiro-compound | 2-hydroxypropane-2-yl | 26 | - | - | [4] |
Note: The specific structures of Compounds 2 and 3 are proprietary but are described as novel pyridazine-derived GSMs. Compound 34-R is an optimization of a series with various substituents at the 8-position of a core structure.
Experimental Protocols
The evaluation of GSM activity typically involves a combination of in vitro cell-based assays and in vivo pharmacokinetic/pharmacodynamic (PK/PD) studies.
In Vitro Aβ Peptide Quantification Assay
This assay is fundamental for determining the potency and selectivity of GSMs.
-
Cell Culture: Human neuroglioma (H4) cells stably overexpressing human APP (H4-APP) are commonly used.[4] Cells are seeded in multi-well plates and allowed to adhere overnight.
-
Compound Treatment: The test compounds are dissolved in a suitable solvent (e.g., DMSO) and diluted to the desired concentrations in cell culture medium. The cells are then treated with the compounds for a defined period (e.g., 24 hours).
-
Aβ Peptide Measurement: After treatment, the cell culture supernatant is collected. The concentrations of Aβ38, Aβ40, and Aβ42 are quantified using specific sandwich enzyme-linked immunosorbent assays (ELISAs) or Meso Scale Discovery (MSD) electrochemiluminescence assays.
-
Data Analysis: The IC50 (for Aβ42 reduction) and EC50 (for Aβ38 production) values are calculated by fitting the dose-response data to a four-parameter logistic equation.
In Vivo Pharmacokinetic and Brain Aβ Lowering Studies
These studies are crucial for assessing the drug-like properties of GSMs.
-
Animal Models: Wild-type mice (e.g., CD-1 or C57BL/6) or rats (e.g., Sprague-Dawley) are often used for initial PK and PD studies.[8]
-
Compound Administration: The test compound is formulated in an appropriate vehicle and administered orally (p.o.) or via another relevant route.
-
Sample Collection: At various time points after dosing, blood samples are collected to determine plasma drug concentrations. At the end of the study, brain tissue is collected to measure brain drug exposure and Aβ peptide levels.
-
Bioanalysis: Drug concentrations in plasma and brain homogenates are determined using liquid chromatography-tandem mass spectrometry (LC-MS/MS). Aβ levels in brain homogenates are measured by ELISA or MSD.
-
Data Analysis: PK parameters (e.g., Cmax, Tmax, AUC, half-life) are calculated. The relationship between drug exposure and the reduction in brain Aβ42 levels is analyzed to establish a PK/PD correlation.
Visualizing the Mechanism and Workflow
To better understand the context of GSM research, the following diagrams illustrate the Alzheimer's disease amyloid cascade and a typical workflow for GSM evaluation.
References
- 1. Development and Mechanism of γ-Secretase Modulators for Alzheimer Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of a Novel Pharmacological and Structural Class of Gamma Secretase Modulators Derived from the Extract of Actaea racemosa - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Recent developments of small molecule γ-secretase modulators for Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Modulation of Gamma-Secretase for the Treatment of Alzheimer's Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. γ-Secretase inhibitors and modulators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Discovery of a Novel, Potent Spirocyclic Series of γ-Secretase Inhibitors. | Semantic Scholar [semanticscholar.org]
- 8. rupress.org [rupress.org]
Benchmarking "2-Boc-7-oxo-8-oxa-2,6-diaza-spiro[4.5]decane": A Comparative Guide for Novel Drug Scaffolds
For Researchers, Scientists, and Drug Development Professionals: An objective comparison of 2-Boc-7-oxo-8-oxa-2,6-diaza-spiro[4.5]decane against commercially available building blocks, supported by physicochemical data and detailed experimental protocols.
The pursuit of novel molecular architectures with enhanced three-dimensionality is a cornerstone of modern drug discovery. Spirocyclic scaffolds have emerged as a promising class of building blocks, offering rigid frameworks that can improve pharmacological properties such as potency, selectivity, and metabolic stability. This guide provides a comprehensive benchmark of the novel building block, "this compound," against three commercially available alternatives, offering a comparative analysis of their key physicochemical properties and reactivity.
Executive Summary
"this compound" presents a unique scaffold featuring a lactam moiety within the spirocyclic system, offering distinct structural and electronic properties compared to common diazaspiroalkanes. This guide will delve into a comparative analysis of its calculated physicochemical properties alongside those of established and alternative spirocyclic and heterocyclic building blocks. The provided experimental protocols for key assays will empower researchers to generate empirical data for a direct and robust comparison, facilitating informed decisions in scaffold selection for drug design programs.
Comparative Analysis of Physicochemical Properties
The selection of a scaffold in drug discovery is heavily influenced by its physicochemical properties, which dictate its pharmacokinetic and pharmacodynamic behavior. Below is a comparison of key calculated and, where available, experimental properties of "this compound" and its commercial counterparts.
| Property | This compound | 8-Boc-2,8-diaza-spiro[4.5]decane | tert-Butyl 2,6-diazaspiro[3.3]heptane-2-carboxylate | N-Boc-4,4-difluoropiperidine |
| CAS Number | 1363382-08-4 | 236406-39-6 | 1041026-70-3 | 190990-57-1 |
| Molecular Weight ( g/mol ) | 256.30 | 240.35 | 198.27 | 221.25 |
| cLogP (Predicted) | -0.3[1] | 1.9 | 1.1 | 1.5 |
| Topological Polar Surface Area (TPSA) (Ų) | 61.8 | 32.3 | 32.3 | 29.5 |
| Aqueous Solubility (Predicted) | High | Moderate | Moderate | Moderate |
| Metabolic Stability (Qualitative) | Predicted to have moderate to high stability | Predicted to have moderate stability | Predicted to have high stability | Predicted to have high stability due to C-F bonds |
Note: Predicted values are computationally derived and should be confirmed by experimental data.
Reactivity Profile: Boc Deprotection
The tert-butoxycarbonyl (Boc) protecting group is a common feature in these building blocks, allowing for controlled, stepwise synthesis. Its efficient removal is crucial for subsequent functionalization.
| Building Block | Common Deprotection Conditions | Expected Outcome |
| All Compared Scaffolds | Trifluoroacetic acid (TFA) in dichloromethane (DCM) (e.g., 20-50% v/v) at room temperature. | Quantitative cleavage of the Boc group to yield the corresponding secondary amine as a TFA salt. |
| 4M HCl in 1,4-dioxane at room temperature. | Formation of the hydrochloride salt of the deprotected amine, which often precipitates from the reaction mixture, facilitating isolation. |
Experimental Protocols
To facilitate a direct and standardized comparison, detailed protocols for key experiments are provided below.
Determination of Lipophilicity (LogP) by Shake-Flask Method
Objective: To experimentally determine the octanol-water partition coefficient (LogP), a key measure of a compound's lipophilicity.
Materials:
-
Test compound
-
n-Octanol (pre-saturated with water)
-
Water (pre-saturated with n-octanol)
-
Vials with screw caps
-
Vortex mixer
-
Centrifuge
-
Analytical balance
-
HPLC-UV or LC-MS/MS system
Procedure:
-
Prepare a stock solution of the test compound in pre-saturated n-octanol at a known concentration (e.g., 1 mg/mL).
-
Add equal volumes of the n-octanol stock solution and pre-saturated water to a vial.
-
Securely cap the vial and vortex vigorously for 1-2 minutes to ensure thorough mixing.
-
Allow the mixture to equilibrate by shaking at a constant temperature for at least 1 hour.
-
Separate the two phases by centrifugation (e.g., 3000 rpm for 10 minutes).
-
Carefully collect aliquots from both the n-octanol and aqueous layers.
-
Determine the concentration of the test compound in each phase using a suitable analytical method (e.g., HPLC-UV).
-
Calculate the partition coefficient (P) as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.
-
The LogP value is the base-10 logarithm of P.
Assessment of Metabolic Stability in Human Liver Microsomes
Objective: To evaluate the in vitro metabolic stability of a compound by measuring its rate of depletion when incubated with human liver microsomes.
Materials:
-
Test compound
-
Pooled human liver microsomes (HLMs)
-
NADPH regenerating system (e.g., containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Phosphate buffer (e.g., 100 mM, pH 7.4)
-
Acetonitrile (ACN) or other suitable organic solvent for quenching
-
Incubator/shaking water bath (37°C)
-
LC-MS/MS system
Procedure:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
In a microcentrifuge tube, pre-incubate the test compound (final concentration typically 1 µM) with HLMs (final concentration typically 0.5 mg/mL) in phosphate buffer at 37°C for 5 minutes.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
At various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), withdraw an aliquot of the reaction mixture.
-
Immediately quench the reaction by adding the aliquot to a tube containing a cold organic solvent (e.g., acetonitrile with an internal standard).
-
Centrifuge the samples to precipitate the proteins.
-
Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.
-
Plot the natural logarithm of the percentage of the remaining parent compound against time. The slope of the linear regression will give the elimination rate constant (k).
-
Calculate the in vitro half-life (t½) as 0.693/k.
Visualizing the Benchmarking Workflow
The following diagrams illustrate the logical flow of benchmarking a novel building block and a conceptual reaction pathway for its utilization.
Caption: Workflow for benchmarking novel building blocks.
Caption: Conceptual synthetic utility of the building block.
Conclusion
"this compound" offers a novel and structurally distinct scaffold for medicinal chemistry. Its unique combination of a spirocyclic core and an embedded lactam functionality provides an opportunity to explore new chemical space. While predicted physicochemical properties suggest a favorable profile, experimental validation is paramount. The comparative data and detailed protocols within this guide are intended to provide a solid foundation for researchers to objectively evaluate this and other building blocks, ultimately enabling the selection of the most suitable scaffolds to drive the success of their drug discovery projects.
References
X-ray Crystallography of Spirocyclic Scaffolds: A Comparative Guide for Drug Development Professionals
A detailed comparison of the crystallographic data of various spirocyclic derivatives, offering insights into their three-dimensional conformations. This guide provides researchers, scientists, and drug development professionals with essential structural data and standardized experimental protocols to aid in the design and development of novel therapeutics.
The spirocyclic scaffold is a key structural motif in medicinal chemistry, prized for its inherent three-dimensional nature which can lead to improved potency, selectivity, and pharmacokinetic properties of drug candidates. The precise understanding of the spatial arrangement of atoms within these complex structures is paramount for rational drug design. X-ray crystallography stands as the definitive method for elucidating these three-dimensional structures.
This guide focuses on the crystallographic analysis of derivatives of "2-Boc-7-oxo-8-oxa-2,6-diaza-spiro[4.5]decane" and provides a comparative overview with other relevant spirocyclic systems. While crystallographic data for the specific parent compound is not publicly available, this guide leverages data from structurally related spiro-oxazolidinone and spiro-thiazolidinone derivatives to provide valuable comparative insights.
Comparative Crystallographic Data of Spirocyclic Derivatives
The following table summarizes key crystallographic parameters for a selection of spirocyclic derivatives, providing a basis for structural comparison. These alternatives share the core spirocyclic feature and offer a glimpse into the conformational landscape of this compound class.
| Compound Name | Spirocyclic Core | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) | Ref. |
| (S)-5-(3-acetyl-5-chloro-2-ethoxy-6-fluorophenyl)-2-oxazolidinone | Spiro-oxazolidinone | Monoclinic | P2₁ | 11.0784 | 14.4910 | 7.1565 | 97.668 | [1][2] |
| Spiro-thiazolidinone Derivative A | Spiro-thiazolidinone | Orthorhombic | Pbca | - | - | - | - | [3] |
| Spiro-thiazolidinone Derivative B | Spiro-thiazolidinone | Orthorhombic | P2₁2₁2₁ | - | - | - | - | [3] |
Note: Detailed unit cell parameters for the spiro-thiazolidinone derivatives were not fully reported in the cited abstract and would require access to the full publication or supplementary information.
Experimental Protocol: Single-Crystal X-ray Diffraction
The following protocol outlines a generalized procedure for the determination of the crystal structure of small organic molecules, such as the spirocyclic derivatives discussed herein. This protocol is a composite of standard techniques described in the literature.[4][5][6][7]
1. Crystal Growth:
-
Suitable single crystals are typically grown by slow evaporation of a saturated solution of the compound in an appropriate solvent (e.g., ethyl acetate, methanol, or a mixture of solvents).
-
Other methods include vapor diffusion and slow cooling of a saturated solution.
-
The goal is to obtain a crystal of sufficient size (typically >0.1 mm in all dimensions) and quality, free from significant defects.[7]
2. Data Collection:
-
A suitable crystal is mounted on a goniometer head.
-
X-ray diffraction data is collected using a diffractometer equipped with a monochromatic X-ray source (e.g., Cu Kα or Mo Kα radiation) and a detector (e.g., CCD or CMOS).
-
The crystal is maintained at a constant low temperature (e.g., 100 K) during data collection to minimize thermal vibrations.
-
A series of diffraction images are collected as the crystal is rotated through a range of angles.
3. Data Processing:
-
The collected diffraction images are processed to determine the unit cell parameters, space group, and the intensities of the Bragg reflections.
-
Software packages are used for data integration, scaling, and absorption correction.
4. Structure Solution and Refinement:
-
The crystal structure is solved using direct methods or Patterson methods for small molecules.
-
The initial structural model is then refined against the experimental diffraction data using full-matrix least-squares techniques.
-
All non-hydrogen atoms are typically refined anisotropically. Hydrogen atoms may be placed in calculated positions and refined using a riding model.
-
The final refined structure is validated using various crystallographic metrics.
Visualizing Experimental and Logical Workflows
To further clarify the processes involved in crystallographic studies and structural comparisons, the following diagrams are provided.
Experimental workflow for X-ray crystallography.
Logical relationship for structural comparison.
References
- 1. Crystal structure of (S)-5-(3-acetyl-5-chloro-2-ethoxy-6-fluorophenyl)-2-oxazolidinone - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Catalyzed syntheses of novel series of spiro thiazolidinone derivatives with nano Fe2O3: spectroscopic, X-ray, Hirshfeld surface, DFT, biological and docking evaluations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. X-ray Diffraction Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 5. Crystal Structure Solution of Organic Compounds from X-ray Powder Diffraction Data [jstage.jst.go.jp]
- 6. journals.iucr.org [journals.iucr.org]
- 7. X-ray crystallography - Wikipedia [en.wikipedia.org]
A Comparative Guide to the Pharmacokinetic Profiles of Drugs Featuring the Diaza-spiro[4.5]decane Moiety
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the pharmacokinetic profiles of key therapeutic agents incorporating the diaza-spiro[4.5]decane scaffold. The focus is on the azapirone class of drugs, including buspirone, gepirone, and tandospirone, which are primarily utilized for their anxiolytic and antidepressant properties. This document summarizes their absorption, distribution, metabolism, and excretion (ADME) characteristics, supported by experimental data and detailed methodologies.
Introduction
Drugs containing the diaza-spiro[4.5]decane moiety, particularly the azapirones, represent a significant class of therapeutic agents targeting serotonergic pathways. Unlike traditional anxiolytics, they exert their effects primarily through partial agonism at the serotonin 5-HT1A receptor.[1] A comprehensive understanding of their pharmacokinetic profiles is essential for optimizing their therapeutic use and guiding the development of new chemical entities with improved properties. This guide aims to provide a comparative analysis of these drugs to aid researchers in their drug discovery and development efforts.
Pharmacokinetic Data Summary
The following tables summarize the key pharmacokinetic parameters for buspirone, gepirone, and tandospirone in humans.
Table 1: Pharmacokinetic Parameters of Buspirone, Gepirone, and Tandospirone in Humans
| Parameter | Buspirone | Gepirone (Extended-Release) | Tandospirone |
| Bioavailability | ~4%[2] | 14-17%[3][4] | Low, extensive first-pass metabolism[5] |
| Tmax (Time to Peak Plasma Concentration) | < 1 hour[2] | ~5-6 hours[6][7] | Rapid |
| Half-life (t½) | ~2.5 hours[2] | ~5 hours[3][4] | ~2-3 hours[5] |
| Protein Binding | High | 72%[4] | Not specified |
| Major Metabolism | CYP3A4[8] | CYP3A4[3][7] | CYP3A4[5] |
| Major Active Metabolite(s) | 1-(2-pyrimidinyl)piperazine (1-PP)[2] | 1-(2-pyrimidinyl)piperazine (1-PP), 3'-hydroxygepirone[9] | 1-(2-pyrimidinyl)piperazine (1-PP)[5] |
| Primary Excretion Route | Urine and feces (as metabolites)[8] | 81% Urine, 13% Feces (as metabolites)[3][4] | Not specified |
Experimental Protocols
Detailed methodologies are crucial for the replication and interpretation of pharmacokinetic data. Below are representative protocols for key experiments.
In Vivo Pharmacokinetic Study in Rats (Example: Buspirone)
This protocol outlines a typical single-dose pharmacokinetic study of orally administered buspirone in rats.
-
Objective: To determine the plasma concentration-time profile and key pharmacokinetic parameters of buspirone following oral administration in rats.
-
Materials:
-
Male Wistar or Sprague-Dawley rats (250-300g).
-
Buspirone hydrochloride.
-
Vehicle (e.g., 0.5% methylcellulose in water).
-
Oral gavage needles.
-
Blood collection tubes (e.g., with K2EDTA anticoagulant).
-
Centrifuge.
-
High-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) system.
-
-
Procedure:
-
Animal Acclimatization: House rats in a controlled environment (22 ± 2°C, 12-hour light/dark cycle) for at least one week prior to the study, with free access to food and water.
-
Dose Preparation: Prepare a suspension of buspirone in the vehicle at the desired concentration (e.g., 20 mg/kg).[10]
-
Dosing: Administer a single oral dose of the buspirone suspension to each rat via oral gavage.
-
Blood Sampling: Collect blood samples (approximately 0.2 mL) from the tail vein or other appropriate site at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose).
-
Plasma Preparation: Centrifuge the blood samples to separate the plasma.
-
Sample Storage: Store the plasma samples at -80°C until analysis.
-
Bioanalysis: Determine the concentration of buspirone and its major metabolite, 1-PP, in the plasma samples using a validated HPLC-MS/MS method.[11]
-
Pharmacokinetic Analysis: Calculate pharmacokinetic parameters (e.g., Cmax, Tmax, AUC, t½) from the plasma concentration-time data using non-compartmental analysis software.
-
In Vitro Permeability Assay (Caco-2 Cell Model)
The Caco-2 cell permeability assay is a standard method to predict in vivo drug absorption.
-
Objective: To determine the permeability of a test compound across a Caco-2 cell monolayer.
-
Materials:
-
Caco-2 cells.
-
Cell culture medium (e.g., DMEM with fetal bovine serum, non-essential amino acids, and penicillin-streptomycin).
-
Transwell inserts (e.g., 24-well format).
-
Hanks' Balanced Salt Solution (HBSS).
-
Test compound and control compounds (e.g., propranolol for high permeability, atenolol for low permeability).
-
LC-MS/MS system.
-
-
Procedure:
-
Cell Seeding and Culture: Seed Caco-2 cells onto the apical side of Transwell inserts and culture for 21 days to allow for differentiation and formation of a confluent monolayer with tight junctions.
-
Monolayer Integrity Check: Verify the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER) and/or the permeability of a low-permeability marker like Lucifer yellow.
-
Transport Experiment:
-
For apical-to-basolateral (A-B) transport, add the test compound to the apical (donor) chamber and fresh HBSS to the basolateral (receiver) chamber.
-
For basolateral-to-apical (B-A) transport, add the test compound to the basolateral (donor) chamber and fresh HBSS to the apical (receiver) chamber.
-
-
Sampling: At specified time intervals (e.g., 30, 60, 90, 120 minutes), take samples from the receiver chamber and replace with an equal volume of fresh HBSS.[12]
-
Analysis: Quantify the concentration of the test compound in the samples using LC-MS/MS.
-
Calculation: Calculate the apparent permeability coefficient (Papp) and the efflux ratio (Papp B-A / Papp A-B).
-
In Vitro Metabolism Assay (Human Liver Microsomes)
This assay is used to identify the cytochrome P450 (CYP) enzymes responsible for the metabolism of a drug.
-
Objective: To determine the contribution of specific CYP isoforms to the metabolism of a test compound.
-
Materials:
-
Pooled human liver microsomes (HLMs).
-
NADPH regenerating system.
-
Phosphate buffer.
-
Test compound.
-
Specific CYP inhibitors (e.g., ketoconazole for CYP3A4).
-
LC-MS/MS system.
-
-
Procedure:
-
Incubation: Incubate the test compound with HLMs in the presence and absence of the NADPH regenerating system. To identify the specific CYP enzymes, conduct parallel incubations with known chemical inhibitors of specific CYP isoforms.
-
Reaction Termination: Stop the reaction by adding a quenching solvent (e.g., acetonitrile).
-
Sample Preparation: Centrifuge the samples to pellet the protein and collect the supernatant.
-
Analysis: Analyze the supernatant for the disappearance of the parent drug and the formation of metabolites using LC-MS/MS.
-
Data Interpretation: A significant decrease in metabolism in the presence of a specific CYP inhibitor indicates that the corresponding CYP enzyme is involved in the drug's metabolism.[13]
-
Signaling Pathways and Visualizations
The primary mechanism of action for these azapirone drugs is partial agonism at the 5-HT1A receptor, which is a G-protein coupled receptor (GPCR). Activation of the 5-HT1A receptor leads to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels.[3][6]
The experimental workflow for a typical in vivo pharmacokinetic study is outlined below.
Comparative Analysis and Discussion
Buspirone, gepirone, and tandospirone share a common diaza-spiro[4.5]decane core and a primary mechanism of action as 5-HT1A receptor partial agonists. However, their pharmacokinetic profiles exhibit notable differences that influence their clinical use.
-
Absorption and Bioavailability: All three drugs undergo extensive first-pass metabolism, resulting in low oral bioavailability.[2][5][7] Gepirone, particularly in its extended-release formulation, appears to have a higher bioavailability compared to buspirone.[9] Food can significantly increase the bioavailability of buspirone and gepirone.[2][3]
-
Distribution: These drugs are generally well-distributed in the body.
-
Metabolism: The primary route of metabolism for all three drugs is via the CYP3A4 isoenzyme.[5][7][8] This makes them susceptible to drug-drug interactions with potent CYP3A4 inhibitors (e.g., ketoconazole) and inducers (e.g., rifampicin).[2] A common and pharmacologically active metabolite for all three is 1-(2-pyrimidinyl)piperazine (1-PP), which has α2-adrenergic antagonist properties.[2][5][9]
-
Excretion: The metabolites of these drugs are primarily excreted in the urine.[3][4][8]
-
Half-life and Dosing: Buspirone and tandospirone have relatively short half-lives, often necessitating multiple daily doses.[2][5] The extended-release formulation of gepirone allows for once-daily dosing, which can improve patient compliance.[9]
Conclusion
The drugs containing the diaza-spiro[4.5]decane moiety, exemplified by the azapirones, are an important class of CNS-active agents. While they share a common mechanism of action, their distinct pharmacokinetic profiles, particularly in terms of bioavailability and half-life, lead to different clinical applications and dosing regimens. A thorough understanding of these pharmacokinetic properties is paramount for the safe and effective use of these drugs and for the rational design of future therapeutic agents with optimized ADME characteristics.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Gepirone for Major Depressive Disorder: From Pharmacokinetics to Clinical Evidence: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Pharmacokinetic-pharmacodynamic modeling of buspirone and its metabolite 1-(2-pyrimidinyl)-piperazine in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Pharmacokinetics and absorption mechanism of tandospirone citrate - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Gepirone and 1-(2-pyrimidinyl)-piperazine in vitro: human cytochromes mediating transformation and cytochrome inhibitory effects - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Parallel Synthesis of Spirocyclic Scaffolds for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
The relentless pursuit of novel therapeutic agents has propelled the exploration of diverse and complex chemical matter. Spirocyclic scaffolds, with their inherent three-dimensionality, have emerged as privileged structures in drug design, offering improved physicochemical properties and novel intellectual property. This guide provides a comparative overview of parallel synthesis workflows for spirocyclic compounds, with a focus on the promising building block "2-Boc-7-oxo-8-oxa-2,6-diaza-spiro[4.5]decane" and its comparison with other established spirocyclic libraries.
Introduction to this compound
"this compound" is a novel spirocyclic scaffold that incorporates a unique combination of a piperidine ring fused to a morpholinone ring. The presence of two nitrogen atoms at positions 2 and 6, with one protected by a Boc group, offers orthogonal handles for diversification, making it an attractive candidate for the construction of diverse compound libraries through parallel synthesis. The embedded lactone functionality further adds to its structural and functional diversity. While specific parallel synthesis protocols for this exact molecule are not yet widely published, a hypothetical workflow can be proposed based on established synthetic methodologies for related diazaspirocycles.
Comparative Analysis of Parallel Synthesis Workflows
This guide compares a hypothetical parallel synthesis workflow for This compound with two documented parallel synthesis strategies for other spirocyclic scaffolds: the solution-phase synthesis of Spirohydantoins and the solid-phase synthesis of [4.4]Spirocyclic Oximes .
| Feature | Hypothetical: this compound | Solution-Phase: Spirohydantoins[1][2] | Solid-Phase: [4.4]Spirocyclic Oximes[3][4][5][6][7] |
| Scaffold Core | 8-oxa-2,6-diaza-spiro[4.5]decane | Spirohydantoin | [4.4]Spirocyclic Oxime |
| Synthesis Phase | Solution-Phase | Solution-Phase | Solid-Phase |
| Key Reaction | Intramolecular cyclization / Ugi-type reaction | Strecker reaction followed by cyclization with isocyanates | 1,3-Dipolar cycloaddition |
| Diversification Strategy | R-groups on the piperidine nitrogen and substituents on the morpholinone ring. | N-substituents on the piperidine ring and various isocyanates. | β-nitrostyrene derivatives and various electrophiles for N-alkylation. |
| Number of Steps (Library Generation) | ~3-4 steps | 2 steps | 5 steps |
| Reported Library Size | Not Applicable (Hypothetical) | 168 compounds | Not explicitly stated, but methodology supports large library creation. |
| Reported Yields | Not Applicable (Hypothetical) | High yield and purity reported. | Overall yield indicates an average of 80-88% for each synthetic step.[4] |
| Purification | Liquid-liquid extraction, column chromatography | Liquid-liquid extraction, crystallization | Simple filtration to remove excess reagents and by-products.[3][6] |
Experimental Protocols and Workflows
Hypothetical Parallel Synthesis of a this compound Library (Solution-Phase)
This proposed workflow leverages a multi-component reaction approach for rapid diversification.
Experimental Protocol:
-
Preparation of Aldehyde-Acid Precursor: To a parallel reactor, add a solution of a Boc-protected amino acid (R1-substituted) in a suitable solvent (e.g., DCM).
-
Addition of Isocyanide and Aldehyde: To each reactor well, add a different isocyanide (R2-substituted) and a solution of a suitable aldehyde (e.g., formaldehyde).
-
Ugi-type Reaction: The mixture is stirred at room temperature for 24-48 hours to form the Ugi adduct.
-
Deprotection and Cyclization: The Boc protecting group is removed under acidic conditions (e.g., TFA in DCM), followed by in-situ cyclization to form the this compound core.
-
Work-up and Purification: The reaction mixtures are quenched, extracted, and purified using automated parallel chromatography.
Workflow Diagram:
Caption: Hypothetical workflow for parallel synthesis of a diazaspiro[4.5]decane library.
Solution-Phase Parallel Synthesis of a Spirohydantoin Library[1][2]
This established two-step protocol allows for the efficient generation of a large library of spirohydantoins.
Experimental Protocol:
-
Strecker Reaction: A library of N-substituted piperidinones is reacted with an aniline and either trimethylsilyl cyanide (TMSCN) or potassium cyanide (KCN) to generate α-amino nitrile intermediates.
-
Cyclization with Isocyanates: The α-amino nitriles are then reacted with a diverse set of isocyanates. Subsequent heating under acidic conditions promotes cyclization to afford the final spirohydantoin library.
-
Purification: The final compounds are purified by liquid-liquid extraction and crystallization.
Workflow Diagram:
Caption: Workflow for the solution-phase parallel synthesis of spirohydantoins.
Solid-Phase Synthesis of a [4.4]Spirocyclic Oxime Library[3][4][5][6][7]
This method utilizes a solid support to facilitate purification and drive reactions to completion.
Experimental Protocol:
-
Resin Loading: A regenerating Michael (REM) linker on a solid support is loaded with furfurylamine.[3]
-
Michael Addition and Cycloaddition: The resin-bound amine undergoes a Michael addition with a β-nitrostyrene derivative, followed by an intramolecular 1,3-dipolar cycloaddition to form a tricyclic intermediate.[3]
-
Desilylation: The resulting N-silyloxy isoxazolidine is desilylated using tetra-n-butylammonium fluoride (TBAF).[3]
-
N-Alkylation: The free secondary amine is alkylated with a diverse set of electrophiles.[3]
-
Cleavage from Resin: The final spirocyclic oxime product is cleaved from the solid support via β-elimination, regenerating the linker for reuse.[3][4]
Workflow Diagram:
Caption: Workflow for the solid-phase synthesis of a [4.4]spirocyclic oxime library.
Conclusion
The choice of a parallel synthesis strategy for generating spirocyclic libraries depends on several factors, including the desired scaffold, the required level of diversity, and the available resources.
-
The hypothetical workflow for This compound highlights the potential of multi-component reactions to rapidly assemble complex and diverse diazaspirocycles in a solution-phase format.
-
The solution-phase synthesis of spirohydantoins offers a robust and high-yielding two-step approach for generating large libraries with two points of diversity.[1][2]
-
The solid-phase synthesis of [4.4]spirocyclic oximes provides the advantage of simplified purification and the ability to drive reactions to completion using excess reagents, making it highly amenable to automation.[3][6]
As the demand for novel, three-dimensional chemical entities continues to grow, the development and application of efficient parallel synthesis workflows for spirocyclic scaffolds like "this compound" will be crucial for accelerating the drug discovery process.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Solution-phase parallel synthesis of spirohydantoins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Solid-phase Synthesis of [4.4] Spirocyclic Oximes [jove.com]
- 4. Video: Solid-phase Synthesis of [4.4] Spirocyclic Oximes [jove.com]
- 5. m.youtube.com [m.youtube.com]
- 6. Solid-phase Synthesis of [4.4] Spirocyclic Oximes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. (PDF) Solid-Phase Synthesis of [4.4] Spirocyclic Oximes [research.amanote.com]
Head-to-head comparison of different synthetic routes to diazaspiro[4.5]decanes
For Researchers, Scientists, and Drug Development Professionals
The diazaspiro[4.5]decane scaffold is a privileged structural motif in medicinal chemistry, appearing in a wide array of biologically active compounds and clinical drug candidates. Its rigid, three-dimensional architecture provides a unique framework for the spatial presentation of functional groups, making it an attractive core for the design of novel therapeutics. The synthesis of this spirocyclic system can be approached through various strategic routes, each with its own set of advantages and limitations. This guide provides a head-to-head comparison of prominent synthetic methodologies for the construction of diazaspiro[4.5]decanes, supported by experimental data and detailed protocols to aid in the selection of the most suitable approach for a given research objective.
Key Synthetic Strategies at a Glance
Four principal strategies for the synthesis of diazaspiro[4.5]decanes are highlighted in this comparison: Palladium-Catalyzed Domino Reaction, Multicomponent Reactions (MCRs), Intramolecular Cyclization, and Ring-Closing Metathesis (RCM). Each of these methods offers a distinct pathway to the core structure, varying in efficiency, convergency, and the diversity of achievable derivatives.
| Synthetic Route | Key Features | Typical Yields | Reaction Conditions | Scope & Limitations |
| Palladium-Catalyzed Domino Reaction | One-pot formation of multiple C-C bonds; rapid construction of complex spirocycles. | 60-85% | Moderate to high temperatures; requires a palladium catalyst and specific starting materials (yne-en-ynes). | Excellent for generating specific exocyclic-functionalized diazaspiro[4.5]decanes. Substrate scope can be limited by the availability of the yne-en-yne precursors. |
| Multicomponent Reactions (MCRs) | High atom economy and operational simplicity; convergent synthesis from simple starting materials. | 50-90% | Often mild, one-pot conditions; can involve toxic reagents like cyanides. | Highly versatile for creating diverse libraries of substituted diazaspiro[4.5]decanes. The choice of components dictates the final structure. |
| Intramolecular Cyclization | Forms the spirocyclic core in a key ring-forming step from a pre-functionalized linear precursor. | 40-75% | Varies widely depending on the cyclization strategy (e.g., reductive amination, electrophile-mediated). | A versatile approach applicable to various diazaspiro[4.5]decane isomers. The synthesis of the linear precursor can be multi-stepped. |
| Ring-Closing Metathesis (RCM) | Powerful for the formation of unsaturated rings; tolerant of many functional groups. | 70-95% | Requires a ruthenium catalyst (e.g., Grubbs catalyst); typically mild reaction conditions. | Ideal for synthesizing diazaspiro[4.5]decanes containing a double bond within the newly formed ring. Requires diene precursors. |
In-Depth Analysis and Experimental Protocols
Palladium-Catalyzed Domino Reaction: A Rapid Assembly of the 2,7-Diazaspiro[4.5]decane Core
This powerful one-step method constructs the 2,7-diazaspiro[4.5]decane skeleton with exocyclic double bonds through a palladium-catalyzed domino reaction of unactivated yne-en-ynes with aryl halides.[1][2] This approach is notable for the formation of three new carbon-carbon bonds in a single operation.
Experimental Protocol: Synthesis of 4,9-dimethylene-2,7-diphenyl-2,7-diazaspiro[4.5]decane
To a solution of N,N'-diphenyl-N,N'-bis(2-methylallyl)prop-2-yn-1-amine (0.5 mmol) and iodobenzene (0.6 mmol) in anhydrous DMF (5 mL) is added Pd(OAc)₂ (0.025 mmol, 5 mol%) and PPh₃ (0.05 mmol, 10 mol%). The mixture is stirred under an argon atmosphere at 100 °C for 12 hours. After cooling to room temperature, the reaction mixture is diluted with ethyl acetate (20 mL) and washed with water (3 x 10 mL) and brine (10 mL). The organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The residue is purified by column chromatography on silica gel (petroleum ether/ethyl acetate = 20:1) to afford the desired product.
-
Yield: 78%
-
Reaction Time: 12 hours
-
Temperature: 100 °C
Multicomponent Reactions: Convergent and Diversity-Oriented Synthesis
Multicomponent reactions (MCRs) offer an efficient and convergent approach to complex molecules from simple and readily available starting materials. The Strecker synthesis, a classic MCR, is particularly useful for preparing α-aminonitriles, which are key intermediates for spiro-hydantoin derivatives of the diazaspiro[4.5]decane family.[3][4][5][6][7]
Experimental Protocol: Strecker Synthesis of an α-Aminonitrile Precursor
A mixture of a cyclic ketone (e.g., N-Boc-4-piperidone, 10 mmol), an amine (e.g., benzylamine, 11 mmol), and potassium cyanide (12 mmol) in a solvent mixture of methanol and water (1:1, 20 mL) is stirred at room temperature. The pH of the reaction is maintained at approximately 8-9 by the addition of acetic acid. The reaction is monitored by TLC. Upon completion (typically 24-48 hours), the reaction mixture is extracted with ethyl acetate (3 x 30 mL). The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure to yield the crude α-aminonitrile, which can be used in the next step without further purification.
-
Yield: Typically high for the α-aminonitrile formation step.
-
Reaction Time: 24-48 hours
-
Temperature: Room Temperature
Intramolecular Cyclization: A Key Ring-Forming Strategy
Intramolecular cyclization is a versatile strategy to construct the diazaspiro[4.5]decane core from a suitably functionalized acyclic precursor. One effective method is the iodine-initiated aminocyclization of an unsaturated amine to form the spirocyclic system.[8][9]
Experimental Protocol: Iodine-Initiated Aminocyclization
To a solution of the N-(cyclohex-1-en-1-ylmethyl)-N'-(prop-2-en-1-yl)ethane-1,2-diamine precursor (1 mmol) in acetonitrile (10 mL) at 0 °C is added iodine (1.2 mmol) portion-wise. The reaction mixture is stirred at room temperature for 4-6 hours. The reaction is quenched by the addition of a saturated aqueous solution of Na₂S₂O₃ (15 mL). The aqueous layer is extracted with dichloromethane (3 x 20 mL). The combined organic layers are washed with brine, dried over anhydrous MgSO₄, and concentrated under reduced pressure. The crude product is purified by flash column chromatography to afford the iodinated diazaspiro[4.5]decane derivative.
-
Yield: Varies depending on the substrate, typically in the range of 50-70%.
-
Reaction Time: 4-6 hours
-
Temperature: 0 °C to Room Temperature
Ring-Closing Metathesis: Access to Unsaturated Diazaspirocycles
Ring-Closing Metathesis (RCM) has emerged as a powerful tool for the synthesis of cyclic and macrocyclic compounds, including nitrogen-containing heterocycles.[10][11] This method is particularly useful for creating unsaturated diazaspiro[4.5]decanes from acyclic diene precursors using ruthenium-based catalysts.
Experimental Protocol: RCM Synthesis of an Unsaturated 2,8-Diazaspiro[4.5]decane
To a solution of the diallylamine precursor, N-allyl-N-(cyclohex-3-en-1-yl)allylamine (0.5 mmol), in anhydrous dichloromethane (50 mL, 0.01 M) is added the second-generation Grubbs catalyst (5 mol%). The reaction mixture is heated to reflux under an argon atmosphere and stirred for 12-24 hours. The solvent is then removed under reduced pressure, and the residue is purified by flash chromatography on silica gel to yield the unsaturated diazaspiro[4.5]decane.
-
Yield: Typically high, often >80%.
-
Reaction Time: 12-24 hours
-
Temperature: Reflux in dichloromethane (~40 °C).
Visualizing the Synthetic Pathways
To further elucidate the logical flow of these synthetic strategies, the following diagrams, generated using the DOT language, illustrate the key transformations.
References
- 1. One-step synthesis of diazaspiro[4.5]decane scaffolds with exocyclic double bonds - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. One-step synthesis of diazaspiro[4.5]decane scaffolds with exocyclic double bonds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Strecker Synthesis | NROChemistry [nrochemistry.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Strecker Synthesis [organic-chemistry.org]
- 6. Strecker amino acid synthesis - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. "Synthesis of 3-Amino-2,2-dimethyl-8-thia-1-azaspiro[4.5]decane" by Wenpeng Mai, Sarah A. Green et al. [digitalcommons.mtu.edu]
- 10. Ring Closing Metathesis [organic-chemistry.org]
- 11. Synthesis of Functionalized Olefins by Cross and Ring-Closing Metatheses [organic-chemistry.org]
Safety Operating Guide
Proper Disposal Procedures for 2-Boc-7-oxo-8-oxa-2,6-diaza-spiro[4.5]decane
Disclaimer: A specific Safety Data Sheet (SDS) for 2-Boc-7-oxo-8-oxa-2,6-diaza-spiro[4.5]decane could not be located. The following guidance is based on best laboratory practices and safety data from structurally analogous compounds. It is imperative that all users consult their institution's Environmental Health and Safety (EHS) department and adhere to all local, state, and federal regulations for chemical waste disposal.
This document provides a procedural framework for the safe handling and disposal of this compound, ensuring the safety of laboratory personnel and compliance with environmental regulations.
Hazard Identification and Safety Data
Based on the GHS classifications of similar diazaspiro and Boc-protected compounds, this compound should be handled as a potentially hazardous substance. The primary anticipated hazards include skin, eye, and respiratory tract irritation.[1][2][3] Some similar compounds are also classified as harmful if swallowed.[3]
Quantitative and Hazard Summary
| Property | Value / Information | Source(s) |
| CAS Number | 1363382-08-4 | [4] |
| Molecular Formula | C₁₂H₂₀N₂O₄ | [4] |
| Molecular Weight | 256.30 g/mol | [4] |
| Physical State | Solid | [4] |
| Storage | Room temperature, in a dry, sealed container | [4][5] |
| Anticipated GHS Hazard Codes | H315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritationH302: Harmful if swallowed | [2][3] |
Recommended Personal Protective Equipment (PPE)
To minimize exposure, the following PPE must be worn at all times when handling this compound:
-
Eye Protection: Chemical safety goggles or safety glasses with side shields.
-
Hand Protection: Chemical-resistant nitrile or neoprene gloves. Gloves must be inspected for integrity before use and disposed of properly after handling.[6]
-
Body Protection: A standard laboratory coat.
-
Respiratory Protection: Handle in a well-ventilated area, preferably within a certified chemical fume hood. If there is a risk of generating dust, a NIOSH-approved respirator with a particulate filter should be used.[1][7]
Experimental Protocol: Step-by-Step Waste Disposal
The required method for disposing of this compound is through your institution's EHS-managed waste program or a licensed professional chemical waste disposal service.[7][8] Under no circumstances should this chemical be disposed of down the drain or in the general trash.
-
Waste Segregation:
-
Treat all waste containing this compound (pure solid, solutions, contaminated consumables) as hazardous chemical waste.
-
Do not mix with other waste streams unless explicitly permitted by your EHS department.
-
-
Containerization:
-
Place solid waste directly into a designated, sealable, and chemically compatible hazardous waste container.
-
For solutions, use a designated liquid waste container that is compatible with all solvents present.
-
Ensure the container is in good condition and can be securely sealed.
-
-
Labeling:
-
Label the waste container clearly and accurately before adding any waste.
-
The label must include:
-
The full chemical name: "this compound" and its CAS number: "1363382-08-4".
-
The words "Hazardous Waste".
-
An accurate list of all contents, including solvents and their approximate percentages.
-
Appropriate hazard symbols (e.g., irritant, health hazard).
-
-
-
Temporary Storage:
-
Store the sealed waste container in a designated and secure chemical waste accumulation area.
-
This area should be well-ventilated and away from incompatible materials.
-
-
Arranging for Final Disposal:
-
Contact your institution's EHS department to schedule a pickup for the hazardous waste container.
-
Provide them with a complete and accurate description of the waste as required.
-
Spill Management Protocol
In the event of a spill, prioritize personnel safety and contain the spill to prevent environmental release.
-
Evacuate and Secure: Alert personnel in the immediate area and restrict access. Ensure the area is well-ventilated.
-
Don PPE: Wear the full PPE as described in Section 2.
-
Containment & Cleanup:
-
For small solid spills, carefully sweep or scoop the material to avoid generating dust.[6][7]
-
Place the collected material and any contaminated cleaning supplies (e.g., wipes, absorbent pads) into a designated hazardous waste container.
-
Do not use a vacuum cleaner unless it is specifically designed for hazardous dust collection.
-
-
Decontamination:
-
Clean the spill area with an appropriate solvent (e.g., soapy water, followed by a rinse), collecting all cleaning materials as hazardous waste.
-
-
Reporting:
-
Report the spill to your laboratory supervisor and EHS department, as per institutional policy.
-
Disposal Workflow Visualization
The following diagram outlines the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. tert-Butyl 8-oxo-2-azaspiro[4.5]decane-2-carboxylate | C14H23NO3 | CID 71711106 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Tert-butyl 3-oxo-2,8-diazaspiro[4.5]decane-8-carboxylate | C13H22N2O3 | CID 10015184 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. calpaclab.com [calpaclab.com]
- 5. chemicalbook.com [chemicalbook.com]
- 6. capotchem.com [capotchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
Personal protective equipment for handling 2-Boc-7-oxo-8-oxa-2,6-diaza-spiro[4.5]decane
For Researchers, Scientists, and Drug Development Professionals
This document provides crucial safety and logistical information for the handling, use, and disposal of 2-Boc-7-oxo-8-oxa-2,6-diaza-spiro[4.5]decane (CAS No. 1363382-08-4). The following procedures are based on best practices for handling similar chemical compounds, as a specific Safety Data Sheet (SDS) for this compound was not publicly available at the time of publication. It is imperative to handle this compound with care in a controlled laboratory environment.
Immediate Safety and Personal Protective Equipment (PPE)
Given that this compound is a solid, likely a powder, the primary routes of exposure are inhalation of dust, and skin or eye contact. Therefore, a comprehensive PPE strategy is essential. The following table summarizes the recommended PPE for handling this compound, based on guidelines for similar substances.[1][2][3]
| Protection Type | Specific Recommendations | Rationale |
| Respiratory Protection | NIOSH-approved P95 or P1 (EU EN 143) particle respirator for nuisance exposures. For higher-level protection or in poorly ventilated areas, a type OV/AG/P99 (US) or ABEK-P2 (EU EN 143) respirator is recommended.[1] | To prevent inhalation of fine dust particles which may cause respiratory irritation.[2][3] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber). Gloves must be inspected before use and disposed of properly after handling.[1] | To prevent skin contact. |
| Eye and Face Protection | Safety glasses with side-shields or chemical safety goggles.[4] In situations with a higher risk of splashing or dust generation, a face shield should be used in addition to goggles. | To protect eyes from dust particles and potential splashes. |
| Skin and Body Protection | A standard laboratory coat is required. For larger quantities or when there is a significant risk of contamination, chemical-resistant coveralls should be worn.[5] | To protect skin from accidental contact. |
Operational Plan for Safe Handling
A systematic approach is critical to minimize exposure and ensure safety during the handling of this compound. The following workflow outlines the key steps for its use in a laboratory setting.
Experimental Protocol: Step-by-Step Guidance
-
Preparation:
-
Designate a specific area for handling the compound, preferably within a chemical fume hood to ensure adequate ventilation.[1][2]
-
Assemble and inspect all required PPE as detailed in the table above.
-
Gather all necessary laboratory equipment, including spatulas, weighing paper, glassware, and any required solvents or reagents.
-
-
Handling:
-
When weighing the solid compound, do so within a vented balance enclosure or a fume hood to minimize the risk of inhaling dust.
-
If dissolving the compound, add the solvent to the solid slowly to prevent splashing.
-
All manipulations of the open compound should be performed within a fume hood.
-
-
Cleanup:
-
Decontaminate all glassware and surfaces that have come into contact with the compound.
-
Clean up any spills immediately, following appropriate procedures for solid chemical spills. This generally involves carefully sweeping or vacuuming the material into a designated waste container.[3]
-
Disposal Plan
Proper disposal of chemical waste is crucial to prevent environmental contamination and ensure laboratory safety.
-
Contaminated Materials: All disposable items that have come into contact with this compound, such as gloves, weighing paper, and pipette tips, should be placed in a clearly labeled, sealed container for hazardous chemical waste.
-
Unused Compound: Unused or waste this compound should be disposed of as hazardous chemical waste. Do not dispose of it in the regular trash or down the drain.[1]
-
Local Regulations: Always follow your institution's and local regulations for chemical waste disposal. Consult your institution's Environmental Health and Safety (EHS) department for specific guidance.
By adhering to these safety protocols, researchers can minimize risks and ensure a safe laboratory environment when working with this compound.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
